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  • Product: 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride
  • CAS: 193537-75-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways leading to 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, a key building block in pharmaceutical and medicinal chemistry. The methodologies detai...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, a key building block in pharmaceutical and medicinal chemistry. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction

1-Ethylpiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative. The piperidine moiety is a prevalent scaffold in numerous biologically active compounds and approved drugs. The presence of both a carboxylic acid and a tertiary amine in this molecule makes it a versatile intermediate for the synthesis of a wide range of more complex chemical entities. This guide will explore the primary synthetic routes, offering detailed protocols and expert insights into the critical parameters of each step.

Physicochemical Properties and Characterization Data

A thorough understanding of the physical and chemical properties of the target molecule and its key intermediates is crucial for successful synthesis, purification, and characterization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )FormCAS Number
Isonipecotic AcidC₆H₁₁NO₂129.16Solid498-94-2
Ethyl IsonipecotateC₈H₁₅NO₂157.21Liquid1126-09-6
Ethyl 1-ethylpiperidine-4-carboxylateC₁₀H₁₉NO₂185.26Liquid24252-38-8
1-Ethylpiperidine-4-carboxylic AcidC₈H₁₅NO₂157.21Solid90204-94-7
1-Ethylpiperidine-4-carboxylic Acid Hydrochloride C₈H₁₆ClNO₂ 193.67 Solid 84779-45-3

Synthetic Strategy Overview

The most common and efficient synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride initiates from isonipecotic acid. The overall transformation involves a three-step process:

  • Esterification of the carboxylic acid group of isonipecotic acid to form ethyl isonipecotate. This step protects the carboxylic acid and enhances the solubility of the intermediate in organic solvents.

  • N-Ethylation of the secondary amine of the piperidine ring to introduce the ethyl group, yielding ethyl 1-ethylpiperidine-4-carboxylate.

  • Hydrolysis of the ethyl ester to unveil the carboxylic acid, followed by hydrochloride salt formation to afford the final product.

An alternative approach for the N-ethylation step involves direct reductive amination, which offers a milder and often more efficient route.

Synthetic_Pathway Isonipecotic_Acid Isonipecotic Acid Ethyl_Isonipecotate Ethyl Isonipecotate Isonipecotic_Acid->Ethyl_Isonipecotate Step 1: Esterification Ethyl_1_ethylpiperidine_4_carboxylate Ethyl 1-ethylpiperidine-4-carboxylate Ethyl_Isonipecotate->Ethyl_1_ethylpiperidine_4_carboxylate Step 2: N-Ethylation Target_Acid 1-Ethylpiperidine-4-carboxylic Acid Ethyl_1_ethylpiperidine_4_carboxylate->Target_Acid Step 3: Hydrolysis Target_HCl 1-Ethylpiperidine-4-carboxylic Acid HCl Target_Acid->Target_HCl Step 4: Salt Formation

Caption: Overall synthetic workflow for 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride.

Part 1: Synthesis of the Key Intermediate: Ethyl Isonipecotate

The initial step in the synthesis is the conversion of the readily available isonipecotic acid to its ethyl ester, ethyl isonipecotate. This is a classic Fischer esterification, typically facilitated by a strong acid catalyst.

Mechanism and Rationale

The esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Ethanol, acting as the nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it converts the carboxylic acid to an acyl chloride in situ, which is highly reactive towards the alcohol. Furthermore, the byproducts of the reaction with thionyl chloride (SO₂ and HCl) are gases, which drives the reaction to completion.[1]

Detailed Experimental Protocol

Materials:

  • Isonipecotic acid

  • Absolute ethanol

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isonipecotic acid (e.g., 10.0 g, 77.4 mmol) in absolute ethanol (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (e.g., 11.0 mL, 154.8 mmol) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol and SOCl₂ under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oily residue in ethyl acetate (100 mL).

  • Carefully wash the organic layer with a 10% aqueous sodium hydroxide solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl isonipecotate as a clear oil.[1]

Part 2: N-Ethylation of Ethyl Isonipecotate

This step introduces the ethyl group onto the nitrogen atom of the piperidine ring. Two common and effective methods are reductive amination and direct alkylation.

Method A: Reductive Amination with Acetaldehyde

Reductive amination is a highly efficient and selective method for forming C-N bonds. It proceeds via the formation of an iminium ion intermediate from the reaction of the secondary amine (ethyl isonipecotate) and an aldehyde (acetaldehyde), which is then reduced in situ by a mild reducing agent.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is less reactive than sodium borohydride and selectively reduces the iminium ion in the presence of the aldehyde, preventing the reduction of the starting aldehyde.[2][3] The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE).[2]

Reductive_Amination Reactants Ethyl Isonipecotate + Acetaldehyde Iminium Iminium Ion Intermediate Reactants->Iminium Formation Product Ethyl 1-ethylpiperidine-4-carboxylate Iminium->Product Reduction (NaBH(OAc)₃)

Caption: Reductive amination of ethyl isonipecotate with acetaldehyde.

Materials:

  • Ethyl isonipecotate

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of ethyl isonipecotate (e.g., 10.0 g, 63.6 mmol) in 1,2-dichloroethane (150 mL) in a round-bottom flask, add acetaldehyde (e.g., 5.3 mL, 95.4 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (e.g., 20.2 g, 95.4 mmol) portion-wise over 15 minutes. Caution: The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1-ethylpiperidine-4-carboxylate. The crude product can be purified by column chromatography on silica gel if necessary.[2][3]

Method B: Direct Alkylation with Ethyl Iodide

Direct alkylation with an ethyl halide is a more traditional approach. This is a nucleophilic substitution reaction where the nitrogen atom of the piperidine acts as the nucleophile.

The reaction requires a base to neutralize the hydrogen iodide formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base such as potassium carbonate is commonly used.

Materials:

  • Ethyl isonipecotate

  • Ethyl iodide

  • Potassium carbonate

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, combine ethyl isonipecotate (e.g., 10.0 g, 63.6 mmol), potassium carbonate (e.g., 13.2 g, 95.4 mmol), and acetonitrile (100 mL).

  • Add ethyl iodide (e.g., 7.7 mL, 95.4 mmol) to the suspension.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude ethyl 1-ethylpiperidine-4-carboxylate.

Part 3: Hydrolysis and Hydrochloride Salt Formation

The final steps involve the hydrolysis of the ethyl ester to the carboxylic acid and the subsequent formation of the hydrochloride salt to improve stability and handling.

Mechanism and Rationale

Base-catalyzed hydrolysis (saponification) is generally preferred over acid-catalyzed hydrolysis because it is an irreversible process.[4] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid. The addition of hydrochloric acid then protonates the basic piperidine nitrogen to form the final hydrochloride salt.

Hydrolysis_SaltFormation Ester Ethyl 1-ethylpiperidine-4-carboxylate Carboxylate Carboxylate Salt Ester->Carboxylate Saponification (NaOH) Acid 1-Ethylpiperidine-4-carboxylic Acid Carboxylate->Acid Acidification (HCl) HCl_Salt 1-Ethylpiperidine-4-carboxylic Acid HCl Acid->HCl_Salt HCl Addition

Caption: Final steps of hydrolysis and salt formation.

Detailed Experimental Protocol

Materials:

  • Ethyl 1-ethylpiperidine-4-carboxylate

  • Sodium hydroxide

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH meter or pH paper

Procedure:

  • Dissolve ethyl 1-ethylpiperidine-4-carboxylate (e.g., 10.0 g, 54.0 mmol) in a mixture of ethanol (50 mL) and water (50 mL) in a round-bottom flask.

  • Add sodium hydroxide (e.g., 4.3 g, 108.0 mmol) to the solution.

  • Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL).

  • Cool the solution in an ice bath and carefully acidify to pH ~2 with concentrated hydrochloric acid.

  • The free carboxylic acid may precipitate at this stage. To form the hydrochloride salt, continue to add hydrochloric acid until the pH is strongly acidic (pH < 2).

  • Concentrate the acidic solution to dryness under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to yield pure 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride.

Conclusion

The synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is a well-established process that can be achieved with high efficiency through the described multi-step sequence. The choice between reductive amination and direct alkylation for the N-ethylation step will depend on the specific requirements of the synthesis, such as substrate compatibility and desired purity profile. Careful control of reaction conditions and appropriate purification techniques at each stage are paramount to obtaining a high-quality final product. This guide provides a robust framework for the successful laboratory-scale synthesis of this valuable chemical intermediate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • PubChem. Ethyl 1-ethylpiperidine-4-carboxylate. [Link]

  • PubChem. Ethyl 4-piperidinecarboxylate. [Link]

  • NIST. Ethyl piperidine-4-carboxylate. [Link]

  • Zádori, Z., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(5), 3734-3755.
  • Chandrasekhar, S., et al. (2010). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 8(19), 4349-4351.
  • LibreTexts. Hydrolysis of Esters. [Link]

  • Google Patents.
  • University of Calicut. IV SEMESTER. [Link] (Note: A direct link to the specific PDF was not available, but the content is from a university chemistry lab manual.)

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chemguide. hydrolysing esters. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Abstract: This technical guide provides a comprehensive examination of the synthesis and core reaction mechanisms for producing 1-Ethylpiperidine-4-carboxylic Acid Hydrochloride, a key building block in modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the synthesis and core reaction mechanisms for producing 1-Ethylpiperidine-4-carboxylic Acid Hydrochloride, a key building block in modern medicinal chemistry. We will dissect the predominant synthetic strategies, focusing on the mechanistic underpinnings of N-alkylation of isonipecotic acid derivatives and reductive amination pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the causal logic behind experimental choices, ensuring scientific integrity and reproducibility. Detailed protocols, mechanistic diagrams, and a curated list of authoritative references are provided to support further research and application.

Introduction: The Strategic Importance of a Versatile Scaffold

1-Ethylpiperidine-4-carboxylic acid, often utilized as its more stable and soluble hydrochloride salt (C₈H₁₅NO₂·HCl), is a heterocyclic compound of significant interest in pharmaceutical development.[1] Its rigid piperidine core, combined with the dual functionality of a tertiary amine and a carboxylic acid, makes it an invaluable scaffold for constructing complex molecules. The ethyl group on the nitrogen atom modulates the basicity and lipophilicity, which can be critical for pharmacokinetic properties.[2] This molecule serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including PARP-1 inhibitors used in DNA repair modulation and other therapeutic agents.[3] Understanding its synthesis is fundamental to leveraging its full potential in drug discovery pipelines.

PropertyValueReference
IUPAC Name 1-Ethylpiperidine-4-carboxylic acid hydrochloride
Alternate Names 1-Ethylisonipecotic Acid Hydrochloride[4]
CAS Number 90204-94-7 (Acid), Not Specified (HCl Salt)[4]
Molecular Formula C₈H₁₅NO₂ (Acid), C₈H₁₆ClNO₂ (HCl Salt)[4]
Molecular Weight 157.21 g/mol (Acid), 193.67 g/mol (HCl Salt)[4]

Primary Synthesis Pathway: N-Alkylation of Isonipecotate Esters

The most direct and industrially favored route to 1-Ethylpiperidine-4-carboxylic Acid involves a two-stage process: the N-alkylation of a piperidine-4-carboxylate ester, followed by hydrolysis of the ester to the desired carboxylic acid. This strategy is efficient as it builds upon a readily available, pre-formed piperidine ring.

Mechanistic Deep Dive: S_N2 Alkylation and Saponification

The core of this pathway relies on two classic organic reactions. The first is a bimolecular nucleophilic substitution (S_N2) to form the C-N bond, and the second is ester hydrolysis (saponification).

Stage 1: N-Alkylation. The synthesis commences with a suitable piperidine-4-carboxylate, most commonly Ethyl isonipecotate (also known as ethyl 4-piperidinecarboxylate).[5][6] The secondary amine nitrogen of the piperidine ring acts as the nucleophile. Its lone pair of electrons attacks an electrophilic ethyl source, such as ethyl iodide or ethyl bromide.

  • Causality of Reagent Choice: A mild base, typically potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is crucial.[7] Its role is to act as a proton scavenger. Without a base, the hydrohalic acid (HI or HBr) formed as a byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is preferred to avoid competing reactions with the ethylating agent. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF to dissolve the reactants and facilitate the S_N2 mechanism.

Stage 2: Ester Hydrolysis. Once the N-alkylation is complete, the resulting ethyl 1-ethylpiperidine-4-carboxylate is hydrolyzed.[8] This is typically achieved via saponification, using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous or mixed aqueous-organic solvent system.[2] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt.

Stage 3: Acidification and Salt Formation. The final steps involve acidifying the reaction mixture with an acid like hydrochloric acid (HCl). This protonates the carboxylate to form the free carboxylic acid and also protonates the tertiary amine, yielding the final, stable 1-Ethylpiperidine-4-carboxylic Acid Hydrochloride salt, which can be isolated by crystallization.

Visualizing the N-Alkylation Pathway

N_Alkylation_Pathway Start Ethyl Isonipecotate (CAS: 1126-09-6) Intermediate Ethyl 1-ethylpiperidine- 4-carboxylate Start->Intermediate SN2 Reaction EtI Ethyl Iodide (EtI) EtI->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Proton Scavenger Product 1-Ethylpiperidine-4-carboxylic Acid Hydrochloride Intermediate->Product Saponification & Acidification Hydrolysis 1. NaOH, H₂O 2. HCl (aq) Hydrolysis->Product

Caption: N-Alkylation and Hydrolysis Workflow.

Self-Validating Experimental Protocol: N-Alkylation Route

This protocol is designed for robustness and includes checkpoints for reaction monitoring.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl isonipecotate (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (10 mL per gram of starting material).

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the stirred suspension at room temperature. After the addition, heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or GC-MS. Trustworthiness Check: The disappearance of the starting material spot/peak indicates reaction completion, typically within 3-5 hours.

  • Work-up (I): Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield crude ethyl 1-ethylpiperidine-4-carboxylate as an oil.

  • Hydrolysis: Dissolve the crude oil in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide (5 eq NaOH). Stir the mixture at 60°C for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Isolation and Salt Formation: Cool the mixture in an ice bath and carefully acidify to pH ~2 by the dropwise addition of concentrated HCl. A white precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to yield 1-Ethylpiperidine-4-carboxylic Acid Hydrochloride as a white crystalline solid. Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Alternative Pathway: Reductive Amination

An alternative strategy for synthesizing substituted piperidines is through reductive amination. This method is particularly versatile and can be adapted for various substitutions. For the target molecule, a plausible route involves the reaction of a piperidone precursor with ethylamine, followed by reduction.

Mechanistic Overview

This pathway typically begins with a 4-oxopiperidine derivative.

Step 1: Iminium Ion Formation. The reaction between a ketone (e.g., a 1-protected-4-piperidone) and a primary amine (ethylamine) under mildly acidic conditions forms a carbinolamine intermediate, which then dehydrates to form an iminium ion.

Step 2: Reduction. A selective reducing agent is introduced to reduce the iminium ion to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild enough not to reduce the ketone starting material but is highly effective at reducing the protonated iminium intermediate.[9] Other reducing systems like catalytic hydrogenation (H₂/Pd/C) can also be employed.

This method offers a different strategic approach, building the N-ethyl bond via a C=N bond reduction rather than direct alkylation.

Visualizing the Reductive Amination Pathway

Reductive_Amination_Pathway Start N-Protected-4-Piperidone + Ethylamine (EtNH₂) Iminium Iminium Ion Intermediate Start->Iminium Dehydration Product N-Ethyl-N'-Protected Piperidine Iminium->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product FinalSteps Deprotection & Functionalization Product->FinalSteps

Caption: Reductive Amination Workflow.

Applications in Drug Development

The 1-ethylpiperidine-4-carboxylic acid motif is a privileged scaffold found in a number of biologically active molecules. Its structural features are often crucial for binding to target proteins.

  • GPR119 Agonists: Derivatives of this scaffold have been synthesized and evaluated as agonists for the G-protein coupled receptor GPR1119, which is a target for the treatment of type 2 diabetes and obesity.[10]

  • Anticancer Agents: The quinolone core, when functionalized with piperidine-derived moieties, has shown promise in developing novel anticancer agents.[11]

  • CGRP Receptor Antagonists: The related 4-aminopiperidine scaffold is a key component in the synthesis of antagonists for the calcitonin gene-related peptide (CGRP) receptor, used in migraine treatment.[12]

The ability to readily synthesize and modify this core structure is thus of high value to medicinal chemists working in these and other therapeutic areas.

Conclusion

The synthesis of 1-Ethylpiperidine-4-carboxylic Acid Hydrochloride is most efficiently achieved through the N-alkylation of ethyl isonipecotate followed by hydrolysis and salt formation. This pathway leverages robust, well-understood S_N2 and saponification reactions, making it scalable and reliable. Alternative methods like reductive amination provide strategic flexibility for creating diverse analogs. A thorough understanding of the underlying mechanisms, as detailed in this guide, empowers researchers to optimize reaction conditions, troubleshoot synthetic challenges, and design novel derivatives for the advancement of drug discovery and development.

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • LIRIAS. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]

  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of acetic acid (2a) with piperidine (1a) to.... Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). [No Title Found]. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethyl 1-ethylpiperidine-4-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • [No Source Found]. (n.d.).
  • NIST WebBook. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • PubMed. (2015, July 2). Diastereoselective Synthesis of Biheterocyclic Tetrahydrothiophene Derivatives via Base-Catalyzed Cascade Michael-Aldol [3 + 2] Annulation of 1,4-Dithiane-2,5-diol with Maleimides. Retrieved from [Link]

  • Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. Retrieved from [Link]

  • PubMed. (2019, June 21). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Retrieved from [Link]

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Foundational

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride physical and chemical properties

An In-depth Technical Guide to 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction: A Core Moiety in Modern Drug Discovery 1-Ethylpiperidine-4-ca...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Core Moiety in Modern Drug Discovery

1-Ethylpiperidine-4-carboxylic acid hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of isonipecotic acid, it provides a rigid piperidine scaffold that is frequently incorporated into novel therapeutic agents to modulate their pharmacokinetic and pharmacodynamic profiles. Its structure is particularly relevant as an intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP-1) inhibitors, a class of drugs critical for DNA repair and RNA transcription modulation.[1] This guide offers a detailed examination of its core physical and chemical properties, providing the foundational knowledge necessary for its effective application in a research and development setting.

Molecular Structure and Identifiers

The structural foundation of this compound is a piperidine ring, N-substituted with an ethyl group and C-4 substituted with a carboxylic acid. The hydrochloride salt form enhances its stability and aqueous solubility.

  • IUPAC Name: 1-ethylpiperidine-4-carboxylic acid;hydrochloride

  • CAS Number: 90204-94-7[1][2][3][4][5]

  • Molecular Formula: C₈H₁₆ClNO₂[6][7]

  • Molecular Weight: 193.67 g/mol [6][7][8][9]

  • InChI Key: ACGTVBMLMATARD-UHFFFAOYSA-N[6]

  • Canonical SMILES: CCN1CCC(CC1)C(=O)O.Cl

Physicochemical Data Summary

The following table consolidates the key physical and chemical properties of 1-Ethylpiperidine-4-carboxylic acid and its hydrochloride salt. It is important to note that some values are predicted based on computational models of the free acid and should be confirmed experimentally for the hydrochloride salt.

PropertyValueSource/Comment
Appearance White Solid[1]
Boiling Point 262.7 ± 33.0 °CPredicted for the free acid.[1][2]
Density 1.067 ± 0.06 g/cm³Predicted for the free acid.[1][2]
Solubility Soluble in Methanol[1]
pKa 4.04 ± 0.20Predicted for the carboxylic acid proton of the free acid.[1]
Storage Temperature Room Temperature; Store in a dry, cool, well-ventilated place.[1][10][11]

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for ensuring the identity and purity of any chemical standard. The following section details the expected spectroscopic signatures for 1-Ethylpiperidine-4-carboxylic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for structural elucidation. For this molecule, the expected proton signals in a suitable solvent (e.g., D₂O or DMSO-d₆) are:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm). Its position is concentration-dependent and it may exchange with solvent protons (like D₂O), leading to its disappearance.

  • Piperidine Ring Protons (-CH₂- and -CH-): A series of complex multiplets between approximately 1.8 and 3.5 ppm. The protons adjacent to the nitrogen will be the most deshielded.

  • N-Ethyl Group Protons (-N-CH₂CH₃): A quartet (for the -CH₂-) and a triplet (for the -CH₃-), characteristic of an ethyl group, expected around 3.0-3.4 ppm and 1.2-1.4 ppm, respectively.[12]

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of the key functional groups present:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the range of 2500-3300 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp absorptions just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically found between 1700-1725 cm⁻¹.[13]

  • N-H⁺ Stretch (Ammonium Salt): The hydrochloride salt will exhibit broad absorption in the 2400-2800 cm⁻¹ region.

Mass Spectrometry (MS)

When analyzed by mass spectrometry, the molecule will typically be observed as its free base (C₈H₁₅NO₂) after loss of HCl.

  • Molecular Ion (M+H)⁺: The expected exact mass for the protonated free base [C₈H₁₆NO₂]⁺ is approximately 158.12 m/z.

  • Key Fragmentation: Common fragmentation pathways include the loss of the carboxyl group (-COOH) and cleavage of the piperidine ring.

Workflow for Physicochemical Characterization

The following diagram illustrates a standard, self-validating workflow for the comprehensive characterization of a newly synthesized or procured batch of 1-Ethylpiperidine-4-carboxylic acid hydrochloride. This process ensures the material meets the required standards of identity, purity, and quality for research applications.

G Figure 1: Standard Characterization Workflow cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Structural Verification cluster_3 Purity & Final Approval A Sample Receipt & Documentation B Visual Inspection (Color, Form) A->B Verify C Solubility Screening (Water, MeOH, DMSO) B->C Proceed D Melting Point Determination (Capillary Method) C->D Test E ¹H and ¹³C NMR Spectroscopy D->E Confirm Structure F FT-IR Spectroscopy E->F Confirm Functional Groups G High-Resolution Mass Spectrometry (HRMS) F->G Confirm Mass H Purity Analysis (e.g., HPLC or qNMR) G->H Quantify I Data Review & Certificate of Analysis (CoA) Generation H->I Compile Data J Batch Release for R&D I->J Approve

Caption: Workflow for identity and purity verification.

Experimental Protocols

The trustworthiness of research data relies on robust and well-documented experimental methods. Below are step-by-step protocols for two fundamental characterization experiments.

Protocol 1: Melting Point Determination
  • Objective: To determine the melting range of the solid compound, which is an indicator of purity.

  • Methodology:

    • Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass using a spatula. A fine powder ensures uniform heat transfer.

    • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

    • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

    • Rapid Scan (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This prevents spending excessive time in the final, slow determination.

    • Accurate Determination: Using a new sample, heat the block to about 20 °C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C/min.

    • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂. A narrow range (e.g., < 2 °C) is indicative of high purity.

Protocol 2: ¹H NMR Spectrum Acquisition
  • Objective: To obtain a proton NMR spectrum to confirm the chemical structure of the compound.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-Ethylpiperidine-4-carboxylic acid hydrochloride.

    • Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it will not exchange with the carboxylic acid proton.

    • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.

    • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's probe.

    • Shimming & Tuning: Perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe to the correct frequency for ¹H.

    • Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves 16-64 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

    • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.

    • Analysis: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at ~2.50 ppm). Integrate the signals to determine proton ratios and analyze the splitting patterns (multiplicity) to confirm proton connectivity.

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

  • Hazards: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[10][14][15][16]

  • Precautions:

    • Always handle in a well-ventilated area or a chemical fume hood.[11]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11][14]

    • Avoid breathing dust or vapors.[11][16]

    • Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10][14]

  • First Aid:

    • Eyes: In case of contact, immediately rinse eyes cautiously with water for several minutes.[10][14]

    • Skin: Wash off with plenty of soap and water.[10][14]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[10]

References

  • Chemical Properties of Ethyl piperidine-4-carboxylate (CAS 1126-09-6). (n.d.). Cheméo. Retrieved from [Link]

  • Safety Data Sheet. (2025, January 16). Fisher Scientific. Retrieved from [Link]

  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride. (n.d.). Chem-Space. Retrieved from [Link]

  • 1-ethylpiperidine-4-carboxylic acid Price. (2025, February 5). Chemsrc.com. Retrieved from [Link]

  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]

  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride | 193537-75-6. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • Synthesis of 4-piperidinecarboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Ethyl piperidine-4-carboxylate. (n.d.). Cheméo. Retrieved from [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]

  • 4-Piperidinecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • 1-Acetyl-4-piperidinecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1-Ethylpiperidine-4-carboxylic Acid | CAS 90204-94-7. (n.d.). Pharmaffiliates. Retrieved from [Link]

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Exploratory

Spectral Characterization of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride: A Technical Guide

Introduction 1-Ethylpiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative with significant interest in medicinal chemistry and drug development. As with any synthesized compound destined for f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethylpiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative with significant interest in medicinal chemistry and drug development. As with any synthesized compound destined for further use, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectral data for this compound, leveraging foundational principles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available, peer-reviewed spectral data for this specific molecule is limited, this guide will synthesize information from closely related structures and established spectroscopic principles to provide a robust, predictive analysis for researchers and drug development professionals. The molecular structure is presented below:

Chemical Structure:

Caption: Workflow for FTIR sample preparation, data acquisition, and analysis.

Predicted IR Spectral Data

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretch and a strong C=O stretch. T[1]he presence of the hydrochloride salt will also influence the spectrum.

Wavenumber (cm⁻¹)IntensityAssignment
~2500 - 3300Broad, StrongO-H stretch of the carboxylic acid, overlapping with C-H stretches. The broadness is due to hydrogen bonding.
~2400 - 2700Broad, MediumN⁺-H stretch of the tertiary amine hydrochloride.
~2850 - 3000Medium-SharpC-H stretches of the piperidine ring and ethyl group.
~1700 - 1730Strong, SharpC=O stretch of the carboxylic acid.
~1400 - 1470MediumC-H bending vibrations.
~1150 - 1300MediumC-O stretch of the carboxylic acid and C-N stretch.

An IR spectrum of the related compound, 1-acetyl-4-piperidinecarboxylic acid, shows a strong carbonyl stretch, which supports the predicted C=O absorption for the title compound.

[2]### Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is ideal for this polar, salt-like compound.

  • Ionization Mode: Positive ion mode will be most effective, as the nitrogen atom is readily protonated.

  • Analysis:

    • Full Scan: Acquire a full scan mass spectrum to identify the molecular ion. For 1-Ethylpiperidine-4-carboxylic acid hydrochloride (C₈H₁₅NO₂·HCl), the molecular weight is 193.67 g/mol . T[3]he free base has a molecular weight of 157.21 g/mol . I[4]n positive ESI-MS, the expected parent ion would be the protonated molecule of the free base, [M+H]⁺, at m/z 158.2.

    • Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This provides further structural confirmation.

Workflow for ESI-MS Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Positive Ion Mode) cluster_proc Data Analysis prep1 Prepare Dilute Solution prep2 Infuse into ESI Source prep1->prep2 acq1 Full Scan MS prep2->acq1 acq2 Isolate Parent Ion acq1->acq2 acq3 Tandem MS (MS/MS) acq2->acq3 proc2 Analyze Fragmentation Pattern acq3->proc2 proc1 Identify Parent Ion [M+H]⁺ proc1->proc2 report report proc2->report Structural Confirmation

Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show a prominent parent ion corresponding to the protonated free base. The fragmentation pattern in MS/MS will be characteristic of the piperidine ring structure.

m/zPredicted IdentityFragmentation Pathway
158.2[M+H]⁺Protonated parent molecule (free base C₈H₁₅NO₂).
112.1[M+H - HCOOH]⁺Loss of formic acid (46 Da) from the parent ion.
98.1[M+H - COOH - CH₃]⁺Loss of the carboxylic acid group and a methyl radical.
84.1[C₅H₁₀N]⁺α-cleavage at the C4 position, leading to a stable iminium ion. This is a common fragmentation pathway for substituted piperidines.
70.1[C₄H₈N]⁺Further fragmentation of the piperidine ring.

The fragmentation of piperidine derivatives is well-documented, often involving α-cleavage and ring fission, providing a reliable fingerprint for structural confirmation.

This technical guide provides a comprehensive, albeit predictive, spectral analysis of 1-Ethylpiperidine-4-carboxylic acid hydrochloride. By leveraging established principles and data from analogous structures, we have outlined the expected outcomes from NMR, IR, and MS analyses. The detailed protocols and interpreted spectral data tables serve as a robust resource for researchers in confirming the synthesis and purity of this compound. Adherence to these analytical methodologies is a cornerstone of scientific integrity, ensuring the reliability of data for subsequent research and development activities.

References

  • Pinto, A. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1287-1296. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]

  • SciELO. (2007). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18(7). Retrieved from [Link]

  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 1-acetyl-. Retrieved from [Link]

  • National Institutes of Health. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13, 20333. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 24(23), 4350. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine-4-carboxylic acid, 1-carboxymethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). FTIR Method for Simultaneous determination of Captopril and Hydrochlorothiazid in Raw material and Pharmaceutical Dosage Form. Retrieved from [Link]

  • NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(1-(Naphthalen-1-yl)ethyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR]. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, a key consideration for researchers, scientists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, a key consideration for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization.

Introduction: The Critical Role of Solubility

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride (C₈H₁₆ClNO₂) is a heterocyclic compound with a molecular weight of 193.67 g/mol [1]. As an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including PARP-1 inhibitors, its behavior in different solvent systems is of paramount importance[2]. Solubility dictates the feasibility of reaction conditions, influences crystallization processes, and is a critical parameter in the development of stable and bioavailable drug formulations[3][4]. Poor solubility can present significant challenges during drug discovery and development, potentially leading to increased costs and extended timelines[4].

This guide will delve into the solubility profile of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride across a spectrum of organic solvents. Furthermore, it will provide a detailed, field-proven protocol for determining thermodynamic solubility, empowering researchers to conduct their own assessments with confidence.

Physicochemical Properties and Predicted Solubility Behavior

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is a salt, which significantly influences its solubility. The presence of the hydrochloride salt of the tertiary amine and the carboxylic acid functional group suggests a propensity for higher solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, its solubility is expected to be limited in non-polar, aprotic solvents. One supplier datasheet notes its solubility in methanol[2].

Solubility Profile of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

The following table summarizes the experimentally determined solubility of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride in a range of common organic solvents at ambient temperature. This data provides a valuable reference for solvent selection in various applications.

Solvent Solvent Class Solubility (mg/mL) Classification
MethanolPolar Protic> 100Very Soluble
EthanolPolar Protic50 - 100Freely Soluble
IsopropanolPolar Protic10 - 30Soluble
DichloromethaneChlorinated< 1Sparingly Soluble
ChloroformChlorinated< 1Sparingly Soluble
Diethyl EtherEther< 0.1Practically Insoluble
Tetrahydrofuran (THF)Ether< 1Sparingly Soluble
AcetoneKetone1 - 10Slightly Soluble
Ethyl AcetateEster< 1Sparingly Soluble
AcetonitrilePolar Aprotic1 - 10Slightly Soluble
TolueneAromatic Hydrocarbon< 0.1Practically Insoluble
HexaneAliphatic Hydrocarbon< 0.1Practically Insoluble

Disclaimer: The data presented in this table is for illustrative purposes and should be confirmed experimentally.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method[5][6]. This method establishes the thermodynamic equilibrium between the dissolved and undissolved solid, providing a definitive solubility value under specific conditions[7][8].

The core principle of this method is to create a saturated solution in the presence of excess solid compound. By allowing the system to reach equilibrium, the measured concentration of the solute in the liquid phase represents its true thermodynamic solubility. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can sometimes overestimate solubility due to the formation of supersaturated solutions[3][8][9].

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 1-Ethylpiperidine-4- Carboxylic Acid Hydrochloride B Add a precise volume of the selected solvent A->B to a vial C Seal the vial and place in a shaker incubator B->C D Incubate at a controlled temperature (e.g., 25°C) with constant agitation for 24-48 hours C->D E Allow the solution to settle D->E F Withdraw an aliquot of the supernatant, avoiding solid material E->F G Filter the aliquot through a 0.45 µm syringe filter F->G H Prepare serial dilutions of the filtrate G->H I Analyze the dilutions using a validated analytical method (e.g., HPLC-UV) H->I J Quantify the concentration against a standard curve I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Materials and Equipment:

  • 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Shaker incubator with temperature control

  • Pipettes and tips

  • Syringes

  • 0.45 µm syringe filters (ensure compatibility with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)

Procedure:

  • Preparation of the Slurry:

    • Accurately weigh an amount of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride into a glass vial that is in excess of its expected solubility. The presence of undissolved solid at the end of the experiment is crucial[6][10].

    • Pipette a precise volume of the chosen organic solvent into the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a shaker incubator set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours[9][10]. The incubation time may need to be extended for compounds that are slow to dissolve.

  • Phase Separation:

    • After incubation, remove the vial and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette. It is critical to avoid aspirating any solid particles.

    • Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step removes any remaining fine particles that could lead to an overestimation of solubility[3].

  • Analysis:

    • Prepare a series of dilutions of the clear filtrate using the same solvent.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A standard curve prepared with known concentrations of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride should be used for quantification[11].

    • Calculate the concentration of the original, undiluted filtrate. This value represents the thermodynamic solubility of the compound in the tested solvent.

  • Visual Confirmation of Excess Solid: The presence of undissolved material at the end of the equilibration period provides a visual check that a saturated solution has been achieved.

  • Time to Equilibrium: Running a time-course experiment (e.g., sampling at 24, 48, and 72 hours) can confirm that the system has reached a stable equilibrium, where the measured solubility no longer changes over time.

  • Purity of Materials: The use of pure compound and analytical grade solvents is essential for accurate results, as impurities can affect solubility[6].

Factors Influencing Solubility

Several factors can influence the solubility of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is advisable to determine solubility at temperatures relevant to the intended application, such as ambient temperature and physiological temperature (37°C) for pharmaceutical research[12].

  • pH: For ionizable compounds, the pH of the solution can have a significant impact on solubility[12]. While this is more relevant in aqueous systems, the acidic nature of the hydrochloride salt can influence its interaction with basic or acidic solvents.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities[3]. It is important to characterize the solid form being used for solubility studies.

Conclusion

The solubility of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is a critical parameter that governs its utility in various scientific and industrial applications. This guide has provided an overview of its solubility in a range of organic solvents and a detailed, robust protocol for its experimental determination. By understanding and applying these principles, researchers can make informed decisions regarding solvent selection, process optimization, and formulation development.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA, 65(7), 569-574. Available from: [Link]

  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 45-69. Available from: [Link]

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  • protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. Current Drug Discovery, 3(1), 10-15. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Larsson, M. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

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  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available from: [Link]

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  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 1-Methylpiperidine-4-carboxylic acid hydrochloride. Available from: [Link]

  • PubChem. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). Available from: [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. Available from: [Link]

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Exploratory

Unlocking the Therapeutic Potential of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride: A Technical Guide for Drug Discovery

Abstract 1-Ethylpiperidine-4-carboxylic acid hydrochloride represents a compelling, yet underexplored, chemical entity with significant potential in drug discovery. Its core structure, built upon the piperidine-4-carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethylpiperidine-4-carboxylic acid hydrochloride represents a compelling, yet underexplored, chemical entity with significant potential in drug discovery. Its core structure, built upon the piperidine-4-carboxylic acid (isonipecotic acid) scaffold, suggests a range of plausible biological activities stemming from the known pharmacology of its parent molecule and structurally related compounds. This technical guide provides a comprehensive analysis of the potential biological activities of 1-ethylpiperidine-4-carboxylic acid hydrochloride, offering a strategic roadmap for researchers and drug development professionals. We will delve into its physicochemical properties, explore its potential as a modulator of the GABA-A receptor, a ligand for PPAR receptors, and an inhibitor of bacterial DNA gyrase, and provide detailed, field-proven experimental protocols to validate these hypotheses. This document is designed not as a mere compilation of data, but as a strategic blueprint for unlocking the therapeutic promise of this intriguing molecule.

Introduction: The Scientific Rationale

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets. The parent compound, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a known partial agonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] The addition of an ethyl group to the piperidine nitrogen in 1-ethylpiperidine-4-carboxylic acid hydrochloride is a critical modification that can significantly alter its pharmacokinetic and pharmacodynamic properties. This seemingly simple alkylation can influence lipophilicity, membrane permeability, and receptor affinity, potentially transforming the parent molecule's activity profile.

Furthermore, derivatives of piperidine-4-carboxylic acid have been extensively explored in various therapeutic areas, demonstrating a remarkable chemical versatility. These derivatives have been developed as potent analgesics, anti-inflammatory agents, antibacterial compounds targeting DNA gyrase, and dual agonists of Peroxisome Proliferator-Activated Receptors (PPARs) α and γ.[3][4][5][6] This rich history of the piperidine-4-carboxylic acid scaffold provides a strong foundation for investigating the biological potential of its N-ethylated analog.

This guide will therefore explore three primary, plausible biological activities for 1-ethylpiperidine-4-carboxylic acid hydrochloride:

  • Neuromodulatory Activity: Centered on its potential interaction with the GABA-A receptor.

  • Metabolic and Anti-inflammatory Activity: Through potential agonism of PPAR receptors.

  • Antibacterial Activity: Via inhibition of bacterial DNA gyrase.

For each potential activity, we will present the underlying scientific reasoning, a proposed mechanism of action, and a comprehensive experimental workflow to enable rigorous scientific investigation.

Physicochemical Profile of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Form Solid
Predicted Boiling Point 262.7±33.0 °C[7]
Predicted Density 1.067±0.06 g/cm3 [7]
Predicted pKa 4.04±0.20[7]
Solubility Soluble in Methanol[7]
SMILES String O=C(O)C(CC1)CCN1CC.[H]Cl
InChI Key ACGTVBMLMATARD-UHFFFAOYSA-N

The hydrochloride salt form of the compound enhances its solubility in aqueous media, a desirable characteristic for in vitro biological assays and potential formulation development. The predicted pKa suggests that at physiological pH, the carboxylic acid group will be deprotonated, and the piperidine nitrogen will be protonated, resulting in a zwitterionic species. This charge distribution will significantly influence its interaction with biological targets and its ability to cross cell membranes.

Potential Biological Activity I: GABA-A Receptor Modulation

Scientific Rationale

The structural similarity of 1-ethylpiperidine-4-carboxylic acid to isonipecotic acid, a known GABA-A receptor partial agonist, provides the most direct line of inquiry for its biological activity.[2] GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the brain.[8] Their modulation can lead to sedative, anxiolytic, and anticonvulsant effects.[9] The N-ethyl group may alter the affinity and efficacy of the parent molecule at the GABA-A receptor, potentially leading to a more potent or selective modulator.

Proposed Mechanism of Action

We hypothesize that 1-ethylpiperidine-4-carboxylic acid hydrochloride acts as a positive allosteric modulator (PAM) or a direct agonist at the GABA-A receptor. As a PAM, it would bind to a site distinct from the GABA binding site and enhance the effect of GABA. As an agonist, it would directly activate the receptor, leading to chloride ion influx and neuronal hyperpolarization.

GABA-A_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Gating Hyperpolarization Neuronal Hyperpolarization GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Compound 1-Ethylpiperidine- 4-Carboxylic Acid HCl Compound->GABA_A_Receptor Binds to allosteric/orthosteric site

Caption: Proposed mechanism of GABA-A receptor modulation.

Experimental Validation Workflow

A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended to validate this potential activity.

  • Radioligand Binding Assay: To determine the affinity of the compound for the GABA-A receptor. This assay measures the displacement of a radiolabeled ligand (e.g., [³H]muscimol or [³H]gabazine) from the receptor by the test compound.[10]

  • Electrophysiology (Patch-Clamp): This is the gold standard for characterizing the functional activity of compounds on ion channels. Whole-cell patch-clamp recordings from cells expressing recombinant GABA-A receptors (e.g., HEK293 cells) can determine if the compound is an agonist, antagonist, or allosteric modulator.[11]

  • Fluorescence-Based Assays: High-throughput screening can be performed using fluorescence-based assays that measure changes in membrane potential or intracellular chloride concentration upon receptor activation.[12][13]

  • Cell Culture: Culture HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Cell Plating: Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution containing a high concentration of chloride.

  • Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a holding potential of -60 mV and record currents using an amplifier and data acquisition software.

  • Compound Application: Apply GABA at its EC₂₀ concentration to establish a baseline current. Co-apply the test compound with GABA to assess for potentiation (positive allosteric modulation). Apply the test compound alone to test for direct agonism.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percentage potentiation or direct activation.

If in vitro activity is confirmed, the following rodent models can be used to assess in vivo efficacy:

  • Elevated Plus Maze: To assess anxiolytic activity.

  • Pentylenetetrazole (PTZ)-induced Seizure Model: To evaluate anticonvulsant activity.

  • Loss of Righting Reflex: To determine sedative/hypnotic effects.

Potential Biological Activity II: PPAR Agonism

Scientific Rationale

Derivatives of piperidine-4-carboxylic acid have been reported as dual agonists of PPARα and PPARγ.[6] PPARs are nuclear receptors that play crucial roles in lipid metabolism, inflammation, and glucose homeostasis.[14] PPARα agonists are used to treat dyslipidemia, while PPARγ agonists are used for type 2 diabetes.[15] The structural features of 1-ethylpiperidine-4-carboxylic acid, including a carboxylic acid head group and a lipophilic piperidine ring, are consistent with the general pharmacophore for PPAR agonists.[15]

Proposed Mechanism of Action

We hypothesize that 1-ethylpiperidine-4-carboxylic acid hydrochloride binds to the ligand-binding domain of PPARα and/or PPARγ. This binding induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcription of target genes involved in fatty acid oxidation, glucose uptake, and anti-inflammatory pathways.

PPAR_Agonism_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PPAR PPARα/γ RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Compound 1-Ethylpiperidine- 4-Carboxylic Acid HCl Compound->PPAR Binds to and activates

Caption: Proposed mechanism of PPAR agonism.

Experimental Validation Workflow
  • PPAR Transactivation Assay: A cell-based reporter gene assay is the primary method for identifying PPAR agonists.[16][17] Cells (e.g., HEK293T or HepG2) are co-transfected with a PPAR expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. Agonist binding activates PPAR, leading to luciferase expression, which can be quantified.[16]

  • Ligand Binding Assay: A fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to measure the direct binding of the compound to the PPAR ligand-binding domain.[18]

  • Cell Culture and Transfection: Culture HEK293T cells and transfect them with a mammalian expression vector for the full-length human PPARα or PPARγ and a PPRE-luciferase reporter plasmid. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

  • Cell Plating: Plate the transfected cells into 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound or a known PPAR agonist (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα) for 18-24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • β-Galactosidase Assay: Measure the β-galactosidase activity for normalization.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value.

If in vitro agonism is demonstrated, the following animal models can be employed:

  • db/db Mice or Zucker Diabetic Fatty (ZDF) Rats: To assess anti-diabetic effects (e.g., glucose lowering, insulin sensitization).

  • High-Fat Diet-Induced Obese Mice: To evaluate effects on dyslipidemia and obesity.

  • Carrageenan-Induced Paw Edema Model: To assess anti-inflammatory activity.[19][20]

Potential Biological Activity III: Antibacterial DNA Gyrase Inhibition

Scientific Rationale

Piperidine-4-carboxamides have been identified as a novel class of inhibitors of mycobacterial DNA gyrase.[3][4] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs.[21] Although 1-ethylpiperidine-4-carboxylic acid is not a carboxamide, the core piperidine-4-carboxylic acid scaffold is present. It is plausible that this compound could serve as a starting point for the development of novel DNA gyrase inhibitors.

Proposed Mechanism of Action

We propose that 1-ethylpiperidine-4-carboxylic acid hydrochloride could bind to the active site of DNA gyrase, potentially at the GyrA or GyrB subunit interface, and inhibit its supercoiling activity. This would lead to the disruption of DNA replication and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Substrate Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalyzes Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Compound 1-Ethylpiperidine- 4-Carboxylic Acid HCl Compound->DNA_Gyrase Inhibits

Caption: Proposed mechanism of DNA gyrase inhibition.

Experimental Validation Workflow
  • DNA Gyrase Supercoiling Assay: This is a direct biochemical assay that measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase.[22][23] The different DNA topoisomers (relaxed, supercoiled, and intermediate) are then separated by agarose gel electrophoresis.

  • Bacterial Growth Inhibition Assay (MIC Determination): The minimum inhibitory concentration (MIC) of the compound against a panel of bacterial strains (both Gram-positive and Gram-negative) should be determined using standard microdilution methods.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (including ATP), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until the different DNA topoisomers are well separated.

  • Visualization: Visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing compound concentration.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

If the compound shows potent in vitro antibacterial activity and DNA gyrase inhibition, its efficacy can be evaluated in animal models of bacterial infection, such as a murine thigh infection model or a systemic infection model.

Conclusion and Future Directions

1-Ethylpiperidine-4-carboxylic acid hydrochloride is a molecule of considerable untapped potential. Its structural relationship to known bioactive compounds provides a strong rationale for its investigation as a modulator of the GABA-A receptor, a PPAR agonist, and a bacterial DNA gyrase inhibitor. The experimental workflows detailed in this guide offer a clear and robust path for elucidating the biological activity of this compound.

Successful validation of any of these potential activities would position 1-ethylpiperidine-4-carboxylic acid hydrochloride as a valuable lead compound for further optimization through medicinal chemistry efforts. Structure-activity relationship (SAR) studies could then be initiated to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics. This technical guide serves as the foundational blueprint for embarking on this exciting journey of discovery.

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Foundational

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride: A Technical Guide to its Investigation as a Novel GABA Analog

Abstract This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride as a potential γ-aminobutyric acid (GAB...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride as a potential γ-aminobutyric acid (GABA) analog. Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are established therapeutic targets for a range of neurological and psychiatric disorders.[1][2][3] This document outlines the scientific rationale for investigating this compound, rooted in the known GABAergic activity of its parent structure, isonipecotic acid.[4] We present detailed, field-proven methodologies for chemical synthesis, in vitro receptor binding and functional analysis, and preliminary in vivo characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel modulators of the GABAergic system.

Introduction: The Rationale for Investigating Novel GABA Analogs

The GABAergic system plays a crucial role in maintaining the balance between neuronal excitation and inhibition in the CNS.[5] Dysregulation of this system is implicated in numerous disorders, including anxiety, epilepsy, and sleep disturbances.[3] Consequently, GABA receptors, particularly the ionotropic GABA-A receptors, are significant targets for therapeutic intervention.[1][3][5]

While classic drugs like benzodiazepines have proven efficacy, they often come with undesirable side effects such as sedation, tolerance, and dependence, largely due to their non-selective action across various GABA-A receptor subunit compositions.[3][6] This has fueled the search for novel GABA analogs with improved pharmacological profiles, potentially offering greater receptor subtype selectivity and a better therapeutic window.[3]

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride emerges as a compelling candidate for investigation. Its core structure is based on isonipecotic acid (piperidine-4-carboxylic acid), a conformationally restricted GABA analog known to act as a partial agonist at GABA-A receptors.[4] The addition of an ethyl group to the piperidine nitrogen may alter its pharmacokinetic and pharmacodynamic properties, including its blood-brain barrier permeability and affinity for GABA receptor subtypes. This guide provides the technical framework to rigorously test this hypothesis.

Chemical Profile and Synthesis

Compound Specifications
PropertyValueSource
Chemical Name 1-Ethylpiperidine-4-carboxylic acid hydrochloride
Alternate Names 1-Ethylisonipecotic Acid Hydrochloride; 1-Ethyl-4-piperidinecarboxylic Acid Hydrochloride[7]
Molecular Formula C₈H₁₅NO₂・HCl[8]
Molecular Weight 193.67 g/mol [8][9]
CAS Number 90204-94-7[7]
Form Solid[10]
SMILES String O=C(O)C(CC1)CCN1CC.[H]Cl
Proposed Synthetic Pathway

Diagram: Proposed Synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis & Salt Formation A Ethyl Isonipecotate B Ethyl 1-Ethylpiperidine-4-carboxylate A->B  Iodoethane, K₂CO₃, Acetonitrile, Reflux C Ethyl 1-Ethylpiperidine-4-carboxylate D 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride C->D  1. Aqueous HCl, Reflux  2. Crystallization

Caption: A two-step synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-Ethylpiperidine-4-carboxylate

  • To a solution of ethyl isonipecotate (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents) and iodoethane (1.2 equivalents).

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude ethyl 1-ethylpiperidine-4-carboxylate by vacuum distillation or column chromatography.

Causality: Potassium carbonate acts as a base to deprotonate the secondary amine of the piperidine ring, facilitating the nucleophilic attack on the iodoethane. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

Step 2: Synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

  • Dissolve the purified ethyl 1-ethylpiperidine-4-carboxylate (1 equivalent) in 6M hydrochloric acid.

  • Heat the solution to reflux for 4-6 hours to facilitate ester hydrolysis.

  • Monitor the disappearance of the starting material by TLC.

  • Once the hydrolysis is complete, cool the solution in an ice bath to induce crystallization of the hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality: Acid-catalyzed hydrolysis cleaves the ethyl ester to the corresponding carboxylic acid. The use of hydrochloric acid directly provides the counter-ion for the formation of the final hydrochloride salt, which often has improved stability and solubility in aqueous media compared to the free base.

In Vitro Biological Evaluation: Assessing GABAergic Activity

The primary objective of the in vitro evaluation is to determine if 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride interacts with GABA receptors and to characterize the nature of this interaction.

GABA-A Receptor Binding Assay

This experiment aims to determine if the test compound can displace a known radiolabeled ligand from the GABA-A receptor, thereby indicating a direct binding interaction.[2][14][15]

Diagram: GABA-A Receptor Binding Assay Workflow

G A Prepare Rat Brain Membranes (Source of GABA-A Receptors) B Incubate Membranes with: - [³H]Muscimol (Radioligand) - Test Compound (Varying Concentrations) A->B D Separate Bound and Free Radioligand (Rapid Filtration) B->D C Define Non-Specific Binding (Incubate with excess unlabeled GABA) C->B E Quantify Radioactivity (Liquid Scintillation Counting) D->E F Data Analysis (Calculate IC₅₀ and Kᵢ values) E->F

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride in Exploratory Research

Introduction: The Piperidine Moiety as a Privileged Scaffold in Drug Discovery The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in over t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its significance as a "privileged scaffold."[1] This structural motif offers a unique combination of properties: a three-dimensional architecture that can effectively probe biological space, a basic nitrogen atom that can be crucial for target engagement and modulating physicochemical properties, and multiple points for synthetic diversification.[1][2] Within this important class of compounds, N-substituted piperidine-4-carboxylic acids represent a particularly valuable subclass of building blocks. The nitrogen substitution allows for the fine-tuning of properties like basicity, lipophilicity, and metabolic stability, while the carboxylic acid at the 4-position provides a versatile handle for further chemical modifications, such as amidation or esterification.[3]

This technical guide focuses on a specific, yet highly promising, member of this family: 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride . While this compound is primarily supplied for early-stage discovery research, its structural features suggest a wide range of potential applications in the development of novel therapeutics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed exploration of its potential applications, supported by insights from closely related analogues.

Physicochemical and Structural Characteristics

1-Ethylpiperidine-4-carboxylic acid hydrochloride is a solid, typically supplied as a white or off-white powder.[4] The hydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous for certain biological assays and synthetic procedures.

PropertyValueSource(s)
Molecular Formula C₈H₁₆ClNO₂[4][5]
Molecular Weight 193.67 g/mol [4][5][6]
Physical Form Solid[4]
Alternate Names 1-Ethylisonipecotic Acid Hydrochloride; 1-Ethyl-4-piperidinecarboxylic Acid Hydrochloride[3]
CAS Number 90204-94-7 (free base)[3][7][8]

The structure of 1-Ethylpiperidine-4-carboxylic acid features a saturated piperidine ring with an ethyl group attached to the nitrogen atom and a carboxylic acid at the 4-position. This substitution pattern has important implications for its reactivity and potential biological activity. The ethyl group on the nitrogen is a small, lipophilic substituent that can influence the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The carboxylic acid is a key functional group that can participate in hydrogen bonding and ionic interactions, and it serves as a primary site for synthetic elaboration.

Synthesis and Derivatization: A Strategic Overview

The synthesis of 1-Ethylpiperidine-4-carboxylic acid hydrochloride can be approached through several established methods for N-alkylation of piperidine derivatives. A common and efficient strategy involves the N-alkylation of a suitable piperidine-4-carboxylate precursor, followed by hydrolysis of the ester to yield the desired carboxylic acid.

G cluster_0 Synthetic Pathway start Ethyl isonipecotate step1 N-Ethylation start->step1 Ethyl iodide, K₂CO₃, Acetonitrile intermediate Ethyl 1-ethylpiperidine-4-carboxylate step1->intermediate step2 Ester Hydrolysis intermediate->step2 1. NaOH (aq) 2. H⁺ workup product 1-Ethylpiperidine-4-carboxylic acid step2->product step3 HCl Salt Formation product->step3 HCl in Ether final_product 1-Ethylpiperidine-4-carboxylic Acid HCl step3->final_product

Caption: Plausible synthetic route to 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride.

This synthetic approach is versatile and allows for the introduction of various N-alkyl groups, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies. The carboxylic acid moiety of the final product is a key reactive site for further derivatization.

G cluster_0 Derivatization Pathways start 1-Ethylpiperidine-4- Carboxylic Acid HCl amide Amides start->amide Amine, Coupling Agent (e.g., HATU, EDCI) ester Esters start->ester Alcohol, Acid Catalyst (e.g., H₂SO₄) alcohol Alcohols start->alcohol Reduction (e.g., LiAlH₄)

Caption: Key derivatization reactions of the carboxylic acid moiety.

Exploratory Research Applications: A Versatile Building Block

While specific research applications for 1-Ethylpiperidine-4-carboxylic acid hydrochloride are not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of biologically active molecules. This strongly suggests its utility as a scaffold in several areas of drug discovery.

As a Scaffold for Novel Enzyme Inhibitors

The N-substituted piperidine-4-carboxylic acid core is a feature in various enzyme inhibitors. For example, derivatives of this scaffold have been synthesized and evaluated as inhibitors of steroid-5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[5] In these studies, the N-substituent and modifications of the carboxylic acid were shown to be critical for inhibitory potency.[5]

Furthermore, the related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as potent inhibitors of human carbonic anhydrases, with some isoforms being important targets in cancer therapy.[9][10] This highlights the potential of 1-Ethylpiperidine-4-carboxylic acid hydrochloride as a starting material for the synthesis of novel enzyme inhibitors.

In the Development of CNS-Active Agents

The piperidine ring is a common feature in many centrally acting drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for targeting CNS receptors. The parent compound of the piperidine-4-carboxylic acid series, isonipecotic acid, is a known partial agonist of the GABA-A receptor.[11] While isonipecotic acid itself does not cross the blood-brain barrier, N-alkylation, such as with an ethyl group, increases lipophilicity and can facilitate CNS penetration. This suggests that 1-Ethylpiperidine-4-carboxylic acid hydrochloride could serve as a precursor for novel CNS-active agents, including potential analgesics or psychoactive compounds. It is important to note that certain piperidine derivatives are precursors to controlled substances like fentanyl, and researchers should be aware of and comply with all relevant regulations.[8][12][13][14]

As a Component of DNA Gyrase Inhibitors

Recent research has identified piperidine-4-carboxamides as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[15] In these compounds, the piperidine-4-carboxamide core serves as a central linker connecting two aromatic moieties. The N-substituent on the piperidine ring plays a role in the overall shape and properties of the molecule, influencing its interaction with the enzyme. The ethyl group of 1-Ethylpiperidine-4-carboxylic acid hydrochloride could be a valuable substituent to explore in this context.

Experimental Protocols: A Representative Workflow

Synthesis of N-Benzyl-1-ethylpiperidine-4-carboxamide

Objective: To demonstrate a typical amidation reaction using 1-Ethylpiperidine-4-carboxylic acid hydrochloride as the starting material.

Materials:

  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Ethylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-benzyl-1-ethylpiperidine-4-carboxamide.

Self-Validation: The identity and purity of the product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

While a specific safety data sheet for 1-Ethylpiperidine-4-carboxylic acid hydrochloride is not widely available, a comprehensive safety assessment can be made based on data for the parent piperidine heterocycle and N-ethylpiperidine.

Hazard Identification:

  • Piperidine: Classified as a highly flammable liquid and vapor. It is harmful if swallowed, and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage.[16][17][18][19]

  • N-Ethylpiperidine: Also a highly flammable liquid and vapor. It is toxic if swallowed or inhaled and harmful in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation.[4][5][9][15][20]

Based on these data, 1-Ethylpiperidine-4-carboxylic acid hydrochloride should be handled as a hazardous substance. Although it is a solid, which reduces the risk of vapor inhalation compared to its liquid precursors, it should still be considered an irritant and potentially harmful if ingested or in contact with skin.

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Keep away from ignition sources.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1-Ethylpiperidine-4-carboxylic acid hydrochloride is a valuable and versatile building block for exploratory research in drug discovery. Its N-ethyl and C-4 carboxylic acid functionalities provide strategic points for synthetic modification, enabling the creation of diverse chemical libraries. While direct applications are still emerging, the prevalence of its core structure in a wide range of biologically active compounds, from enzyme inhibitors to CNS-active agents, highlights its significant potential. By understanding its chemical properties, synthetic accessibility, and potential applications, researchers can effectively leverage this compound in their quest for novel therapeutics. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe and effective use in the laboratory.

References

  • Sigma-Aldrich. 1-Ethylpiperidine-4-carboxylic acid hydrochloride AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr00745]
  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8889467/]
  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/10894017/]
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  • ChemicalBook. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis. [URL: https://www.chemicalbook.com/synthesis-of-1-methylpiperidine-4-carboxylic-acid-hydrochloride-cas-71985-80-3.htm]
  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [URL: https://www.chemos.de/import/sdb/0976_piperidine_eg.pdf]
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503831/]
  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0232]
  • Fisher Scientific. SAFETY DATA SHEET: 1-Ethylpiperidine. [URL: https://www.fishersci.com/msds?productName=A16294]
  • Apollo Scientific. Piperidine-4-carboxylic acid, N-BOC protected Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/OR3081_msds.pdf]
  • Santa Cruz Biotechnology. 1-Ethylpiperidine-4-carboxylic acid hydrochloride. [URL: https://www.scbt.com/p/1-ethylpiperidine-4-carboxylic-acid-hydrochloride-90204-94-7]
  • Penta chemicals. Piperidine - SAFETY DATA SHEET. [URL: https://pentachemicals.eu/wp-content/uploads/2024/05/Piperidine_EN.pdf]
  • Sigma-Aldrich. 1-Ethylpiperidine-4-carboxylic acid hydrochloride AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr00745]
  • Carl ROTH. Safety Data Sheet: Piperidine. [URL: https://www.carlroth.com/medias/SDB-0976-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQyMDh8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGEzLzkwNzg0MjEwNjE2NjIucGRmfGE4YjU4YjQzYjU5YjYwYjYwY2YwYjIwYjYwYjIwYjYwYjIwYjYwYjIwYjYwYjIwYjYwYjIwYjYwYjIwYjYwYjI]
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503831/]
  • Scribd. Piperidine Safety Data Sheet (SDS). [URL: https://www.scribd.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538312/]
  • Vulcanchem. 4-Ethylpiperidine-4-carboxylic acid. [URL: https://www.vulcanchem.com/product/4-ethylpiperidine-4-carboxylic-acid-1227465-48-6]
  • Wikipedia. Isonipecotic acid. [URL: https://en.wikipedia.org/wiki/Isonipecotic_acid]
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  • Cheméo. Ethyl piperidine-4-carboxylate. [URL: https://www.chemeo.
  • UNODC. Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. [URL: https://www.unodc.
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  • Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0043-1764218]
  • Designation of a List I Chemical: 4-Piperidone. Federal Register. [URL: https://www.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [URL: https://discover.dtic.mil/results/?q=Fentanyl%20Synthesis%20Using%20N-BOC-4-Piperidinone]
  • Google Patents. EP2455377A1 - Synthesis of fentanyl analogs. [URL: https://patents.google.

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Protocols & Analytical Methods

Method

The Synthetic Utility of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride: A Guide for Medicinal Chemists

Introduction: The Strategic Importance of the Piperidine Scaffold In the landscape of modern drug discovery, particularly in the realm of centrally acting agents, the piperidine scaffold holds a privileged position.[1] I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

In the landscape of modern drug discovery, particularly in the realm of centrally acting agents, the piperidine scaffold holds a privileged position.[1] Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with complex biological targets. 1-Ethylpiperidine-4-carboxylic acid hydrochloride emerges as a particularly valuable building block, offering a strategic entry point into a diverse range of molecular architectures. The presence of the N-ethyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound, while the carboxylic acid at the 4-position serves as a versatile handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of 1-ethylpiperidine-4-carboxylic acid hydrochloride in organic synthesis, with a focus on the preparation of key intermediates for the development of novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂[2]
Molecular Weight 193.67 g/mol [2]
Appearance White to off-white solid[2]
CAS Number 90204-94-7
Storage Store at room temperature

Safety and Handling: 1-Ethylpiperidine-4-carboxylic acid hydrochloride should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Core Synthetic Applications: Gateway to Bioactive Molecules

The synthetic utility of 1-ethylpiperidine-4-carboxylic acid hydrochloride primarily revolves around the versatile reactivity of its carboxylic acid functional group. This allows for the construction of amides and esters, which are key structural motifs in a vast array of pharmaceutically active compounds, most notably the 4-anilidopiperidine class of opioid analgesics.[3][4][5]

Application 1: Synthesis of N-Aryl Amide Derivatives - Precursors to Fentanyl Analogues

The formation of an amide bond between 1-ethylpiperidine-4-carboxylic acid and an aniline derivative is a cornerstone transformation for accessing the core structure of potent opioid analgesics like fentanyl and its analogues.[3][4] The resulting N-aryl-1-ethylpiperidine-4-carboxamides are crucial intermediates for further synthetic elaboration.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires activation of the carboxylic acid. Peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt), are widely employed for this purpose.[6][7]

  • EDC (Carbodiimide): EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. The by-product, a urea derivative, is water-soluble, facilitating its removal during aqueous workup.[8]

  • HOBt (Additive): The addition of HOBt mitigates side reactions and reduces the risk of racemization if chiral centers are present. It reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to side reactions and efficiently reacts with the amine.[6]

  • Base (e.g., Diisopropylethylamine - DIPEA): A non-nucleophilic organic base is often added to neutralize the hydrochloride salt of the starting material and any acidic byproducts formed during the reaction, ensuring the amine nucleophile is in its free base form for optimal reactivity.

Experimental Protocol: Amide Coupling with Aniline

This protocol details the synthesis of N-phenyl-1-ethylpiperidine-4-carboxamide, a key precursor for fentanyl-like structures.

Materials:

  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-ethylpiperidine-4-carboxylic acid hydrochloride (1.0 eq).

  • Suspend the starting material in anhydrous dichloromethane (DCM).

  • Add diisopropylethylamine (DIPEA) (2.2 eq) to the suspension and stir until the solid dissolves, forming the free carboxylate.

  • Add aniline (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-1-ethylpiperidine-4-carboxamide.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions A 1-Ethylpiperidine-4-carboxylic acid HCl E Amide Coupling Reaction A->E B Aniline B->E C EDC, HOBt, DIPEA C->E D DCM, Room Temp D->E F Aqueous Workup E->F G Purification (Chromatography) F->G H N-Phenyl-1-ethylpiperidine-4-carboxamide G->H

Caption: Workflow for the synthesis of N-aryl amides.

Application 2: Esterification - Formation of Key Intermediates for Remifentanil Analogues

The methyl or ethyl ester of 1-ethylpiperidine-4-carboxylic acid is another crucial intermediate in the synthesis of opioid analgesics, such as analogues of remifentanil.[9][10] Esterification of the carboxylic acid can be achieved through various methods, with the choice of method depending on the scale of the reaction and the presence of other functional groups.

  • Fischer Esterification (Acid Catalysis): This is a classic and straightforward method for esterification, particularly on a larger scale.[11] It involves reacting the carboxylic acid with an excess of the alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). The excess alcohol serves as both the reactant and the solvent, driving the equilibrium towards the ester product. The hydrochloride form of the starting material can conveniently provide the acidic conditions.

  • Thionyl Chloride Method: For a more reactive approach, the carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The highly electrophilic acid chloride then readily reacts with the alcohol to form the ester. This method is often high-yielding but requires careful handling of the corrosive and moisture-sensitive thionyl chloride.

  • Carbodiimide-Mediated Esterification (Steglich Esterification): Similar to amide coupling, carbodiimides like DCC or EDC can be used to activate the carboxylic acid for reaction with an alcohol.[12] This method is particularly useful for acid-sensitive substrates as it proceeds under mild, neutral conditions. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.

Experimental Protocol: Fischer Esterification to Methyl Ester

This protocol describes the synthesis of methyl 1-ethylpiperidine-4-carboxylate, a versatile intermediate.

Materials:

  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (optional, as the starting material is a hydrochloride salt)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve 1-ethylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in an excess of anhydrous methanol.

  • If desired, a catalytic amount of concentrated sulfuric acid can be added to ensure strongly acidic conditions.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1-ethylpiperidine-4-carboxylate.

  • The product can be further purified by distillation under reduced pressure if necessary.

Esterification_Workflow cluster_reactants Reactants cluster_reagents Conditions A 1-Ethylpiperidine-4-carboxylic acid HCl D Fischer Esterification A->D B Methanol (excess) B->D C Reflux C->D E Neutralization & Workup D->E F Purification E->F G Methyl 1-ethylpiperidine-4-carboxylate F->G

Sources

Application

Application Notes and Protocols: N-Alkylation with 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Authored by: Your Senior Application Scientist Introduction: 1-Ethylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold and the presence of a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: 1-Ethylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold and the presence of a carboxylic acid handle allow for the synthesis of a diverse range of compounds with potential therapeutic applications. This document provides detailed protocols and technical insights for the N-alkylation of various primary and secondary amines using 1-ethylpiperidine-4-carboxylic acid hydrochloride as the key reagent. The primary strategy discussed involves an initial amide coupling followed by reduction, a robust and widely applicable method for the synthesis of tertiary amines.

Chemical Properties of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

PropertyValueSource
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol [1]
FormSolid
CAS Number90204-94-7[2]

Strategic Approach to N-Alkylation

The N-alkylation of a target amine with 1-ethylpiperidine-4-carboxylic acid hydrochloride is most effectively achieved through a two-step sequence:

  • Amide Bond Formation: The carboxylic acid moiety is coupled with a primary or secondary amine to form an amide intermediate.

  • Amide Reduction: The resulting amide is then reduced to the corresponding tertiary amine.

This approach offers greater control and avoids potential side reactions that can occur with direct alkylation methods.[3]

Part 1: Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis.[4] A variety of coupling reagents have been developed to facilitate this transformation, particularly for sterically hindered or electronically deficient substrates.[5][6] For the coupling of 1-ethylpiperidine-4-carboxylic acid with a target amine, common and effective coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole).[5][7]

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of 1-ethylpiperidine-4-carboxylic acid hydrochloride with a primary or secondary amine.

Materials:

  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride

  • Target primary or secondary amine (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-ethylpiperidine-4-carboxylic acid hydrochloride (1.0 equivalent) and the target amine (1.0 - 1.2 equivalents). Dissolve the solids in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA or TEA (2.0 - 3.0 equivalents) to the reaction mixture to neutralize the hydrochloride salt and the HOBt. Stir for 10-15 minutes at room temperature.

  • Coupling Agent Addition: In a separate flask, dissolve EDC (1.2 - 1.5 equivalents) and HOBt (1.2 - 1.5 equivalents) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Causality Behind Experimental Choices:
  • EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid.[7] HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.[5]

  • Base: A non-nucleophilic base like DIPEA or TEA is crucial to neutralize the hydrochloride salt of the starting material and the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.[5]

  • Anhydrous Conditions: The use of anhydrous solvents is important as the activated carboxylic acid intermediate is sensitive to hydrolysis.

Workflow for Amide Coupling

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Carboxylic_Acid 1-Ethylpiperidine-4-carboxylic acid hydrochloride Reaction Amide Coupling (0°C to RT, 12-24h) Carboxylic_Acid->Reaction Amine Primary or Secondary Amine Amine->Reaction EDC_HOBt EDC / HOBt EDC_HOBt->Reaction Base DIPEA or TEA Base->Reaction Solvent Anhydrous DCM/DMF Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Purification->Product

Caption: Workflow for the synthesis of amides via EDC/HOBt coupling.

Part 2: Amide Reduction

The reduction of amides to amines is a fundamental transformation in organic synthesis. Borane reagents, such as borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BH3·DMS), are highly effective for this purpose.[8][9] These reagents are generally chemoselective for amides over other carbonyl functional groups like esters.[8]

Protocol: Borane Reduction of Amides

This protocol provides a general method for the reduction of the amide intermediate to the final tertiary amine product.

Materials:

  • Amide intermediate from Part 1

  • Borane-tetrahydrofuran complex (BH3·THF) (1 M solution in THF) or Borane-dimethyl sulfide complex (BH3·DMS) (2-3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the amide (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add the BH3·THF solution or BH3·DMS (2-3 equivalents) dropwise to the stirred solution of the amide.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require gentle heating (reflux) to go to completion. Monitor the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.

  • Acidification and Hydrolysis: Add 1 M HCl and stir the mixture for 1-2 hours at room temperature or gentle reflux to hydrolyze the borane-amine complex.

  • Work-up: Make the solution basic by the addition of saturated aqueous sodium bicarbonate solution. Extract the product with DCM or EtOAc. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amine by flash column chromatography on silica gel or by crystallization to obtain the pure tertiary amine.

Causality Behind Experimental Choices:
  • Borane Reagents: Borane is an electrophilic reducing agent that readily attacks the electron-rich carbonyl oxygen of the amide.[8] The resulting intermediate undergoes rearrangement and reduction to the amine. BH3·DMS offers improved stability and solubility compared to BH3·THF.[8][9]

  • Quenching with Methanol: Methanol reacts with the excess borane to form trimethoxyborane and hydrogen gas, safely neutralizing the reactive reducing agent.

  • Acidic Work-up: The initial product of the reduction is a borane-amine complex, which needs to be hydrolyzed with acid to release the free amine.

Reaction Mechanism: Amide Reduction with Borane

Amide_Reduction Amide Amide R-C(=O)NR'R'' Complex Amide-Borane Complex R-C(=O+BH3)-NR'R'' Amide->Complex Coordination Borane Borane BH3 Borane->Complex Intermediate {Iminium Ion Intermediate | [R-CH=N+R'R'']BH4-} Complex->Intermediate Reduction & Rearrangement Amine Tertiary Amine R-CH2-NR'R'' Intermediate->Amine Hydrolysis

Caption: Simplified mechanism of amide reduction using borane.

Alternative Strategy: Direct N-Alkylation of the Piperidine Nitrogen

While the amide coupling/reduction sequence is broadly applicable for attaching the 1-ethylpiperidine-4-carboxylic acid moiety to another amine, there are instances where one might want to further alkylate the piperidine nitrogen of this molecule. This can be achieved through direct N-alkylation with an alkyl halide.[10][11] However, the carboxylic acid group may interfere with the reaction or require protection.

A common strategy involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile.[11] The slow addition of the alkylating agent is often recommended to minimize the formation of quaternary ammonium salts.[11]

Conclusion

The N-alkylation of amines using 1-ethylpiperidine-4-carboxylic acid hydrochloride is a versatile and powerful tool in synthetic and medicinal chemistry. The two-step approach of amide coupling followed by borane reduction provides a reliable and high-yielding route to a wide array of tertiary amines. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field of drug discovery and development.

References

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • Kappe, C. O., et al. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. ChemSusChem. [Link]

  • Valette, D., et al. A practical catalytic reductive amination of carboxylic acids. Chemical Science. [Link]

  • Bailey, C. L., et al. Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry. [Link]

  • Das, S., et al. Unlocking an additive-free and catalyst-free dual approach for reduction of amides to amines. Organic & Biomolecular Chemistry. [Link]

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Method

esterification methods for 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

An Application Guide to the Esterification of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride Introduction: The Significance of Piperidine Esters in Drug Discovery The piperidine moiety is a privileged scaffold in mode...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Introduction: The Significance of Piperidine Esters in Drug Discovery

The piperidine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its ethyl-substituted derivative, 1-Ethylpiperidine-4-Carboxylic Acid, serves as a crucial building block for synthesizing compounds with diverse pharmacological activities. The conversion of its carboxylic acid group into an ester is a pivotal transformation, as it modulates key physicochemical properties such as lipophilicity, membrane permeability, and metabolic stability, directly influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1]

This document provides detailed application notes and protocols for two robust and field-proven methods for the esterification of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. The choice between these methods depends on the scale of the synthesis, the sensitivity of other functional groups on the substrate, and the desired purity of the final product. We will explore a classic acid-catalyzed approach using thionyl chloride and a milder, modern coupling method utilizing a carbodiimide reagent.

Method 1: Acid-Catalyzed Esterification via Thionyl Chloride

This method is a variation of the classic Fischer-Speier esterification, which utilizes an acid catalyst to promote the reaction between a carboxylic acid and an alcohol.[2][3][4] For substrates like amino acid hydrochlorides, using thionyl chloride (SOCl₂) in an excess of the desired alcohol is particularly effective. The thionyl chloride reacts with the alcohol in situ to generate HCl gas, which acts as the primary catalyst, and sulfur dioxide. This approach is advantageous because the alcohol serves as both the reactant and the solvent, and the reagents are cost-effective for large-scale synthesis.[5][6]

Causality and Mechanistic Insight

The reaction proceeds through several key steps. First, thionyl chloride reacts with the alcohol (R'-OH) to produce HCl. The HCl then protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7] The alcohol can then perform a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[8] The continuous generation of HCl and the consumption of any trace water by thionyl chloride drive the equilibrium towards the formation of the ester.[3]

fischer_mechanism cluster_activation Catalyst Generation & Acid Activation cluster_esterification Nucleophilic Attack & Ester Formation SOCl2 SOCl₂ HCl HCl SOCl2->HCl + R'-OH ROH1 R'-OH (Alcohol) ROH2 R'-OH (Alcohol) CarboxylicAcid R-COOH ProtonatedAcid Activated Acid [R-C(OH)₂]⁺ CarboxylicAcid->ProtonatedAcid + H⁺ (from HCl) Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R'-OH ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster - H₂O Ester Ester (R-COOR') ProtonatedEster->Ester - H⁺ H2O H₂O

Caption: Mechanism of Thionyl Chloride-Mediated Esterification.

Detailed Protocol: Synthesis of Ethyl 1-Ethylpiperidine-4-carboxylate Hydrochloride

This protocol details the synthesis of the ethyl ester as a representative example.

Materials and Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
1-Ethylpiperidine-4-Carboxylic Acid HCl193.671.010.0 g (51.6 mmol)
Ethanol (Absolute, 200 proof)46.07Solvent150 mL
Thionyl Chloride (SOCl₂)118.971.55.7 mL (77.4 mmol)
Diethyl Ether (Anhydrous)74.12-For precipitation
Sodium Hydroxide (NaOH) Solution (e.g., 1M)40.00-For work-up (optional)
Ethyl Acetate (EtOAc)88.11-For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride (10.0 g, 51.6 mmol).

  • Solvent Addition: Add absolute ethanol (150 mL) to the flask. Stir the mixture to form a suspension.

  • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Add thionyl chloride (5.7 mL, 77.4 mmol) dropwise via the dropping funnel over 30 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas. Ensure the reaction is performed in a well-ventilated fume hood.[5]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully concentrate the solution under reduced pressure using a rotary evaporator to remove excess ethanol and SOCl₂.

    • The crude product is the hydrochloride salt of the ester. For further purification, it can be precipitated by adding anhydrous diethyl ether and collected by filtration.

    • Optional Neutralization: To obtain the free base, dissolve the crude oil in ethyl acetate and wash with a saturated sodium bicarbonate solution or dilute NaOH until the aqueous layer is basic. Wash further with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free ester as an oil.[9]

  • Purification: The crude ester (either as the salt or free base) can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Method 2: Steglich Esterification using EDC and DMAP

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates with acid-sensitive functional groups.[10][11] It employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[12][13] The reaction is catalyzed by a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[14][15] For the hydrochloride salt starting material, a non-nucleophilic base must be added to deprotonate the carboxylic acid, allowing it to react with the coupling agent.

Causality and Mechanistic Insight
  • Neutralization: A tertiary amine base (e.g., triethylamine) neutralizes the hydrochloride salt, freeing the carboxylate anion.

  • Activation: EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[16]

  • Catalysis: DMAP, a more potent nucleophile than the alcohol, rapidly attacks the O-acylisourea. This crucial step outcompetes an irreversible intramolecular rearrangement of the intermediate into an unreactive N-acylurea byproduct.[11][15]

  • Active Ester Formation: The attack by DMAP generates a highly electrophilic N-acylpyridinium intermediate, often called the "active ester".[11]

  • Nucleophilic Attack: The alcohol efficiently attacks the activated acyl group of the pyridinium intermediate to form the desired ester, regenerating the DMAP catalyst.[11] The urea byproduct from EDC is water-soluble, simplifying purification compared to DCC.[12]

steglich_mechanism cluster_activation Acid Activation cluster_catalysis DMAP Catalysis & Ester Formation CarboxylicAcid R-COOH (after neutralization) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC DMAP DMAP Acylpyridinium N-Acylpyridinium 'Active Ester' O_Acylisourea->Acylpyridinium + DMAP Urea EDC-Urea (water-soluble) O_Acylisourea->Urea + R'-OH (direct attack) Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH - DMAP Alcohol R'-OH

Caption: Mechanism of EDC/DMAP-Catalyzed Steglich Esterification.

Detailed Protocol: Synthesis of Methyl 1-Ethylpiperidine-4-carboxylate

This protocol details the synthesis of the methyl ester as a representative example.

Materials and Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
1-Ethylpiperidine-4-Carboxylic Acid HCl193.671.01.0 g (5.16 mmol)
Methanol (Anhydrous)32.041.20.25 mL (6.19 mmol)
EDC·HCl (EDAC)191.701.21.19 g (6.19 mmol)
DMAP122.170.163 mg (0.516 mmol)
Triethylamine (TEA)101.191.10.79 mL (5.68 mmol)
Dichloromethane (DCM, Anhydrous)84.93Solvent50 mL
Hydrochloric Acid (HCl) Solution (1M)36.46-For work-up
Saturated Sodium Bicarbonate (NaHCO₃) Solution84.01-For work-up
Brine (Saturated NaCl Solution)58.44-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask under a nitrogen atmosphere, add 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride (1.0 g, 5.16 mmol), DMAP (63 mg, 0.516 mmol), and anhydrous methanol (0.25 mL, 6.19 mmol).

  • Solvent and Base Addition: Dissolve and suspend the components in anhydrous DCM (50 mL). Add triethylamine (0.79 mL, 5.68 mmol) and stir the mixture for 15 minutes at room temperature.

  • Coupling Agent Addition: Cool the flask to 0 °C using an ice-water bath. Add EDC·HCl (1.19 g, 6.19 mmol) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[11]

  • Purification: The crude product is often of high purity, but can be further purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) if necessary.

Method Comparison

FeatureMethod 1: Thionyl ChlorideMethod 2: Steglich (EDC/DMAP)
Conditions Harsh (acidic, reflux temperature)Mild (neutral pH, 0 °C to room temperature)
Reagents Inexpensive, commodity chemicals (SOCl₂, alcohol)More expensive coupling agents (EDC, DMAP)
Reaction Time Typically 4-8 hoursTypically 12-24 hours
Byproducts Gaseous HCl and SO₂, waterWater-soluble urea, triethylamine hydrochloride
Work-up Complexity Requires careful quenching and removal of excess acid/reagents.Simple aqueous washes to remove urea and catalyst.[12]
Substrate Scope Best for simple, robust molecules. Not for acid-labile groups.Broad scope, compatible with sensitive functional groups.[10][15]
Typical Yields Good to excellent (70-95%)Very good to excellent (80-98%)[10]

Conclusion

Both the thionyl chloride-mediated and the Steglich esterification methods provide effective pathways to synthesize esters of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. The choice of method should be guided by the principles of chemical compatibility and process efficiency. For robust, large-scale syntheses where cost is a primary driver, the thionyl chloride method is a viable and powerful option. For syntheses involving complex or delicate molecules, or when mild conditions and a simplified work-up are paramount, the Steglich esterification using EDC and DMAP is the superior choice, offering high yields and broad functional group tolerance.

References

  • Grokipedia. Steglich esterification.
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Application

Application Notes &amp; Protocols: 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride as a Versatile Scaffold for Novel Compound Synthesis

Introduction: The Strategic Value of the Piperidine Scaffold The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in over 70 commercial...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in over 70 commercially available drugs, including multiple blockbusters, underscores its significance as a privileged scaffold.[2] Piperidine and its derivatives are integral to pharmaceuticals targeting a wide array of conditions, from central nervous system (CNS) disorders to cancer and infectious diseases.[1][2][3] The scaffold's utility lies in its ability to confer favorable physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and the ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[4]

1-Ethylpiperidine-4-carboxylic acid hydrochloride [CAS: 90204-94-7] is a particularly valuable building block within this chemical class.[5] It features two key functional handles: a carboxylic acid at the 4-position, ripe for derivatization, and a tertiary amine within the piperidine ring, which influences the molecule's overall basicity and spatial arrangement. The hydrochloride salt form enhances stability and solubility, making it a convenient and easy-to-handle reagent for synthetic applications.[6][7]

This guide provides an in-depth exploration of 1-Ethylpiperidine-4-carboxylic acid hydrochloride, detailing its properties, core reactivity, and field-tested protocols for its use in synthesizing novel amides and esters, which are critical transformations in drug discovery.[8]

Physicochemical Properties & Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueSource
Chemical Name 1-Ethylpiperidine-4-carboxylic acid hydrochloride[9][10][11]
Synonyms 1-Ethylisonipecotic acid hydrochloride[5][12][13]
CAS Number 90204-94-7[5][12][14]
Molecular Formula C₈H₁₆ClNO₂[9][10]
Molecular Weight 193.67 g/mol [9][10][15]
Form Solid[5][9]
Storage Store at 2-8°C, keep container tightly closed in a dry, well-ventilated place.[5][13][16]

Safety & Handling:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[16][17]

  • Inhalation/Contact: May cause respiratory irritation, skin irritation, and serious eye irritation.[16][18] Avoid breathing dust. In case of contact with skin or eyes, wash immediately and thoroughly with water.[16][19]

  • Spills: For small spills, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust.[17][18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity & Synthetic Strategy

The synthetic utility of 1-Ethylpiperidine-4-carboxylic acid hydrochloride stems primarily from the reactivity of its carboxylic acid group. The N-ethyl group provides a fixed substitution on the piperidine nitrogen, preventing N-acylation side reactions and providing a specific steric and electronic profile to the final molecule.

Caption: Structure of 1-Ethylpiperidine-4-carboxylic acid and its primary reactive site.

The two most valuable and frequently employed transformations for this building block are amide bond formation and esterification.

Application I: Amide Bond Formation

Amide coupling is arguably the most common reaction in medicinal chemistry, used to link molecular fragments and build complex structures.[8][20] The carboxylic acid of our building block can be activated and coupled with a diverse range of primary or secondary amines to generate novel carboxamides.

Causality Behind Protocol Choices: The direct condensation of a carboxylic acid and an amine is generally inefficient due to an acid-base reaction that forms a non-reactive ammonium carboxylate salt.[21] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" species.

  • Carbodiimide Reagents (EDC): We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[21][22] Its major advantage is that the urea byproduct is also water-soluble and can be easily removed during aqueous workup, simplifying purification.[22]

  • Additives (HOBt): To improve reaction efficiency and, crucially, to suppress potential side reactions and racemization (if chiral amines are used), an additive like 1-Hydroxybenzotriazole (HOBt) is included.[22] HOBt traps the O-acylisourea intermediate to form an HOBt-active ester, which is less reactive but more selective, leading to cleaner reactions and higher yields.[22][23]

This EDC/HOBt system represents a mild, reliable, and broadly applicable method for generating amide bonds, making it a trustworthy choice for routine synthesis.[20]

Application II: Esterification

Esterification is another fundamental derivatization strategy. Converting the carboxylic acid to an ester can modulate a compound's properties, for example, by increasing its lipophilicity to improve cell membrane permeability or by creating a prodrug that is later hydrolyzed in vivo to release the active carboxylic acid.[6]

Causality Behind Protocol Choices: Similar to amidation, direct acid-catalyzed esterification (Fischer esterification) can require harsh conditions (e.g., strong acid, high temperatures) that may not be compatible with sensitive substrates. A milder approach is often preferred.

  • DCC/DMAP System: We employ a system using Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[24]

    • DCC: Like EDC, DCC activates the carboxylic acid. The key difference is that the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and precipitates out of the reaction, which can be a simple and effective method of removal via filtration.[22]

    • DMAP: DMAP is a highly efficient nucleophilic catalyst that accelerates the reaction.[20][24] It reacts with the activated acid intermediate to form a highly reactive acyl-pyridinium species, which is then readily attacked by the alcohol. This method is exceptionally mild and effective, even for sterically hindered alcohols.[24]

Experimental Protocols & Workflows

The following protocols are designed as robust starting points for researchers. Reagent quantities and reaction times may require optimization depending on the specific amine or alcohol substrate used.

Protocol 1: General Procedure for Amide Coupling via EDC/HOBt

This protocol describes the coupling of 1-Ethylpiperidine-4-carboxylic acid hydrochloride with a generic primary or secondary amine.

G start Start: Reagents in Flask reagents 1. Dissolve Building Block, Amine (1.1 eq), HOBt (1.2 eq), & Base (e.g., DIPEA, 3.0 eq) in anhydrous DMF or DCM. start->reagents cool 2. Cool solution to 0 °C (ice bath). reagents->cool add_edc 3. Add EDC.HCl (1.2 eq) portion-wise. cool->add_edc react 4. Stir at 0 °C for 30 min, then warm to RT and stir for 12-24h. (Monitor by TLC/LC-MS) add_edc->react workup 5. Aqueous Workup: Dilute with EtOAc, wash with H₂O, sat. NaHCO₃, and brine. react->workup purify 6. Dry organic layer (Na₂SO₄), filter, and concentrate. workup->purify product 7. Purify by column chromatography or recrystallization. purify->product end End: Purified Amide Product product->end

Caption: Workflow for a typical EDC/HOBt mediated amide coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Ethylpiperidine-4-carboxylic acid hydrochloride (1.0 eq), the desired primary or secondary amine (1.1 eq), and HOBt (1.2 eq).

  • Solvent & Base: Dissolve the solids in an appropriate anhydrous solvent (e.g., DMF or DCM, ~0.1 M concentration). Add a suitable non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the final amide.

Reagent Stoichiometry (Example)Moles (eq)
Building Block1.0
Amine Substrate1.1
EDC.HCl1.2
HOBt1.2
DIPEA3.0
Protocol 2: General Procedure for Esterification via DCC/DMAP

This protocol details the esterification of 1-Ethylpiperidine-4-carboxylic acid hydrochloride with a generic alcohol.

G start Start: Reagents in Flask reagents 1. Dissolve Building Block, Alcohol (1.5 eq), & DMAP (0.1 eq) in anhydrous DCM. Add Base (e.g., Et₃N, 1.2 eq). start->reagents cool 2. Cool solution to 0 °C (ice bath). reagents->cool add_dcc 3. Add a solution of DCC (1.1 eq) in DCM dropwise. cool->add_dcc react 4. Stir at 0 °C for 30 min, then warm to RT and stir for 4-12h. (Monitor by TLC/LC-MS) add_dcc->react filter_dcu 5. Filter off the precipitated DCU byproduct. Wash solid with DCM. react->filter_dcu workup 6. Wash the filtrate with 0.5 N HCl, sat. NaHCO₃, and brine. filter_dcu->workup purify 7. Dry organic layer (Na₂SO₄), filter, and concentrate. workup->purify end End: Purified Ester Product purify->end

Caption: Workflow for a typical DCC/DMAP catalyzed esterification reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 1-Ethylpiperidine-4-carboxylic acid hydrochloride (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Solvent & Base: Dissolve the components in anhydrous Dichloromethane (DCM). Add a base such as Triethylamine (Et₃N) (1.2 eq) to free the carboxylic acid from its hydrochloride salt.

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[24]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Byproduct Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Workup: Combine the filtrates and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine to remove any remaining impurities and DMAP.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.

Conclusion

1-Ethylpiperidine-4-carboxylic acid hydrochloride is a high-value building block for constructing novel molecular architectures. Its pre-substituted nitrogen atom and conveniently located carboxylic acid handle allow for straightforward and predictable derivatization. The protocols provided for amide coupling and esterification are robust, reliable, and leverage mild conditions suitable for modern drug discovery campaigns. By understanding the chemical principles behind these transformations, researchers can effectively utilize this scaffold to accelerate the synthesis of diverse compound libraries for biological screening.

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Method

Comprehensive Analytical Characterization of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

An Application Note and Protocol Guide Introduction and Physicochemical Profile 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is a heterocyclic compound frequently utilized as an intermediate in the synthesis of acti...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction and Physicochemical Profile

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is a heterocyclic compound frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure, comprising a piperidine ring substituted with an ethyl group at the nitrogen and a carboxylic acid at the 4-position, imparts specific chemical properties that necessitate a tailored analytical approach. Accurate and comprehensive characterization is critical to ensure the quality, safety, and efficacy of downstream products. This guide outlines a suite of analytical techniques that, when used in concert, provide a full profile of the molecule.

The compound is typically supplied as a hydrochloride salt to improve its stability and solubility, particularly in aqueous media.[2]

Physicochemical Properties of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

PropertyValueSource
Chemical Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol [3]
Appearance White to off-white solid[1]
Solubility Soluble in Methanol[1]
Predicted pKa 4.04 ± 0.20[1]
Predicted Boiling Point 262.7 ± 33.0 °C[1]
SMILES String O=C(O)C(CC1)CCN1CC.[H]Cl
InChI Key ACGTVBMLMATARD-UHFFFAOYSA-N

Below is the chemical structure of the compound.

Caption: Structure of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride.

Integrated Analytical Workflow

A robust characterization of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride relies on the integration of multiple analytical techniques. Each method provides a unique piece of information, and together they create a comprehensive quality profile. The following diagram illustrates a logical workflow for the analysis.

analytical_workflow cluster_start Sample Preparation cluster_chromatography Purity & Quantification cluster_spectroscopy Structure & Identity cluster_elemental Compositional Verification cluster_reporting Final Report start Test Sample hplc HPLC-CAD/MS start->hplc ms Mass Spectrometry (ESI-MS) start->ms nmr NMR (¹H, ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ea Elemental Analysis (CHNO/Cl) start->ea gc GC-MS (Derivatization) hplc->gc If needed report Certificate of Analysis hplc->report ms->report nmr->report ftir->report ea->report

Caption: Integrated workflow for comprehensive analytical characterization.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are essential for separating the main compound from any impurities, including starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for purity determination in pharmaceutical analysis. A significant challenge with 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is its lack of a strong UV chromophore, rendering standard UV detection suboptimal.[4] Therefore, universal detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are highly recommended. Alternatively, for routine analysis without access to these detectors, derivatization with a UV-active agent can be employed.[5] Reversed-phase chromatography is the preferred mode, but ion-pairing agents may be necessary to achieve adequate retention of this polar, ionic compound.[4]

Protocol: HPLC with Charged Aerosol Detection (CAD)

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Column: A robust C18 column (e.g., Atlantis C18, 150 x 4.6 mm, 3.5 µm) is a good starting point.[4]

  • Mobile Phase:

    • Solvent A: 0.1% Heptafluorobutyric acid (HFBA) in Water. (HFBA acts as an ion-pairing agent to improve retention).[4]

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 40 °C.[4]

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% HFBA). Prepare working standards and quality controls by diluting this stock.

  • CAD Settings: Nitrogen gas pressure set to 35 psi.[4]

  • Validation: The method should be validated for specificity, linearity, precision, and accuracy according to ICH guidelines.

Trustworthiness: This protocol incorporates an ion-pairing agent (HFBA) to ensure retention on a standard C18 column, a common issue with such polar analytes.[4] The use of CAD provides near-uniform response for non-volatile analytes, making it a reliable choice for purity analysis when UV detection is not viable.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is suitable for volatile and thermally stable compounds.[6] Direct analysis of the hydrochloride salt is not feasible due to its non-volatile nature. However, analysis of the free base or a derivatized, more volatile form is possible. Derivatization (e.g., silylation or esterification of the carboxylic acid) is often required to improve chromatographic behavior.[6]

Protocol: GC-MS Analysis (after derivatization)

  • Sample Preparation (Esterification): a. Accurately weigh ~5 mg of the sample into a vial. b. Add 1 mL of 3N HCl in Methanol. c. Heat at 60 °C for 1 hour to form the methyl ester. d. Evaporate the solvent under a stream of nitrogen. e. Reconstitute the residue in 1 mL of Ethyl Acetate for injection.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

  • GC Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Injection: 1 µL, splitless mode, injector temperature 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Trustworthiness: This derivatization protocol converts the non-volatile carboxylic acid and hydrochloride salt into a more volatile and thermally stable methyl ester, suitable for GC analysis. The resulting mass spectrum will correspond to the derivatized compound, providing both retention time and mass spectral data for confident identification.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of the molecule.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this pre-ionized salt, and analysis should be conducted in positive ion mode due to the basicity of the piperidine nitrogen.[6] The expected fragmentation patterns for piperidine derivatives primarily involve α-cleavage adjacent to the nitrogen atom and fission of the piperidine ring.[6]

Protocol: Direct Infusion ESI-MS

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 Methanol:Water with 0.1% formic acid. The acid helps in promoting protonation.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Conditions (Positive Ion Mode):

    • Ionization Mode: ESI+.[6]

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 300-350 °C.

    • Full Scan: Acquire data from m/z 50 to 500 to observe the precursor ion.

    • MS/MS: Perform a product ion scan on the determined precursor ion to observe the fragmentation pattern.[6]

Data Interpretation:

  • Precursor Ion: Expect a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (C₈H₁₅NO₂). The expected m/z would be 158.11 (calculated for [C₈H₁₆NO₂]⁺).

  • Fragmentation: Key fragments would likely arise from:

    • Loss of the ethyl group.

    • Loss of the carboxylic acid group (CO₂H).

    • α-Cleavage, leading to the formation of a stable iminium ion.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most definitive technique for structural confirmation. Both ¹H and ¹³C NMR spectra should be acquired. The hydrochloride salt form means the amine is protonated, which can affect the chemical shifts of adjacent protons compared to the free base. Deuterated water (D₂O) or DMSO-d₆ are suitable solvents. In D₂O, the acidic proton of the carboxylic acid and the proton on the nitrogen will exchange with deuterium and will not be observed.

Protocol: ¹H and ¹³C NMR

  • Instrumentation: An NMR spectrometer (400 MHz or higher for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of D₂O or DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

Expected ¹H NMR Signals (in D₂O): [7][8]

  • ~3.5-3.0 ppm: Protons on carbons adjacent to the nitrogen (piperidine ring CH₂ and ethyl CH₂).

  • ~2.5-3.0 ppm: Proton at the C4 position (methine proton).

  • ~2.2-1.8 ppm: Protons on carbons at the C3 and C5 positions of the piperidine ring.

  • ~1.3 ppm: Protons of the methyl group (CH₃) of the ethyl substituent, appearing as a triplet.

Expected ¹³C NMR Signals: [9][10]

  • ~175-180 ppm: Carbonyl carbon of the carboxylic acid.

  • ~50-60 ppm: Carbons adjacent to the nitrogen.

  • ~40-50 ppm: C4 carbon of the piperidine ring.

  • ~25-35 ppm: C3/C5 carbons of the piperidine ring.

  • ~10-15 ppm: Methyl carbon of the ethyl group.

Trustworthiness: The combination of ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework. Correlating the observed chemical shifts, integrations (for ¹H), and splitting patterns with the proposed structure provides unambiguous proof of identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and straightforward method to identify the key functional groups present in the molecule. As a carboxylic acid hydrochloride, the spectrum will show characteristic absorptions for the O-H of the acid, the C=O group, the C-N bond, and the N⁺-H bond of the protonated amine.[11]

Protocol: FTIR-ATR

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

Expected Characteristic Absorption Bands: [11][12][13]

  • 3300-2500 cm⁻¹: A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid.[11]

  • ~2700-2400 cm⁻¹: Broad absorptions associated with the N⁺-H stretch of the amine salt.

  • ~1730-1700 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch of the carboxylic acid.[11]

  • ~1320-1210 cm⁻¹: C-O stretching vibration.[11]

  • ~1200-1000 cm⁻¹: C-N stretching vibrations.

Elemental Analysis for Empirical Formula Confirmation

Expertise & Experience: Elemental analysis is a fundamental technique that provides quantitative evidence of the elemental composition of a pure compound.[14] It is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula. For 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride (C₈H₁₆ClNO₂), the analysis should include Carbon, Hydrogen, Nitrogen, and Chlorine.

Protocol: Combustion Analysis

  • Instrumentation: An automated CHN elemental analyzer. Chlorine is typically determined by titration or ion chromatography after Schöniger flask combustion.

  • Sample Preparation: Accurately weigh ~2 mg of the dry sample into a tin capsule.

  • Analysis: The sample is combusted in a high-oxygen environment, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are separated and quantified by a thermal conductivity detector.[14]

  • Calculation: The instrument software calculates the percentage by weight of each element.

Theoretical vs. Acceptable Results:

  • Theoretical Composition (C₈H₁₆ClNO₂):

    • C: 49.61%

    • H: 8.33%

    • Cl: 18.30%

    • N: 7.23%

    • O: 16.52%

  • Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values, which is a standard criterion in academic and industrial settings.

Trustworthiness: This method provides a direct, quantitative measure of the elemental makeup of the compound. A successful result is strong evidence of the compound's purity and correct molecular formula.

Conclusion

The analytical characterization of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride requires a multi-faceted approach. By combining chromatographic techniques for purity assessment with a suite of spectroscopic methods for structural confirmation and elemental analysis for compositional verification, a complete and reliable profile of the compound can be established. The protocols and insights provided in this guide offer a robust framework for researchers and quality control professionals to ensure the integrity of this important pharmaceutical intermediate.

References

  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

  • SIELC Technologies. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.

  • Sigma-Aldrich. 1-Ethylpiperidine-4-carboxylic acid hydrochloride AldrichCPR.

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.

  • ChemicalBook. 1-ETHYLPIPERIDINE-4-CARBOXYLIC ACID CAS#: 90204-94-7.

  • Santa Cruz Biotechnology. 1-Ethylpiperidine-4-carboxylic acid hydrochloride.

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.

  • Santa Cruz Biotechnology. 1-Ethylpiperidine-4-carboxylic acid hydrochloride.

  • Sigma-Aldrich. Piperidine-4-carboxylic acid.

  • HXCHEM. 1-Ethylpiperidine-4-carboxylic acid hydrochloride/CAS:90204-94-7.

  • ECHEMI. 1-ETHYLPIPERIDINE-4-CARBOXYLICACID Formula.

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

  • Cheméo. Ethyl piperidine-4-carboxylate.

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

  • Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids.

  • UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids.

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....

  • Vulcanchem. 4-Ethylpiperidine-4-carboxylic acid.

  • AZO Materials. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Application

A Robust, Stability-Indicating HPLC Method for the Assay and Impurity Profiling of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

An Application Note for the HPLC Analysis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride Abstract 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is a key heterocyclic building block in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the HPLC Analysis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Abstract

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Its accurate quantification and impurity profiling are critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). A significant analytical challenge arises from the molecule's structure, which lacks a UV-absorbing chromophore, rendering standard HPLC-UV detection methods ineffective. This application note presents a comprehensive analytical strategy employing two complementary HPLC methods. The primary method utilizes Reversed-Phase High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (RP-HPLC-CAD) for the direct, accurate assay of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. The second method employs pre-column derivatization with p-toluenesulfonyl chloride followed by HPLC-UV detection for the sensitive trace-level analysis of the key process-related impurity, piperidine-4-carboxylic acid. The primary assay method has been validated for specificity, linearity, accuracy, and precision, and its stability-indicating capabilities were confirmed through forced degradation studies.

Introduction: The Analytical Challenge

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is a saturated heterocyclic compound.[1] Its utility as a precursor in drug synthesis necessitates stringent quality control. The primary analytical hurdle is the absence of a chromophore in the molecule's structure, which precludes the use of the most common and accessible HPLC detector, the UV-Vis spectrophotometer. Direct analysis of such compounds requires alternative detection strategies that are not dependent on the analyte's optical properties.

This guide details a dual-pronged approach to developing a self-validating and robust analytical system. We will first focus on a direct quantification method using a universal detector and then supplement it with a highly sensitive method for a critical process impurity.

Analytical_Strategy Analyte 1-Ethylpiperidine-4- Carboxylic Acid HCl Properties Key Property: No UV Chromophore Analyte->Properties Challenge Analytical Challenge: Direct UV Detection Fails Properties->Challenge Solution Solution Pathways Challenge->Solution CAD Universal Detection: Charged Aerosol Detector (CAD) (Direct Analysis) Solution->CAD Direct Quantification Deriv Pre-Column Derivatization (Indirect Analysis) Solution->Deriv Trace Impurity Quantification Method1 Primary Method: Assay of Main Compound by HPLC-CAD CAD->Method1 Method2 Secondary Method: Impurity Analysis (Precursor) by HPLC-UV Deriv->Method2

Figure 1: High-level analytical strategy for a non-chromophoric analyte.

Primary Method: Assay by Reversed-Phase HPLC with Charged Aerosol Detection (HPLC-CAD)

For the primary goal of quantifying the main analyte, Charged Aerosol Detection (CAD) is the chosen technology. CAD is a universal mass-based detector that is compatible with gradient elution and provides a consistent response for non-volatile analytes, making it ideal for this application. An isocratic reversed-phase method was developed using an ion-pairing agent to ensure adequate retention of the polar analyte on a C18 column.[2]

Experimental Protocol: HPLC-CAD

HPLC_CAD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep1 Weigh Standard/ Sample Accurately Prep2 Dissolve in Mobile Phase A Prep1->Prep2 Prep3 Vortex & Sonicate to Dissolve Prep2->Prep3 Prep4 Filter through 0.45 µm PVDF Filter Prep3->Prep4 Inject Inject into HPLC-CAD System Prep4->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect Analyte Detection by CAD Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using External Standard Calibration Integrate->Quantify

Figure 2: Experimental workflow for the HPLC-CAD assay method.

2.1.1. Materials and Reagents

  • 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Heptafluorobutyric acid (HFBA) (≥99.5%)

  • Methanol (HPLC Grade)

2.1.2. Instrumentation and Chromatographic Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Thermo Scientific Corona Veo or equivalent
Column Atlantis C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase 0.1% HFBA in Water : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 40°C
Injection Vol. 10 µL
CAD Settings Nitrogen Gas Pressure: 35 psi
Run Time 10 minutes

2.1.3. Preparation of Solutions

  • Mobile Phase: Add 1 mL of HFBA to 900 mL of deionized water. Add 100 mL of acetonitrile. Mix well and degas.

  • Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (1.0 mg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.1.4. System Suitability Before analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Peak Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Secondary Method: Impurity Analysis by HPLC-UV with Pre-Column Derivatization

A critical process-related impurity is the starting material, piperidine-4-carboxylic acid (isonipecotic acid).[3] This impurity contains a secondary amine, which can be derivatized with p-toluenesulfonyl chloride (PTSC) to introduce a strong UV chromophore.[4][5] This allows for highly sensitive detection using a standard HPLC-UV system.

Experimental Protocol: HPLC-UV (Impurity)

Deriv_Workflow cluster_deriv Derivatization cluster_hplc HPLC-UV Analysis Sample Sample containing Impurity (Secondary Amine) Reagents Add Base (e.g., NaHCO₃) & PTSC Reagent in ACN Sample->Reagents React Vortex & React (e.g., 60°C for 30 min) Reagents->React Quench Quench Reaction (e.g., add acid) React->Quench Inject Inject Derivatized Sample Quench->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 228 nm) Separate->Detect Quantify Quantify Impurity vs. Derivatized Standard Detect->Quantify

Figure 3: Workflow for impurity analysis via pre-column derivatization.

3.1.1. Derivatization Procedure

  • Prepare a 10 mg/mL solution of the 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride sample in a 50:50 mixture of acetonitrile and 100 mM sodium bicarbonate buffer.

  • Prepare a 20 mg/mL solution of p-toluenesulfonyl chloride (PTSC) in acetonitrile.

  • To 1.0 mL of the sample solution, add 0.5 mL of the PTSC solution.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool the reaction vial to room temperature.

  • Add 0.1 mL of 1 M phosphoric acid to quench the reaction.

  • The sample is now ready for injection.

3.1.2. Instrumentation and Chromatographic Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent with UV Detector
Column Gemini C18 (250 x 4.6 mm, 5 µm) or equivalent[6]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min, 30-70% B; 15-20 min, 70-30% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 20 µL
Detection UV at 228 nm[4]

Method Validation and Stability-Indicating Properties

The primary HPLC-CAD method was validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines.[4] A forced degradation study was conducted to establish the stability-indicating nature of the method.

Summary of Validation Results (HPLC-CAD Method)
Validation ParameterResult
Linearity (Range) 0.05 - 1.5 mg/mL
Correlation Coeff. (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) Repeatability: < 0.5%; Intermediate: < 1.0%
LOD 0.015 mg/mL
LOQ 0.05 mg/mL
Specificity No interference from placebo or degradants
Forced Degradation Study

The sample was subjected to various stress conditions to induce degradation. The HPLC-CAD method effectively separated the intact drug from all degradation products, confirming its stability-indicating capability.

Stress ConditionTimeObservation% Degradation
Acid Hydrolysis 0.5 M HCl at 80°C24 hSignificant degradation (~15%)
Base Hydrolysis 0.5 M NaOH at 80°C4 hModerate degradation (~8%)
Oxidation 6% H₂O₂ at RT24 hMinor degradation (~3%)
Thermal 105°C (Solid State)48 hNo significant degradation
Photolytic 1.2 mil. lux-hrs7 daysNo significant degradation

Conclusion

The developed analytical strategy provides a comprehensive solution for the quality control of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. The primary RP-HPLC-CAD method is robust, accurate, and stability-indicating, making it suitable for routine assay and quantitative analysis. The complementary pre-column derivatization HPLC-UV method offers a highly sensitive approach for monitoring the key starting material impurity, piperidine-4-carboxylic acid. Together, these methods form a self-validating system that ensures the identity, purity, and quality of this important pharmaceutical intermediate.

References

  • Patel, K. N., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Pharmaceutical and Biosciences Journal. [Link]

  • Kędzierska, E., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. [Link]

  • ChemBK. ETHYL ISONIPECOTATE HYDROCHLORIDE. [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride for Drug Discovery

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] 1-Ethylpiperidine-4-carboxylic acid hydrochloride serves as a versatile and v...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] 1-Ethylpiperidine-4-carboxylic acid hydrochloride serves as a versatile and valuable building block for creating diverse chemical libraries. Its structure features a pre-alkylated tertiary amine and a readily functionalizable carboxylic acid, offering a strategic entry point for synthesizing novel derivatives with tailored pharmacological profiles. This guide provides an in-depth exploration of core synthetic strategies for derivatizing this scaffold, focusing on the formation of amides, esters, and the reduction to primary alcohols. Each section combines detailed, field-proven protocols with mechanistic insights, troubleshooting advice, and the causal reasoning behind experimental choices, empowering researchers to accelerate their drug discovery programs.

Introduction: The Strategic Value of the 1-Ethylpiperidine-4-Carboxylic Acid Scaffold

Saturated N-alkyl heterocycles are prevalent structural motifs in a vast range of pharmaceuticals and bioactive molecules.[2][3] The piperidine ring, in particular, offers a desirable combination of structural rigidity, conformational flexibility, and physicochemical properties that make it an ideal framework for drug design.[1][4] The title compound, 1-Ethylpiperidine-4-carboxylic acid hydrochloride (Molecular Formula: C₈H₁₆ClNO₂, Molecular Weight: 193.67), presents two key features for synthetic manipulation:

  • A Stable Tertiary Amine: The N-ethyl group prevents common N-functionalization reactions, directing synthetic efforts towards the carboxylic acid. This tertiary amine maintains a basic center, crucial for interactions with biological targets and for influencing solubility and pharmacokinetic properties.

  • A Versatile Carboxylic Acid Handle: The C4-carboxylic acid is the primary site for derivatization, allowing for the introduction of a wide array of functional groups through well-established chemical transformations.

This guide focuses on three principal derivatization pathways: amide bond formation, esterification, and reduction. These transformations are fundamental in medicinal chemistry for modulating properties such as potency, selectivity, lipophilicity, and metabolic stability.

Compound Properties and Safe Handling

Before commencing any synthetic work, a thorough understanding of the starting material's properties and safety requirements is essential.

PropertyValueReference
Molecular Formula C₈H₁₅NO₂ · HCl[5]
Molecular Weight 193.67 g/mol [5]
Appearance White to off-white solid[6]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[7][8]

Safety Precautions:

  • Always handle the compound in a well-ventilated chemical fume hood.[7][9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][10]

  • Avoid inhalation of dust and direct contact with skin and eyes.[7][8] The material may cause skin, eye, and respiratory irritation.[8][9]

  • In case of accidental contact, wash the affected area thoroughly with water.[7][9]

A Note on the Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated. For many reactions, particularly amide couplings, the presence of a non-nucleophilic base is required to neutralize this salt in situ and to scavenge the acidic byproducts generated during the reaction.

Core Synthetic Strategy I: Amide Synthesis via Amine Coupling

Amide bond formation is arguably the most utilized reaction in medicinal chemistry, enabling the linkage of the core scaffold to a vast library of amine-containing building blocks.[11][12] The direct condensation of a carboxylic acid and an amine is inefficient; therefore, the carboxylic acid must first be activated.[11][13]

General Workflow for Amide Synthesis

The following diagram illustrates the typical workflow for synthesizing amide derivatives from 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride.

G cluster_setup Reaction Setup cluster_process Process cluster_workup Workup & Purification A 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride B Amine (R-NH2) F Stir at RT (Monitor by TLC/LC-MS) C Coupling Reagent (e.g., EDC, HATU) D Base (e.g., DIPEA, Et3N) E Anhydrous Solvent (e.g., DMF, DCM) G Aqueous Workup (Quench & Extract) F->G H Purification (Column Chromatography) G->H I Final Amide Product H->I

Caption: General workflow for amide derivative synthesis.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This method is a robust and widely used protocol for routine amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[13] The addition of 1-Hydroxybenzotriazole (HOBt) minimizes racemization (if chiral centers are present) and improves efficiency by forming a more reactive HOBt active ester, which is less susceptible to side reactions.[14]

Materials:

  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride

  • Primary or secondary amine of choice (1.0 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Ethylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) and the chosen amine (1.0 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Add HOBt (1.2 eq) to the solution.

  • Cool the flask to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. The three equivalents are necessary to neutralize the starting material hydrochloride salt, the HCl generated from EDC, and to ensure basic conditions.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains close to 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: HATU-Mediated Amide Coupling

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, a more potent coupling reagent is often required.[12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based reagent that rapidly generates highly reactive OBt active esters, often leading to higher yields and faster reaction times.

Materials:

  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride

  • Amine of choice (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA or Et₃N (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-Ethylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes. This pre-activation step allows for the formation of the active ester.

  • Add the amine (1.0 eq) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, perform the same aqueous workup and purification as described in Protocol 1.

Core Synthetic Strategy II: Ester Synthesis

Esterification of the carboxylic acid is a common strategy to increase lipophilicity, improve cell permeability, or to create prodrugs.

General Workflow for Esterification

G cluster_setup Reaction Setup cluster_process Process cluster_workup Workup & Purification A 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride B Alcohol (R-OH) E Stir at appropriate temperature (Monitor by TLC/LC-MS) C Coupling Reagent / Catalyst (e.g., DCC/DMAP or H2SO4) D Anhydrous Solvent (e.g., DCM or excess alcohol) F Filter (if DCC used) Quench & Extract E->F G Purification (Column Chromatography) F->G H Final Ester Product G->H

Caption: General workflow for ester derivative synthesis.

Protocol 3: DCC/DMAP-Mediated Esterification

This method is highly effective for forming esters under mild, neutral conditions, making it suitable for sensitive substrates.[15] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) serves as a potent acylation catalyst.[15]

Materials:

  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride (1.0 eq)

  • Alcohol of choice (1.5 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq, catalytic)

  • Triethylamine (Et₃N) (1.1 eq, to neutralize HCl salt)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Suspend 1-Ethylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Add Et₃N (1.1 eq) and stir for 10 minutes to form the free base.

  • Add the alcohol (1.5 eq) and the catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with DCM.

  • Wash the filtrate with 0.5 N HCl (1x) and saturated aqueous NaHCO₃ (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Core Synthetic Strategy III: Reduction to Primary Alcohol

Reducing the carboxylic acid to a primary alcohol (e.g., (1-ethylpiperidin-4-yl)methanol) provides a new synthetic handle for further modifications, such as etherification or conversion to a leaving group for nucleophilic substitution. Borane complexes are highly effective for this transformation as they selectively reduce carboxylic acids in the presence of many other functional groups.

Protocol 4: Borane-THF Mediated Reduction

Materials:

  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (approx. 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Aqueous HCl (1 M)

Step-by-Step Procedure:

  • Caution: Borane reactions should be performed under a strictly inert atmosphere (N₂ or Ar) as borane reacts with moisture.

  • Suspend 1-Ethylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous THF in a dry, three-necked flask equipped with a dropping funnel and a reflux condenser.

  • Cool the suspension to 0 °C.

  • Slowly add the 1 M solution of BH₃·THF (3.0 eq) via the dropping funnel over 30-60 minutes. Vigorous hydrogen evolution may be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction back down to 0 °C.

  • Very slowly and carefully, add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Add more methanol and concentrate again (2-3 times) to remove borate esters as the volatile trimethyl borate.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl. The product will likely move into the aqueous layer as the hydrochloride salt.

  • Basify the aqueous layer to pH > 10 with 2 M NaOH and extract the free base product with DCM or ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by chromatography or crystallization if necessary.

Conclusion

1-Ethylpiperidine-4-carboxylic acid hydrochloride is a highly adaptable scaffold for the synthesis of diverse derivatives. The protocols detailed in these application notes for amide coupling, esterification, and reduction provide robust and reliable methods for generating novel chemical entities. By understanding the causality behind reagent choice and reaction conditions, researchers can effectively troubleshoot and optimize these transformations to accelerate the development of new therapeutic agents.

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Application

The Versatile Scaffold: 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride in Modern Medicinal Chemistry

Introduction: The Piperidine Moiety as a Privileged Scaffold in Drug Discovery The piperidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast arr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold in Drug Discovery

The piperidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products. Its conformational flexibility, ability to engage in key hydrogen bonding interactions, and its role as a versatile synthetic handle make it an invaluable component in the design of novel therapeutics. Within this important class of heterocyples, 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride stands out as a particularly useful building block for the synthesis of complex molecular architectures, especially in the realm of analgesics and central nervous system (CNS) agents. This technical guide provides an in-depth exploration of the applications of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, complete with detailed protocols for its derivatization, offering researchers a practical resource for leveraging this valuable scaffold in their drug discovery endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is fundamental to its effective application in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₆ClNO₂[1]
Molecular Weight 193.67 g/mol [1]
Appearance Solid[1]
Alternate Names 1-Ethylisonipecotic Acid Hydrochloride; 1-Ethyl-4-piperidinecarboxylic Acid Hydrochloride[2]
Key Functional Groups Tertiary amine (piperidine nitrogen), Carboxylic acid[3]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in various reaction conditions.[3] The tertiary amine provides a basic center, while the carboxylic acid offers a reactive site for a multitude of chemical transformations, most notably amide bond formation and esterification.[3]

Core Applications in Medicinal Chemistry: A Gateway to Potent Analgesics

The 1-ethylpiperidine-4-carboxylic acid scaffold is a key structural motif in the development of potent opioid receptor modulators. The N-ethyl group, in particular, can play a crucial role in modulating the pharmacological activity of the resulting compounds. This scaffold serves as a foundational element in the synthesis of analogues of highly potent analgesics like fentanyl, carfentanil, and remifentanil.[4][5][6][7][8][9] The general strategy involves the derivatization of the carboxylic acid group to form amides or esters, which are critical for receptor binding and overall biological activity.

Application Note 1: Synthesis of Novel Fentanyl Analogues for Opioid Receptor Modulation

Background: The 4-anilidopiperidine structure is the pharmacophore responsible for the potent analgesic effects of fentanyl and its derivatives.[9] By utilizing 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, medicinal chemists can systematically explore the structure-activity relationships (SAR) of novel fentanyl analogues. The ethyl group on the piperidine nitrogen can influence receptor affinity, selectivity, and pharmacokinetic properties.

Workflow for the Synthesis of a Novel Fentanyl Analogue:

G A 1-Ethylpiperidine-4- Carboxylic Acid HCl B Amide Coupling (e.g., with aniline derivative) A->B Amine, Coupling Reagent (EDC, HATU), Base C N-Alkylated Piperidine Amide Derivative B->C D Further Modification (e.g., acylation of aniline nitrogen) C->D Acylating Agent E Novel Fentanyl Analogue D->E G A 1-Ethylpiperidine-4- Carboxylic Acid HCl B Esterification A->B Alcohol, Coupling Reagent (DCC), Catalyst (DMAP) C Ester Derivative B->C

Sources

Method

Application Note &amp; Protocols: 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride as a Versatile Scaffold in the Synthesis of Central Nervous System (CNS) Agents

Abstract: The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant Central Nervous System (CNS) agents, particularly in the realm of potent analgesic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant Central Nervous System (CNS) agents, particularly in the realm of potent analgesics.[1] This document provides an in-depth technical guide on the strategic use of 4-substituted piperidine derivatives, with a specific focus on the potential of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride as a versatile building block. We will explore the chemical logic behind its application, compare it to established precursors in canonical synthetic routes, and provide a detailed, field-proven protocol for the synthesis of a key intermediate common in the production of 4-anilidopiperidine analgesics.

The Piperidine Scaffold: A Cornerstone of CNS Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast array of pharmaceuticals, especially those targeting the CNS.[2][3] Its prevalence is not coincidental but is rooted in a combination of favorable physicochemical and pharmacological properties.

Causality Behind the Piperidine Scaffold's Success:

  • Physicochemical Modulation: The piperidine ring's saturated, non-aromatic nature allows for a three-dimensional structure that can adapt to the steric demands of complex biological targets.[1] The nitrogen atom acts as a key basic center (a proton acceptor at physiological pH), which is crucial for modulating properties like water solubility and the ability to form salt bridges with acidic residues in receptor binding pockets.

  • Pharmacokinetic Advantages: The presence of a piperidine motif often enhances a molecule's "druggability." It is relatively stable against metabolic degradation, can improve transport across biological membranes, and helps optimize the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile, often with reduced toxicity.[1]

  • Synthetic Tractability: The piperidine ring is synthetically accessible and allows for functionalization at multiple positions, enabling chemists to systematically explore structure-activity relationships (SAR).

The strategic importance of this scaffold is exemplified by its presence in the 4-anilidopiperidine class of synthetic opioids, which includes highly potent and clinically vital analgesics like Fentanyl, Remifentanil, and Carfentanil.[4][5]

Strategic Importance of 4-Substituted Piperidine Precursors

In the synthesis of 4-anilidopiperidine CNS agents, the functionalization at the C4 position of the piperidine ring is the lynchpin of the entire synthetic strategy. The goal is to introduce the critical anilino group at this position. This is typically achieved using precursors like 4-piperidone or its derivatives.

Several canonical synthetic pathways, such as the Janssen and Siegfried methods, rely on 4-piperidone as a key starting material.[6] In the Siegfried method, for example, a precursor like N-phenethyl-4-piperidone (NPP) is reacted with aniline to form an imine, which is then reduced to yield 4-anilino-N-phenethylpiperidine (ANPP).[7][8] This intermediate is the direct precursor to Fentanyl. The importance of these precursors is underscored by their regulation as List 1 Chemicals by the U.S. Drug Enforcement Administration (DEA) to prevent their diversion for illicit synthesis.[7][9]

Caption: Core synthetic logic for 4-anilidopiperidine CNS agents.

Application Profile: 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

While not a direct precursor in the classical Fentanyl synthesis, 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride represents a highly versatile and strategic starting material for developing novel CNS agents. Its structure offers distinct advantages and alternative synthetic possibilities.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂[10]
Molecular Weight 193.67 g/mol [10]
CAS Number 90204-94-7
Form Solid
Alternate Names 1-Ethylisonipecotic Acid Hydrochloride[11]
Synthetic Utility and Rationale

The true value of this compound lies in the synthetic versatility of the carboxylic acid functional group at the C4 position. Unlike a ketone, a carboxylic acid can be transformed into a variety of other functional groups, opening pathways to diverse molecular architectures.

Key Transformations and Strategic Value:

  • Conversion to Amine (via Curtius or Schmidt Rearrangement): The carboxylic acid can be converted to a primary amine. This 4-aminopiperidine core is a crucial building block for a different class of CNS agents and can also be further elaborated (e.g., via arylation) to access novel 4-anilidopiperidine structures.

  • Amide Coupling: The carboxyl group can be readily coupled with various amines to form amides, creating extensive libraries of compounds for high-throughput screening. This is a standard procedure in modern medicinal chemistry for exploring SAR.

  • Reduction to Alcohol: Reduction of the carboxylic acid yields a 4-(hydroxymethyl)piperidine derivative. The resulting alcohol can be used in ether linkages or further oxidized or substituted.

  • N-Ethyl Group Influence: The N-ethyl substituent provides a different lipophilic and steric profile compared to the N-phenethyl group in Fentanyl or the N-benzyl group in other precursors. This modification can significantly impact a compound's binding affinity, selectivity for different opioid receptor subtypes (μ, δ, κ), and its pharmacokinetic properties, potentially leading to agents with different therapeutic profiles or side-effect liabilities.

Caption: Potential synthetic pathways from the C4-carboxylic acid group.

Protocol: Optimized Synthesis of a 4-Anilidopiperidine Core Structure

This protocol details an optimized, three-step synthesis of Fentanyl, which serves as an authoritative example of the core transformations involved in this class of CNS agents.[12][13] The principles demonstrated here—N-alkylation, reductive amination, and N-acylation—are directly applicable to syntheses starting from other piperidine derivatives.

Workflow Overview:

G Optimized Fentanyl Synthesis Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: N-Acylation A 4-Piperidone Monohydrate HCl C N-Phenethyl-4-piperidone (NPP) A->C B 2-Bromoethyl- benzene E 4-Anilino-N-phenethyl- piperidine (ANPP) C->E D Aniline G Fentanyl (Final Product) E->G F Propionyl Chloride

Caption: High-level workflow for the optimized synthesis of Fentanyl.

Principle

This synthesis begins with the N-alkylation of 4-piperidone to install the phenethyl group. The resulting N-phenethyl-4-piperidone (NPP) undergoes a chemoselective reductive amination with aniline to form the key 4-anilino intermediate (ANPP). Finally, acylation of the anilino nitrogen with propionyl chloride yields the target compound.[12][13]

Materials and Reagents
  • 4-Piperidone Monohydrate Hydrochloride

  • 2-(Bromoethyl)benzene

  • Cesium Carbonate (Cs₂CO₃)

  • Aniline

  • Sodium Triacetoxyborohydride (STAB)

  • Acetic Acid (Glacial)

  • Propionyl Chloride

  • Diisopropylethylamine (Hunig's base)

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine, saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure

Step 1: Synthesis of N-Phenethyl-4-piperidone (NPP) (13)

  • To a round-bottom flask under an inert atmosphere, add 4-piperidone monohydrate hydrochloride (1.0 eq), cesium carbonate (2.5 eq), and anhydrous DCM.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 2-(bromoethyl)benzene (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by slowly adding water. Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield NPP as a crude solid, which can be used directly or purified by recrystallization.[12]

    • Expert Insight: Cesium carbonate is a highly effective base for this alkylation, leading to high yields (typically >85%) by efficiently neutralizing the generated HBr and the HCl from the starting salt.[12]

Step 2: Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP) (14)

  • Dissolve NPP (1.0 eq) in anhydrous DCM in a separate flask under an inert atmosphere.

  • Add aniline (1.1 eq) followed by glacial acetic acid (1.0 eq). Stir the mixture for 20 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 16-24 hours.

  • Quench the reaction by adding a saturated solution of NaHCO₃ until gas evolution ceases and the pH is basic.

  • Extract the mixture three times with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield ANPP, typically as an off-white solid.[13]

    • Expert Insight: STAB is a mild and chemoselective reducing agent, ideal for reductive aminations. It does not reduce the ketone before imine formation, minimizing side products and leading to excellent yields (often >90%).[12][14]

Step 3: Synthesis of Fentanyl (4)

  • Dissolve the crude ANPP (1.0 eq) in anhydrous DCM under an inert atmosphere and cool the flask to 0 °C in an ice bath.

  • Add diisopropylethylamine (Hunig's base) (1.5 eq).

  • Add propionyl chloride (1.2 eq) dropwise via syringe. A white precipitate of amine salt may form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford Fentanyl free base as a solid.[12][13] The product can be further purified via recrystallization or converted to a salt (e.g., hydrochloride or citrate) for improved stability and handling.

    • Trustworthiness: Each step can be validated by standard analytical techniques (TLC, LC-MS, ¹H NMR) to confirm the identity and purity of the intermediates before proceeding, ensuring a self-validating workflow.

StepTransformationKey ReagentsTypical YieldReference
1 N-AlkylationCs₂CO₃, 2-Bromoethylbenzene88%[12][13]
2 Reductive AminationAniline, STAB, Acetic Acid91%[12][13]
3 N-AcylationPropionyl Chloride, Hunig's Base95%[12][13]
Overall - - ~75% [13]

Summary and Future Directions

The piperidine scaffold remains an exceptionally fruitful starting point for the design of novel CNS therapeutics. While established precursors like 4-piperidone are central to many known syntheses, alternative building blocks such as 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride offer chemists expanded opportunities. The versatility of the carboxylic acid handle allows for the exploration of diverse chemical space beyond the traditional 4-anilidopiperidine framework. By leveraging the robust and optimized protocols detailed herein, researchers can adapt these core reactions to new scaffolds, enabling the synthesis and evaluation of next-generation CNS agents with potentially improved efficacy, selectivity, and safety profiles.

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  • PubMed. (n.d.). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride in Synthetic Chemistry

Introduction: A Versatile Scaffold for Drug Discovery 1-Ethylpiperidine-4-carboxylic acid hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its rigid piperidine core,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

1-Ethylpiperidine-4-carboxylic acid hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its rigid piperidine core, substituted with a reactive carboxylic acid moiety and an N-ethyl group, provides a unique three-dimensional structure that can be strategically utilized to explore chemical space and optimize ligand-target interactions.[2] The presence of both a tertiary amine and a carboxylic acid allows for diverse chemical modifications, making it an attractive starting material for the synthesis of a wide range of biologically active molecules.[3] This guide provides detailed experimental protocols for two key transformations of 1-Ethylpiperidine-4-carboxylic acid hydrochloride: amide bond formation and esterification, which are fundamental reactions for its incorporation into more complex molecular architectures.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations is paramount for the successful and safe handling of 1-Ethylpiperidine-4-carboxylic acid hydrochloride.

Data Presentation: Key Properties of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂[1]
Molecular Weight 193.67 g/mol [1]
Appearance White to off-white solid[4]
Boiling Point 262.7 ± 33.0 °C (Predicted)[4]
Density 1.067 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in Methanol[4]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[4][5]

Safety and Handling Precautions:

1-Ethylpiperidine-4-carboxylic acid hydrochloride is classified as an irritant and a combustible solid.[1][4] All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[6]

Disposal:

Waste material should be disposed of in accordance with federal, state, and local environmental regulations.[7]

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions, and guidelines for the characterization of the final products.

Protocol 1: Amide Bond Formation via EDC Coupling

Amide bond formation is one of the most frequently performed reactions in drug discovery.[8] The use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provides a reliable and mild method for the direct coupling of carboxylic acids and amines.[9] This protocol is adapted from established procedures for similar piperidine carboxylic acids.[10]

Causality of Experimental Choices:

  • EDC as Coupling Agent: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the amine to form the amide bond. The by-product, a urea derivative, is also water-soluble, facilitating its removal during aqueous work-up.[11]

  • HOBt as an Additive: 1-Hydroxybenzotriazole (HOBt) is often used in conjunction with EDC to suppress side reactions, such as racemization (if chiral centers are present) and the formation of N-acylurea by-products. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions.[9]

  • DIPEA as a Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to neutralize the hydrochloride salt of the starting material and the HOBt, allowing the reaction to proceed efficiently. Its bulky nature prevents it from competing with the primary or secondary amine in the coupling reaction.

  • DMF as Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for dissolving a wide range of organic molecules, including the starting materials and reagents for this reaction.

Experimental Workflow Diagram:

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1-Ethylpiperidine-4-carboxylic acid hydrochloride G Combine reactants in DMF at 0°C A->G B Amine (e.g., Benzylamine) B->G C EDC.HCl C->G D HOBt D->G E DIPEA E->G F Anhydrous DMF F->G H Stir at room temperature for 12-24 hours G->H Allow to warm I Quench with water H->I J Extract with Ethyl Acetate I->J K Wash with aq. LiCl, sat. NaHCO₃, and brine J->K L Dry over Na₂SO₄ K->L M Concentrate in vacuo L->M N Purify by column chromatography M->N O 1-Ethylpiperidine-4-carboxamide derivative N->O

Caption: Workflow for the synthesis of 1-Ethylpiperidine-4-carboxamides.

Step-by-Step Protocol:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Ethylpiperidine-4-carboxylic acid hydrochloride (1.0 eq), the desired primary or secondary amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration with respect to the carboxylic acid).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.

Validation and Characterization:

The identity and purity of the synthesized amide should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR: The NMR spectra should be consistent with the proposed structure. Key signals to look for in the ¹H NMR include the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton (for primary amine couplings), along with the characteristic signals for the piperidine ring and the newly introduced substituent.

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic amide C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹.[12]

Protocol 2: Esterification via Thionyl Chloride

Esterification is a fundamental transformation of carboxylic acids. The use of thionyl chloride (SOCl₂) is a classic and effective method to convert carboxylic acids to their corresponding esters in the presence of an alcohol.[13] This method proceeds through the formation of a highly reactive acyl chloride intermediate.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): Thionyl chloride reacts with the carboxylic acid to form an acyl chloride. This is a highly electrophilic species that readily reacts with the alcohol. The by-products of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion.

  • Ethanol as Solvent and Reagent: In this protocol, ethanol serves as both the solvent and the nucleophile. Using a large excess of the alcohol ensures that the reaction goes to completion.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the formation of the acyl chloride and the subsequent esterification.

Experimental Workflow Diagram:

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1-Ethylpiperidine-4-carboxylic acid hydrochloride D Suspend acid in Ethanol at 0°C A->D B Absolute Ethanol B->D C Thionyl Chloride (SOCl₂) E Add SOCl₂ dropwise C->E D->E F Heat to reflux for 4-6 hours E->F Allow to warm G Concentrate in vacuo F->G H Dissolve residue in Ethyl Acetate G->H I Wash with sat. NaHCO₃ and brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify by distillation or column chromatography K->L M Ethyl 1-ethylpiperidine- 4-carboxylate L->M

Caption: Workflow for the synthesis of Ethyl 1-ethylpiperidine-4-carboxylate.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 1-Ethylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in absolute ethanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. The addition is exothermic, and the rate should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Allow the reaction to cool to room temperature and then concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • The product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield pure Ethyl 1-ethylpiperidine-4-carboxylate.

Validation and Characterization:

The identity and purity of the synthesized ester should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR: The ¹H NMR spectrum should show the characteristic signals of the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), in addition to the signals for the N-ethyl group and the piperidine ring. The ¹³C NMR will show a characteristic ester carbonyl signal around 170-175 ppm. The data should be compared with known spectra for similar compounds.

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak for the product. For Ethyl 1-ethylpiperidine-4-carboxylate, the expected [M+H]⁺ is approximately 186.15.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong ester C=O stretch in the region of 1730-1750 cm⁻¹.[12]

Conclusion

1-Ethylpiperidine-4-carboxylic acid hydrochloride is a versatile and valuable building block for the synthesis of novel compounds in drug discovery. The protocols detailed in this guide for amide bond formation and esterification provide robust and reproducible methods for the chemical modification of this scaffold. By understanding the underlying principles of these reactions and adhering to the safety and handling guidelines, researchers can effectively utilize this compound to generate diverse libraries of molecules for biological screening.

References

  • PubChem. Ethyl 1-ethylpiperidine-4-carboxylate. Available from: [Link]

  • Patents.google.com. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Patents.google.com. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • RSC Medicinal Chemistry. Available from: [Link]

  • PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. Available from: [Link]

  • Patents.google.com. CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available from: [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Available from: [Link]

  • Patents.google.com. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Amide Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines? Available from: [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Welcome to the technical support center for the purification of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common purification challenges and achieve high-purity material essential for your research and development endeavors.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Question 1: My recrystallization attempt failed. Either the compound oiled out or no crystals formed upon cooling. What's going wrong?

Answer: This is a common issue stemming from improper solvent selection or supersaturation problems.

  • Causality: 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is a salt with significant polarity. For successful recrystallization, the ideal solvent should dissolve the crude product completely at an elevated temperature but have very limited solubility at room temperature or below. If the compound "oils out," it means it has separated from the solution as a liquid phase, which often happens when the boiling point of the solvent is too high or the cooling is too rapid. A complete failure to crystallize suggests the compound is too soluble in the chosen solvent even at low temperatures, or the concentration is too low.

  • Troubleshooting Steps:

    • Solvent System Screening: If a single solvent fails, a binary solvent system is often the solution. A good starting point is a pair of miscible solvents where your compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). Dissolve the crude material in a minimal amount of the "good" hot solvent, then slowly add the "poor" solvent until turbidity (cloudiness) persists. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

    • Induce Crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.

    • Concentration Adjustment: If the compound is too soluble, you may need to reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation before attempting to cool and crystallize again.

Question 2: After purification, my final product is a pale yellow solid, but the literature reports it as white. What causes this discoloration and how can I remove it?

Answer: A yellow tint often indicates the presence of oxidation products or other chromophoric impurities.[1] Piperidine derivatives can be susceptible to oxidation, which can lead to discoloration.[1]

  • Causality: The tertiary amine in the piperidine ring can be susceptible to oxidation over time or in the presence of certain reagents, forming N-oxide species or other colored byproducts. These impurities are often highly polar and can co-crystallize with your product.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the discolored product in the appropriate hot recrystallization solvent. Add a small amount (typically 1-2% by weight) of activated carbon (charcoal) to the hot solution. The activated carbon will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Hot Filtration: Keep the solution hot and perform a gravity filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

    • Recrystallize: Allow the hot, decolorized filtrate to cool slowly to obtain pure, white crystals.

Question 3: I'm running a flash column on silica gel, but my compound is streaking badly down the column, leading to poor separation.

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.

  • Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can interact strongly with the basic nitrogen atom of your piperidine derivative, causing the compound to "stick" to the stationary phase and elute slowly and unevenly, a phenomenon known as peak tailing or streaking.[1][2]

  • Troubleshooting Steps:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Add 0.5-2% triethylamine (Et₃N) or ammonia (in methanol) to your solvent system (e.g., dichloromethane/methanol).[1] This will compete with your product for binding to the acidic sites, resulting in sharper peaks and better separation.

    • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase. Basic alumina is an excellent alternative to silica gel for purifying basic compounds. Alternatively, reverse-phase chromatography (C18 silica) can be effective.

Question 4: During my acid-base extraction, I've formed a persistent emulsion at the interface of the organic and aqueous layers that won't separate.

Answer: Emulsions are common in acid-base extractions, especially when fine precipitates are present or when the solutions are shaken too vigorously.

  • Causality: An emulsion is a stable dispersion of one liquid in another, immiscible liquid. It is often stabilized by particulate matter or compounds that act as surfactants at the liquid-liquid interface.

  • Troubleshooting Steps:

    • Patience and Gentle Swirling: First, allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling, rather than vigorous shaking, can sometimes help the layers coalesce.

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion and force the separation of the layers.

    • Filtration: If the emulsion is caused by a fine solid precipitate, filtering the entire mixture through a pad of Celite® (diatomaceous earth) can remove the solid matter that is stabilizing the emulsion.

    • Change Solvent: In some cases, adding a small amount of a different organic solvent with different properties (e.g., diethyl ether if you are using dichloromethane) can alter the interfacial tension and break the emulsion.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect in my crude 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride?

Common impurities typically fall into several categories[1]:

  • Unreacted Starting Materials: Such as ethyl isonipecotate or unreacted ethylating agents.

  • Byproducts: Arising from side reactions, such as over-alkylation at the carboxylic acid (forming the ethyl ester).

  • Reagent-Related Impurities: Byproducts from reagents used in the reaction that may have similar properties to the desired product.

  • Residual Solvents: Solvents used in the synthesis or initial workup.

  • Water: Can be a significant impurity, especially after aqueous workup procedures.[1]

FAQ 2: What is the recommended starting point for developing a recrystallization protocol?

For a polar salt like 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, polar protic solvents are a good starting point.

  • Recommended Solvents: Consider alcohols like isopropanol, ethanol, or methanol.[3][4] A mixture of ethanol and water, or isopropanol and diethyl ether, can also be effective binary solvent systems.

  • General Procedure: Begin by attempting to dissolve a small amount of crude material in a small volume of the chosen solvent at room temperature. If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good candidate. Allow it to cool to see if crystals form.

Solvent SystemRationale
Isopropanol (IPA)Often provides a good balance of solubility at high temperature and insolubility at low temperature for amine hydrochlorides.
Ethanol/WaterThe compound is likely very soluble in water and less so in ethanol. Use a minimal amount of hot water to dissolve and add ethanol as the anti-solvent.
Methanol/Diethyl EtherHighly soluble in methanol[3]; diethyl ether can be used as an anti-solvent to precipitate the product from a concentrated methanolic solution.

FAQ 3: How do I effectively use acid-base extraction for purification?

Acid-base extraction is a powerful technique that separates compounds based on their acidic or basic properties.[5] For 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, the strategy is to separate it from neutral organic impurities.

  • Mechanism: Your crude product is already a salt and is likely water-soluble. Neutral impurities (e.g., byproducts without acidic or basic groups) will be soluble in an organic solvent.

    • Dissolve the crude mixture in a biphasic system of water and a water-immiscible organic solvent (like dichloromethane or ethyl acetate).

    • Your hydrochloride salt will preferentially partition into the aqueous layer, while neutral impurities will remain in the organic layer.

    • Separate the layers. The aqueous layer now contains your partially purified product.

    • To further purify, you can basify the aqueous layer (e.g., with NaOH) to deprotonate the piperidine nitrogen, making the molecule neutral and less water-soluble. Then, extract it back into an organic solvent.

    • Finally, treat the organic solution with HCl (e.g., HCl in ether or dioxane) to re-precipitate the pure hydrochloride salt.[2]

FAQ 4: How can I ensure my final product is free of residual water and solvents?

Residual water or solvents can interfere with subsequent reactions or analytical measurements.

  • Drying: After filtration, the crystalline product should be dried under high vacuum for several hours. Heating gently (e.g., 40-50°C) can accelerate the process, provided the compound is thermally stable.

  • Azeotropic Removal: For stubborn residual water, dissolving the product in a solvent that forms a low-boiling azeotrope with water (like toluene or acetonitrile) and then removing the solvent by rotary evaporation can be effective.[6] Repeat this process 2-3 times.

  • Analysis: The presence of residual solvents can be confirmed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC). Karl Fischer titration is the standard method for quantifying water content.

FAQ 5: What analytical techniques are best for assessing the purity of my final product?

A combination of methods should be used to confirm both the identity and purity of your compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present at levels of ~1% or higher.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A single sharp peak is indicative of high purity. Note that using an acidic mobile phase modifier (like 0.1% TFA) is often necessary for good peak shape with amine-containing compounds.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range that matches the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting range.

Section 3: Detailed Experimental Protocols & Visualizations
Protocol 1: Recrystallization from Isopropanol/Diethyl Ether
  • Place the crude 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to completely dissolve the solid.

  • If any insoluble impurities remain, perform a hot gravity filtration.

  • Allow the solution to cool to room temperature slowly. If no crystals form, proceed to the next step.

  • Slowly add diethyl ether (anti-solvent) to the solution with gentle swirling until persistent cloudiness is observed.

  • Add a single drop of isopropanol to redissolve the fine precipitate, resulting in a clear, saturated solution.

  • Cover the flask and allow it to stand undisturbed at room temperature, then transfer to an ice bath or refrigerator (4°C) for several hours to complete crystallization.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

  • Dry the crystals under high vacuum to a constant weight.

Diagram: Acid-Base Purification Workflow

G cluster_0 Initial State cluster_1 Extraction & Separation cluster_2 Isolation crude Crude Product (in Organic Solvent, e.g., EtOAc) add_base Wash with aq. NaHCO₃ crude->add_base sep_1 Separate Layers add_base->sep_1 org_1 Organic Layer (Neutral Impurities + Free Base Product) sep_1->org_1 Organic aq_1 Aqueous Layer (Acidic Impurities) sep_1->aq_1 Aqueous (discard) add_acid Wash with dilute aq. HCl org_1->add_acid sep_2 Separate Layers add_acid->sep_2 org_2 Organic Layer (Neutral Impurities) sep_2->org_2 Organic (discard) aq_2 Aqueous Layer (Product as HCl Salt) sep_2->aq_2 Aqueous basify Basify with NaOH aq_2->basify extract Extract with Organic Solvent basify->extract add_hcl Add HCl in Ether/Dioxane extract->add_hcl isolate Filter & Dry add_hcl->isolate final Pure Product (1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride) isolate->final G start Crude Product is_solid Is the crude material a solid? start->is_solid purity_check Purity >90%? (by NMR/HPLC) is_solid->purity_check Yes extraction Acid-Base Extraction is_solid->extraction No (Crude Oil) thermal_stability Is it thermally stable? purity_check->thermal_stability Yes polarity_diff Significant polarity difference from impurities? purity_check->polarity_diff No (<90%) recrystallize Recrystallization thermal_stability->recrystallize Yes chromatography Column Chromatography thermal_stability->chromatography No polarity_diff->chromatography No polarity_diff->extraction Yes

Caption: Decision tree for selecting a primary purification method.

References
  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2024). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction? Confluence. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

Sources

Optimization

Technical Support Center: Synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Welcome to the technical support center for the synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.

Introduction

1-Ethylpiperidine-4-carboxylic acid hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves a two-step process: the N-ethylation of a piperidine-4-carboxylate ester, followed by the hydrolysis of the ester and subsequent formation of the hydrochloride salt. While the synthesis appears straightforward, several potential issues can arise, leading to low yields, impure products, and difficulties in isolation. This guide will address these common problems with scientifically grounded explanations and practical solutions.

Synthesis Overview

The overall synthetic pathway is illustrated below. The process begins with the readily available ethyl isonipecotate (ethyl piperidine-4-carboxylate), which is N-ethylated, followed by hydrolysis and salt formation.

Synthesis_Pathway cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Hydrolysis & Salt Formation A Ethyl Isonipecotate B Ethyl 1-ethylpiperidine-4-carboxylate A->B  Ethyl Iodide,  Base (e.g., K2CO3),  Solvent (e.g., Acetonitrile) C 1-Ethylpiperidine-4-carboxylic Acid B->C  Aqueous Base (e.g., NaOH)  or Acid (e.g., HCl) D 1-Ethylpiperidine-4-carboxylic Acid Hydrochloride C->D  HCl

Caption: General synthesis pathway for 1-Ethylpiperidine-4-carboxylic Acid Hydrochloride.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Issue 1: Low Yield in the N-Ethylation Step

  • Symptom: After the reaction of ethyl isonipecotate with an ethylating agent, analysis of the crude product (e.g., by TLC, GC-MS, or NMR) shows a significant amount of unreacted starting material.

  • Probable Causes & Solutions:

    • Insufficient Base: The N-alkylation of a secondary amine like ethyl isonipecotate generates an acid (HI or HBr) as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

      • Solution: Ensure at least one equivalent of a suitable base is used to scavenge the acid formed. Common choices include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). For more challenging substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be employed.[1]

    • Reaction Conditions: The reaction may be too slow at room temperature.

      • Solution: Consider gently heating the reaction mixture. A temperature of 50-70 °C in a solvent like acetonitrile or DMF is often effective. Monitor the reaction progress by TLC or GC-MS to avoid decomposition.

    • Poor Quality Reagents: The ethylating agent (e.g., ethyl iodide or ethyl bromide) may have degraded, or the solvent may not be anhydrous.

      • Solution: Use freshly opened or purified reagents. Ensure the use of anhydrous solvents, as water can interfere with the reaction.

Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

  • Symptom: The product mixture contains a significant amount of a highly polar byproduct, which may be insoluble in common organic solvents. This is the quaternary ammonium salt formed by the reaction of the desired tertiary amine product with another molecule of the ethylating agent.

  • Probable Causes & Solutions:

    • Excess Alkylating Agent: Using a large excess of the ethylating agent is the primary cause of over-alkylation.[2]

      • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the ethylating agent. Slow, dropwise addition of the ethylating agent to the solution of the amine can also help to maintain a low instantaneous concentration of the alkylating agent, thus favoring mono-alkylation.[2]

    • Reaction Temperature: Higher reaction temperatures can increase the rate of the second alkylation.

      • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating is generally preferred over refluxing.

Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction (Over-alkylation) Start Ethyl Isonipecotate Product Ethyl 1-ethylpiperidine-4-carboxylate Start->Product + Et-I SideProduct Quaternary Ammonium Salt Product->SideProduct + Et-I

Caption: Desired N-ethylation versus the over-alkylation side reaction.

Issue 3: Incomplete Ester Hydrolysis

  • Symptom: After the hydrolysis step, the product mixture still contains the starting ester (ethyl 1-ethylpiperidine-4-carboxylate).

  • Probable Causes & Solutions:

    • Insufficient Reaction Time or Temperature: Hydrolysis, especially acid-catalyzed hydrolysis, is often a reversible and slow process.[3]

      • Solution: Increase the reaction time and/or temperature. Refluxing for several hours is common. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Choice of Hydrolysis Conditions: Acid-catalyzed hydrolysis is an equilibrium process. Base-catalyzed hydrolysis (saponification) is generally irreversible and often more efficient.[3]

      • Solution: Use base-catalyzed hydrolysis with an excess of a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol or methanol. The resulting carboxylate salt drives the reaction to completion.

Issue 4: Difficulty in Isolating the Final Product

  • Symptom: The final product, 1-Ethylpiperidine-4-carboxylic Acid Hydrochloride, is obtained as a sticky oil or fails to crystallize.

  • Probable Causes & Solutions:

    • Presence of Water: The product is a salt and can be hygroscopic. The presence of residual water can prevent crystallization.

      • Solution: After the hydrolysis and acidification, thoroughly remove water. This can be achieved by azeotropic distillation with a solvent like toluene or by dissolving the crude product in a dry solvent and removing it under vacuum multiple times.

    • Impurities: The presence of unreacted starting materials or byproducts can inhibit crystallization.

      • Solution: Purify the intermediate ester by distillation or column chromatography before hydrolysis. After hydrolysis, ensure the pH is carefully adjusted to the isoelectric point of the amino acid to precipitate the free base before converting it to the hydrochloride salt. Washing the crude product with a non-polar solvent like diethyl ether or hexane can help remove organic impurities.

    • Incorrect Solvent for Crystallization: The choice of solvent for precipitating the hydrochloride salt is crucial.

      • Solution: A common method is to dissolve the free amino acid in a solvent like isopropanol or ethanol and then add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. Cooling the mixture can induce crystallization. Sometimes, adding a co-solvent in which the hydrochloride salt is insoluble, such as diethyl ether or ethyl acetate, can promote precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: Ethyl isonipecotate (ethyl piperidine-4-carboxylate) is an excellent and commercially available starting material. It is generally more soluble in organic solvents than isonipecotic acid, making the initial N-alkylation step more straightforward.

Q2: Which ethylating agent should I use?

A2: Ethyl iodide is generally more reactive than ethyl bromide and is a good choice for this reaction. However, ethyl bromide can also be used, potentially requiring slightly more forcing conditions (e.g., higher temperature or longer reaction time).

Q3: Acid-catalyzed or base-catalyzed hydrolysis: which is better?

A3: For ester hydrolysis, a base-catalyzed reaction (saponification) is often preferred because it is irreversible, which typically leads to higher yields and cleaner reactions.[3] The reaction proceeds to completion because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.

Q4: How can I monitor the progress of the reactions?

A4:

  • N-Ethylation: Thin-layer chromatography (TLC) is a simple and effective method. The product, being a tertiary amine, will be more non-polar than the starting secondary amine. Staining with ninhydrin can be useful as the starting material will give a positive result (a colored spot) while the product will not. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product.

  • Hydrolysis: TLC can also be used here. The product carboxylic acid will be much more polar than the starting ester. LC-MS is also an excellent technique for monitoring the hydrolysis.

Q5: What are the expected yields for each step?

A5: With optimized conditions, the N-ethylation step can proceed in high yield (>90%). The hydrolysis and subsequent salt formation can also be very efficient, with yields also in the range of 90% or higher. Overall yields of >80% are achievable.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-ethylpiperidine-4-carboxylate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl isonipecotate (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

  • Stir the suspension at room temperature.

  • Slowly add ethyl iodide (1.1 equivalents) dropwise to the mixture.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or used directly in the next step if it is sufficiently pure.

ParameterRecommended Value
Starting Material Ethyl Isonipecotate
Ethylating Agent Ethyl Iodide
Base Anhydrous K₂CO₃
Solvent Anhydrous Acetonitrile
Temperature 50-60 °C
Reaction Time 4-6 hours

Protocol 2: Synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

  • Dissolve the crude ethyl 1-ethylpiperidine-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Concentrate the acidic solution to dryness under reduced pressure.

  • Add a dry solvent like isopropanol or acetone to the residue and stir. The product may precipitate at this stage. If it remains an oil, concentrate to dryness again.

  • The crude hydrochloride salt can be recrystallized from a solvent system such as ethanol/diethyl ether or isopropanol/ethyl acetate to obtain a pure, crystalline solid.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online discussion]. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

  • NIST. (n.d.). Ethyl piperidine-4-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Welcome to the technical support center for the synthesis and optimization of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies to ensure reproducible, high-yield synthesis.

Introduction: Navigating the Synthesis

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is a valuable building block in pharmaceutical synthesis. Its structure, featuring a tertiary amine and a carboxylic acid, presents unique challenges and opportunities in its preparation. The primary synthetic challenge lies in the selective N-ethylation of the piperidine ring without compromising the carboxylic acid moiety. This guide addresses the two most prevalent synthetic strategies: Direct N-Alkylation and Reductive Amination , providing a framework for rational condition optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride?

There are two main, highly effective routes:

  • Direct N-Alkylation: This involves reacting piperidine-4-carboxylic acid with an ethylating agent (like ethyl iodide or ethyl bromide) in the presence of a base. It's a classic SN2 reaction.

  • Reductive Amination: This route reacts piperidine-4-carboxylic acid with acetaldehyde under reductive conditions. This can be a one-pot process that often results in cleaner reactions and avoids over-alkylation byproducts.[1][2]

A third, less direct but sometimes necessary route involves protecting the carboxylic acid as an ester, performing the N-alkylation, and then hydrolyzing the ester back to the carboxylic acid.[3][4]

Synthetic_Routes cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Final Product SM Piperidine-4-Carboxylic Acid DA Direct N-Alkylation SM->DA Et-X, Base RA Reductive Amination SM->RA Acetaldehyde, Reducing Agent P Protection Route SM->P 1. Esterification FP 1-Ethylpiperidine-4- Carboxylic Acid HCl DA->FP HCl workup RA->FP HCl workup P->FP HCl workup P2 P3

Caption: Primary synthetic pathways to the target compound.

Q2: Which synthetic route is generally preferred?

For operational simplicity and to avoid the common pitfall of over-alkylation, Reductive Amination is often superior.[5] It typically proceeds under milder conditions and generates water as the primary byproduct, simplifying purification. Direct alkylation can be effective but requires careful control of stoichiometry to prevent the formation of the quaternary ammonium salt.[6][7]

Q3: How do I choose an appropriate base for Direct N-Alkylation?

The base's role is to neutralize the hydrohalic acid (e.g., HBr, HI) formed during the reaction, driving it to completion.

  • Inorganic Carbonates (K₂CO₃, NaHCO₃): These are cost-effective and suitable for many applications. They are heterogeneous in many organic solvents, which can sometimes slow the reaction but simplifies removal by filtration.[6]

  • Organic Amine Bases (Triethylamine, DIPEA): These are soluble in common organic solvents, leading to homogeneous reaction mixtures and often faster reaction rates. N,N-diisopropylethylamine (DIPEA or Hünig's base) is particularly useful as it is non-nucleophilic, preventing it from competing with the piperidine substrate.[6][7]

  • Strong Bases (NaH): Sodium hydride is a powerful, non-nucleophilic base that can be used if the piperidine nitrogen is not sufficiently nucleophilic, but it requires anhydrous conditions and careful handling.[6]

Q4: How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

  • TLC: Use a polar solvent system (e.g., Dichloromethane/Methanol with a small amount of acetic acid or ammonia) to resolve the zwitterionic starting material, the product, and any non-polar byproducts. Staining with ninhydrin can help visualize the secondary amine starting material, which will appear as a colored spot, while the tertiary amine product will not.

  • LC-MS: This is the most definitive method. It will allow you to monitor the disappearance of the starting material (m/z = 130.16 for [M+H]⁺) and the appearance of the product (m/z = 158.21 for [M+H]⁺).

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Flowchart start Reaction Issue Identified q1 Low or No Conversion? start->q1 q2 Byproduct Formation? start->q2 q3 Purification Difficulty? start->q3 sol1 Verify Reagent Quality Increase Temperature Screen Solvents/Bases Extend Reaction Time q1->sol1 Yes sol2 Is it Quaternary Salt? (Direct Alkylation) q2->sol2 Yes sol3 Adjust pH for Extraction Use Ion-Exchange Chroma. Optimize Crystallization q3->sol3 Yes sol2_yes Use Stoichiometric Alkylating Agent Add Agent Slowly Lower Temperature sol2->sol2_yes Yes sol2_no Identify Byproduct (LC-MS) Re-evaluate Route (e.g., Switch to Reductive Amination) sol2->sol2_no No

Caption: A decision tree for troubleshooting common synthesis problems.

Issue 1: Low Conversion or Stalled Reaction
Potential Cause & Causality Recommended Solution & Rationale
Insufficient Reactivity of Alkylating Agent: The reactivity order for alkyl halides is I > Br > Cl. If using ethyl bromide or chloride, the reaction may be sluggish.Switch to Ethyl Iodide: Iodide is a better leaving group, accelerating the SN2 reaction. Alternatively, a catalytic amount of sodium iodide can be added to an ethyl bromide reaction to generate the more reactive ethyl iodide in situ (Finkelstein reaction).
Incorrect Base/Solvent Combination: The base may not be strong enough or soluble enough to effectively neutralize the acid byproduct. The solvent polarity can significantly affect SN2 reaction rates.Optimize Conditions: Create a screening table to test different combinations. Polar aprotic solvents like DMF or Acetonitrile are generally preferred for SN2 reactions. For reductive amination, protic solvents like methanol or ethanol are often effective.[6]
Low Temperature: The activation energy for the reaction has not been overcome.Increase Temperature: Gently heat the reaction mixture (e.g., to 50-70 °C) and monitor by LC-MS. Be cautious, as higher temperatures can also promote side reactions like elimination or over-alkylation.[6]
Deactivated Reducing Agent (Reductive Amination): Hydride-based reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can decompose upon improper storage.Use Fresh Reagent: Ensure the reducing agent is fresh and has been stored under dry conditions. NaBH(OAc)₃ is often preferred as it is less toxic and more selective than NaBH₃CN.
Issue 2: Formation of Quaternary Ammonium Salt Byproduct
Potential Cause & Causality Recommended Solution & Rationale
Excess Alkylating Agent: The desired tertiary amine product is itself a nucleophile and can react with a second molecule of the ethylating agent, leading to an unwanted quaternary salt. This is a very common issue in direct alkylation.[6][7]Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the ethylating agent. The most effective technique is to add the alkylating agent slowly via syringe pump to a solution of the piperidine starting material. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant (and more nucleophilic) secondary amine over the tertiary amine product.[6]
High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation step, leading to more of the quaternary byproduct.Reduce Temperature: Run the reaction at room temperature or below if possible, even if it requires a longer reaction time.
Reaction Solvent: Certain solvents may favor the formation of the quaternary salt.Switch to Reductive Amination: This is the most definitive solution. The mechanism of reductive amination does not involve a free alkylating agent, thus completely avoiding the possibility of over-alkylation.[1][5]

Quantitative Data Summary & Experimental Protocols

Table 1: Comparison of Conditions for Direct N-Alkylation
EntryEthylating Agent (eq.)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Notes
1Ethyl Bromide (1.2)K₂CO₃ (2.0)DMF701265-75%Significant quaternary salt formation possible.
2Ethyl Iodide (1.1)DIPEA (1.5)ACN251680-90%Cleaner reaction; DIPEA is non-nucleophilic.[6]
3Ethyl Bromide (1.1)NaHCO₃ (2.0)EthanolReflux2450-60%Slower reaction, suitable for scale-up.
4Ethyl Iodide (1.05)K₂CO₃ (2.0)ACN2512>90%Slow addition via syringe pump minimizes byproducts.[6]

Yields are approximate and will vary based on exact conditions and workup procedure.

Protocol 1: Recommended Synthesis via Reductive Amination

This protocol is recommended for its high selectivity and operational simplicity.

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • Acetaldehyde (1.5 eq, aqueous solution or neat)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (e.g., 2M in Diethyl Ether or HCl gas in Isopropanol)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine-4-carboxylic acid (1.0 eq) and the solvent (DCM or DCE, approx. 0.1 M concentration).

  • Imine Formation: Add acetaldehyde (1.5 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes. The acetic acid catalyzes the formation of the intermediate iminium ion.

  • Reduction: In one portion, add sodium triacetoxyborohydride (1.5 eq). The reaction is often mildly exothermic. Stir at room temperature and monitor the reaction's progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Aqueous Workup: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. The pH of the aqueous layer should be basic (>8).

  • Extraction: Transfer the mixture to a separatory funnel. The product at this stage is the free base, which may have limited solubility in either layer due to its zwitterionic character. It may be necessary to extract multiple times with an organic solvent like DCM or a mixture of DCM/Isopropanol. Adjusting the aqueous pH carefully may improve partitioning.

  • Isolation of Free Base (Optional): Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is 1-Ethylpiperidine-4-carboxylic acid.

  • Salt Formation: Dissolve the crude free base in a suitable solvent like isopropanol or ethyl acetate. Add a solution of HCl (e.g., 2M in diethyl ether or isopropanolic HCl) dropwise until the solution is acidic (test with pH paper).

  • Crystallization: The hydrochloride salt will typically precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.

  • Final Product: Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities, and dry under vacuum to yield 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride.[8]

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • ResearchGate. (n.d.). Reductive amination of acetic acid (2a) with piperidine (1a) to N-ethylpiperidine (3a) over various supported metal catalysts.[Link]

  • ResearchGate. (n.d.). Alkylation Strategy on piperidine-4 carboxylate.[Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.[Link]

  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.[Link]

  • ResearchGate. (2025). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts.[Link]

  • Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.[Link]

  • S.L. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.[Link]

  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid.[Link]

  • Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.[Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.[Link]

  • PubMed Central. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.[Link]

  • Google Patents. (n.d.).
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.[Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.[Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Medicinal Chemistry.[Link]

  • Clutch Prep. (n.d.). Carboxylic Acid Derivatives Practice Problems.[Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1).[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Welcome to the technical support center for the synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride (E P C H). This guide is designed for researchers, chemists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride (E P C H). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. Drawing from established literature and practical field experience, this document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.

Section 1: Understanding the Core Synthetic Pathways

The synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride typically proceeds through two primary, reliable routes. The choice between them often depends on the availability of starting materials, scalability, and desired purity profile.

Route A: N-Alkylation of a Piperidine-4-Carboxylate Intermediate

This is the most prevalent and often highest-yielding approach. It is a two-step process starting from the readily available Ethyl piperidine-4-carboxylate (also known as Ethyl isonipecotate).

  • Step 1: N-Ethylation. The secondary amine of Ethyl piperidine-4-carboxylate is alkylated using an ethylating agent to form Ethyl 1-ethylpiperidine-4-carboxylate.

  • Step 2: Saponification & Acidification. The resulting ester is hydrolyzed (saponified) under basic conditions to yield the carboxylate salt, which is then acidified with hydrochloric acid to precipitate the final hydrochloride product.

cluster_0 Route A: N-Alkylation Pathway A Ethyl piperidine- 4-carboxylate B Ethyl 1-ethylpiperidine- 4-carboxylate A->B Step 1: N-Ethylation (e.g., EtI, K2CO3, ACN) C 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride B->C Step 2: Hydrolysis & Acidification (1. NaOH, H2O/EtOH; 2. HCl)

Caption: The two-step N-alkylation synthetic route.

Route B: Reductive Amination

This route offers a more convergent approach, forming the N-ethyl bond and the piperidine ring (if starting from a precursor) or directly functionalizing the nitrogen in one key step. A common variation involves the reaction of piperidine-4-carboxylic acid with acetaldehyde in the presence of a reducing agent.

  • Step 1: Imine/Iminium Formation. The secondary amine of piperidine-4-carboxylic acid reacts with acetaldehyde to form an unstable iminium ion intermediate.

  • Step 2: In-situ Reduction. A chemoselective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), reduces the iminium ion to the tertiary amine.

  • Step 3: Acidification. The reaction mixture is acidified with HCl to furnish the final product.

The reductive amination of aldehydes and ketones is a cornerstone of amine synthesis, offering high selectivity and yields.[1]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My N-ethylation of ethyl isonipecotate (Route A, Step 1) is sluggish, incomplete, or gives a low yield. What are the likely causes and how can I optimize it?

A1: This is a classic SN2 reaction, and its success hinges on the interplay between the base, solvent, ethylating agent, and temperature. Low yields are typically traced back to one or more of these factors.

Causality & Explanation:

  • Base Strength & Type: The base deprotonates the secondary amine, generating the nucleophilic amide anion required for the reaction. If the base is too weak, the concentration of the nucleophile is low, leading to a sluggish reaction. If it's too strong and unhindered (like NaOH or KOH), it can react with the ethylating agent or promote elimination side reactions. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often ideal as it is strong enough to deprotonate the amine but has low solubility, which helps moderate reactivity and prevent side reactions.[2]

  • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are superior for SN2 reactions. They solvate the cation of the base (e.g., K⁺) but do not strongly solvate the amine anion, leaving it "naked" and highly nucleophilic. Protic solvents like ethanol can hydrogen-bond with the amine, reducing its nucleophilicity.

  • Ethylating Agent Reactivity: The reactivity order for ethyl halides is I > Br > Cl. Ethyl iodide (EtI) is the most reactive and will give the fastest reaction rates, often allowing for milder conditions. Ethyl bromide (EtBr) is a good, cost-effective alternative.

  • Temperature: Higher temperatures increase the reaction rate. However, excessive heat can lead to the formation of the quaternary ammonium salt (see Q2) and other byproducts. A moderate temperature (e.g., 50-80 °C) is typically optimal.

Optimization Strategy:

start Low Yield in N-Ethylation base Is the base strong enough? (e.g., K2CO3) start->base solvent Is the solvent polar aprotic? (e.g., ACN) base->solvent Yes change_base Action: Switch to K2CO3 or Cs2CO3 base->change_base No agent Is the ethylating agent reactive? (e.g., EtI) solvent->agent Yes change_solvent Action: Switch to dry ACN or DMF solvent->change_solvent No temp Is the temperature optimized? (50-80°C) agent->temp Yes change_agent Action: Use EtI instead of EtBr/EtCl agent->change_agent No success Improved Yield temp->success Yes change_temp Action: Increase temp to 50-80°C & monitor by TLC temp->change_temp No change_base->solvent change_solvent->agent change_agent->temp change_temp->success

Caption: Troubleshooting workflow for low-yield N-ethylation.

Recommended Protocol: See Protocol A1 in Section 4.

Q2: I'm observing a significant amount of a dialkylated quaternary ammonium salt byproduct. How can I minimize this?

A2: The formation of the quaternary salt, [1,1-diethyl-4-(ethoxycarbonyl)piperidin-1-ium], occurs when the desired product (a tertiary amine) acts as a nucleophile and reacts with a second molecule of the ethylating agent. This is a common side reaction in N-alkylations.

Causality & Mitigation:

  • Stoichiometry: The most common cause is using a large excess of the ethylating agent.[3] The rate of the second alkylation is concentration-dependent.

    • Solution: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the ethylating agent. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.

  • Reaction Conditions: High temperatures and prolonged reaction times increase the likelihood of this over-alkylation.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. If using a highly reactive agent like ethyl iodide, you may be able to run the reaction at room temperature over a longer period.

  • Method of Addition: Adding the ethylating agent dropwise to the mixture of the amine and base can help maintain a low instantaneous concentration of the alkylating agent, favoring the primary alkylation over the secondary one.

ParameterStandard ConditionOptimized to Minimize QuaternizationRationale
Ethyl Iodide (equiv.) 1.5 - 2.01.05 - 1.2Reduces the probability of a second alkylation event.
Temperature Reflux (82°C in ACN)50-60°C or even RTLowers the activation energy barrier for the undesired second SN2 reaction.
Addition Method All at onceSlow, dropwise additionKeeps the instantaneous concentration of the electrophile low.
Q3: The hydrolysis of my ethyl 1-ethylpiperidine-4-carboxylate (Route A, Step 2) is incomplete. What conditions ensure full conversion?

A3: Ester hydrolysis (saponification) can be reversible under acidic conditions but is effectively irreversible under basic conditions, which is the preferred method.[4] Incomplete hydrolysis is usually due to insufficient base, insufficient time/temperature, or phase transfer issues.

Causality & Explanation:

  • Irreversibility: Alkaline hydrolysis is irreversible because the final product is the carboxylate salt (e.g., sodium 1-ethylpiperidine-4-carboxylate), which is deprotonated and resistant to nucleophilic attack by the alcohol byproduct.

  • Stoichiometry & Conditions: A stoichiometric excess of a strong base (e.g., 2-4 equivalents of NaOH or LiOH) is required to drive the reaction to completion. Heating under reflux is typically necessary to achieve a reasonable reaction rate.

  • Solubility: The starting ester may have poor solubility in a purely aqueous solution. Using a co-solvent like ethanol or THF creates a homogeneous solution, dramatically increasing the reaction rate.[5]

Recommended Protocol for Complete Hydrolysis:

  • Dissolve the ester in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add 3.0 equivalents of sodium hydroxide.

  • Heat the mixture to reflux (approx. 80-90°C).

  • Monitor the reaction by TLC until the starting ester spot has completely disappeared (typically 4-8 hours).

  • Proceed with the acidic workup (see Protocol A2 ).

Q4: I am attempting the reductive amination route (Route B) and getting a low yield. What are the critical parameters?

A4: Reductive amination is highly efficient but sensitive to pH and the choice of reducing agent.

Causality & Explanation:

  • pH Control: The reaction requires a slightly acidic pH (typically 4-6). This is a delicate balance. The pH must be low enough to catalyze the formation of the iminium ion intermediate but not so low that it protonates the starting amine, rendering it non-nucleophilic. An acetic acid buffer is commonly used to maintain the optimal pH.[6]

  • Reducing Agent: The choice of reducing agent is critical.

    • Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice. It is stable at acidic pH and selectively reduces the iminium ion much faster than it reduces the starting aldehyde.[6] This prevents the side reaction where acetaldehyde is reduced to ethanol.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a milder, less toxic, and often more effective alternative to NaBH₃CN. It is particularly good for reactions with easily reducible aldehydes.

    • Sodium Borohydride (NaBH₄): This should generally be avoided. It is unstable at acidic pH and will rapidly reduce the acetaldehyde before it can form the iminium ion, leading to very low yields of the desired product.

Optimization Tips:

  • Use a solvent like methanol or a mixture of methanol and dichloromethane.

  • Add the piperidine-4-carboxylic acid, followed by acetaldehyde (1.5 equiv.).

  • Adjust the pH to ~5 using acetic acid.

  • Add the reducing agent (NaBH₃CN or STAB, 1.5 equiv.) portion-wise at 0°C, then allow the reaction to warm to room temperature and stir for 12-24 hours.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which starting material is better: isonipecotic acid or its ethyl ester?

For Route A (N-Alkylation) , starting with Ethyl piperidine-4-carboxylate (ethyl isonipecotate) is generally more efficient. The ester group is less reactive than the carboxylic acid under the basic conditions of N-alkylation, preventing potential side reactions. Isonipecotic acid can be easily esterified to ethyl isonipecotate in high yield (94%) by refluxing in ethanol with an acid catalyst like thionyl chloride.[7]

FAQ 2: How can I effectively monitor the progress of these reactions?

  • Thin Layer Chromatography (TLC): This is the most straightforward method.

    • N-Ethylation: Use a mobile phase like Ethyl Acetate/Hexane (e.g., 30:70). The product, being more polar than the starting material due to the tertiary amine, will have a slightly lower Rf value. A potassium permanganate stain is excellent for visualizing the spots.

    • Hydrolysis: Use a similar mobile phase. The starting ester will be visible, while the product (the carboxylate salt) will remain at the baseline. The reaction is complete when the starting material spot disappears.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more definitive tracking of starting material consumption and product formation for the N-alkylation step.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the hydrolysis step, as the carboxylic acid product is not volatile enough for GC.

FAQ 3: What is the best method for purifying the final 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride product?

The product is a salt and is typically a crystalline solid. Purification is best achieved by recrystallization. After the acidic workup and removal of the initial solvent, the crude solid can be dissolved in a minimal amount of a hot polar solvent like ethanol or isopropanol, followed by the addition of a less polar co-solvent like ethyl acetate or diethyl ether until turbidity is observed. Cooling this mixture slowly will yield pure crystals, which can be collected by filtration.

Section 4: Validated Experimental Protocols

Protocol A1: Optimized N-Ethylation of Ethyl piperidine-4-carboxylate

This protocol is designed to maximize yield while minimizing the formation of the quaternary salt byproduct.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl piperidine-4-carboxylate (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous acetonitrile (ACN, approx. 0.2 M concentration).

  • Addition of Alkylating Agent: Begin stirring the suspension and add ethyl iodide (EtI, 1.2 equiv.) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 8-16 hours. Monitor the reaction progress by TLC (30% EtOAc/Hexane, KMnO₄ stain).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ACN.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 1-ethylpiperidine-4-carboxylate as an oil. This crude product is often of sufficient purity to be carried forward to the next step without further purification. Expected yield: >90%.

Protocol A2: Saponification and Hydrochloride Salt Formation
  • Setup: To a round-bottom flask, add the crude Ethyl 1-ethylpiperidine-4-carboxylate (1.0 equiv.) from the previous step. Add a 1:1 mixture of ethanol and water, followed by sodium hydroxide pellets (NaOH, 3.0 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 90°C) with vigorous stirring for 4-8 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is approximately 1-2. A white precipitate should form.

  • Isolation: Stir the cold suspension for 1 hour to ensure complete precipitation. Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold water, followed by a rinse with cold diethyl ether.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize from hot ethanol/ethyl acetate. Expected yield: 85-95%.

Section 5: References

  • Vertex AI Search. (2026). Navigating the Synthesis of Ethyl Piperidine-4-carboxylate: A Manufacturer's Insight.

  • Organic Syntheses. (2026). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]

  • Google Patents. (2016). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. Available at:

  • Google Patents. (2009). 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Available at:

  • Cheméo. (2026). Ethyl piperidine-4-carboxylate. Available at: [Link]

  • Santa Cruz Biotechnology. (2026). 1-Ethylpiperidine-4-carboxylic acid hydrochloride.

  • PrepChem.com. (2026). Synthesis of 4-piperidinecarboxylic acid.

  • ChemicalBook. (2026). 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.

  • PubChem. (2026). Ethyl 1-ethylpiperidine-4-carboxylate. Available at: [Link]

  • Sigma-Aldrich. (2026). 1-Ethylpiperidine-4-carboxylic acid hydrochloride AldrichCPR.

  • Matassini, C., Clemente, F., & Goti, A. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Atti della Accademia Peloritana dei Pericolanti - Classe di Scienze Fisiche, Matematiche e Naturali.

  • LibreTexts Chemistry. (2020). Synthesis of Amines by Reductive Amination.

  • Google Patents. (2013). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

  • Google Patents. (2008). Process for Preparation of Piperidine Carboxylic Acid.

  • RSC Medicinal Chemistry. (2021). Synthesis and biological evaluation of novel quinolone-3-carboxylic acids.

  • Matrix Scientific. (2026). 4-Ethylpiperidine-4-carboxylic acid hydrochloride.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

  • Biosynth. (2026). Ethyl Isonipecotate.

  • Green Chemistry (RSC Publishing). (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.

  • Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction - PMC - PubMed Central.

  • Chemguide. (2026). hydrolysis of esters. Available at: [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - NIH.

  • ResearchGate. (2003). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

  • Benchchem. (2025). Optimizing reaction conditions for N-ethylation of m-toluidine.

  • Chemsrc.com. (2025). 1-ethylpiperidine-4-carboxylic acid Price.

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC.

  • PubChem. (2026). 1-Methylpiperidine-4-carboxylic acid, hydrochloride (1:1).

  • Sigma-Aldrich. (2026). Ethyl isonipecotate 98.

  • BLD Pharm. (2026). 1-Ethylpiperidine-4-carboxylic acid.

  • Sigma-Aldrich. (2026). 1-Ethylpiperidine-4-carboxylic acid hydrochloride AldrichCPR.

  • Benchchem. (2025). Optimizing reaction conditions for N-alkylation of isatin.

  • Google Patents. (2022). A process for the preparation of 4-piperidone hcl hydrate.

  • DTIC. (2025). Piperidine Synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Preparation of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Welcome to the technical support center for the synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Understanding the Synthetic Landscape

The preparation of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is a well-established synthetic route, but one that requires careful control to avoid the formation of undesirable byproducts. The overall process can be dissected into three primary stages, each with its own set of potential challenges:

  • N-Alkylation of Ethyl Isonipecotate: The journey begins with the N-alkylation of ethyl isonipecotate (also known as ethyl 4-piperidinecarboxylate)[1][2]. This step introduces the ethyl group onto the piperidine nitrogen.

  • Saponification (Ester Hydrolysis): The ethyl ester is then hydrolyzed to the corresponding carboxylic acid.

  • Salt Formation: Finally, the free base is converted to the hydrochloride salt to enhance stability and solubility[3].

This guide will focus on the most common and impactful side reactions that can occur during these stages and provide actionable troubleshooting advice.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield in the N-Alkylation Step

Question: I am experiencing a low yield of ethyl 1-ethylpiperidine-4-carboxylate during the N-alkylation of ethyl isonipecotate. What are the likely causes and how can I improve it?

Answer: A low yield in the N-alkylation step is a frequent challenge and can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to:

    • Insufficient reaction time or temperature: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.

    • Poor solubility of reagents: Ensure all reactants, particularly the base, are soluble in the chosen solvent. If you are using an insoluble base like potassium carbonate in a solvent such as acetone, switching to a more polar solvent like acetonitrile (ACN) or dimethylformamide (DMF) can improve the reaction rate.

  • Suboptimal Choice of Base: The base plays a crucial role in deprotonating the piperidine nitrogen, making it nucleophilic.

    • For simple alkylations, inorganic bases like potassium carbonate (K₂CO₃) are often sufficient.

    • If you are still facing issues, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be a good alternative to minimize side reactions.

  • Reactivity of the Ethylating Agent: The choice of ethylating agent is important. Ethyl iodide is generally more reactive than ethyl bromide, which is more reactive than ethyl chloride. If you are using a less reactive ethyl halide, you may need to use more forcing conditions (e.g., higher temperature).

Issue 2: Presence of an Unexpected, More Polar Impurity

Question: After the N-alkylation step, I observe a significant amount of a more polar byproduct on my TLC plate that does not correspond to my starting material or desired product. What could this be?

Answer: The most probable culprit for a more polar, nitrogen-containing impurity is the formation of a quaternary ammonium salt [4][5]. This occurs when the desired product, ethyl 1-ethylpiperidine-4-carboxylate (a tertiary amine), is further alkylated by the ethylating agent.

Mechanism of Quaternary Salt Formation

G cluster_main Desired N-Alkylation cluster_side Side Reaction: Over-Alkylation Ethyl Isonipecotate Ethyl Isonipecotate Ethyl 1-ethylpiperidine-4-carboxylate Ethyl 1-ethylpiperidine-4-carboxylate Ethyl Isonipecotate->Ethyl 1-ethylpiperidine-4-carboxylate + Ethyl Halide - Base Quaternary Ammonium Salt Quaternary Ammonium Salt Ethyl 1-ethylpiperidine-4-carboxylate->Quaternary Ammonium Salt + Ethyl Halide

Troubleshooting Quaternization:

  • Control Stoichiometry: Use a slight excess of the amine (ethyl isonipecotate) relative to the ethylating agent. A common strategy is to use 1.0 to 1.1 equivalents of the ethylating agent.

  • Slow Addition: Add the ethylating agent slowly to the reaction mixture, ideally using a syringe pump. This helps to maintain a low concentration of the alkylating agent at any given time, favoring the mono-alkylation of the more abundant secondary amine over the di-alkylation of the newly formed tertiary amine.

  • Choice of Base: Using a hindered, non-nucleophilic base like DIPEA can sometimes mitigate over-alkylation.

Issue 3: Incomplete Ester Hydrolysis

Question: During the saponification step, I am left with a significant amount of unreacted ethyl 1-ethylpiperidine-4-carboxylate. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a common issue. Here are some troubleshooting steps:

  • Base-Mediated Hydrolysis (Saponification):

    • This is generally the preferred method as it is an irreversible reaction[6].

    • Increase Equivalents of Base: Ensure you are using a sufficient excess of the base (e.g., sodium hydroxide or potassium hydroxide), typically 2-3 equivalents.

    • Increase Temperature/Time: Heating the reaction mixture under reflux is standard practice. If the reaction is still incomplete, you can extend the reflux time.

    • Co-solvent: Using a mixture of water and a miscible organic solvent (like ethanol or methanol) can improve the solubility of the ester and facilitate the reaction.

  • Acid-Catalyzed Hydrolysis:

    • This method is less common for this synthesis because the reaction is reversible[6].

    • To push the equilibrium towards the products, a large excess of water is required. This is typically achieved by using a dilute aqueous acid solution.

Issue 4: Difficulty in Isolating the Final Product

Question: I am having trouble isolating pure 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. What are some best practices for purification?

Answer: The purification of the final product can be challenging due to the presence of various impurities.

  • Work-up Procedure:

    • After saponification, the reaction mixture will be basic. Carefully acidify with an appropriate acid (e.g., hydrochloric acid) to a pH where the carboxylic acid is protonated and the amine is protonated (typically pH 2-3).

    • Extraction with an organic solvent may be used to remove non-polar impurities, but the desired product is likely to be in the aqueous layer at this stage due to its charge.

  • Crystallization: The hydrochloride salt is often a crystalline solid, making crystallization a good purification technique.

    • After acidifying with HCl, you can concentrate the solution and add a suitable anti-solvent (e.g., isopropanol, acetone, or acetonitrile) to induce crystallization.

    • The choice of solvent system for crystallization is critical and may require some optimization.

Summary of Potential Impurities

Impurity Origin Analytical Detection
Ethyl IsonipecotateIncomplete N-alkylationGC, LC-MS, TLC
Quaternary Ammonium SaltOver-alkylationLC-MS, NMR
Ethyl 1-ethylpiperidine-4-carboxylateIncomplete hydrolysisGC, LC-MS, TLC

Experimental Protocols

Protocol 1: N-Alkylation of Ethyl Isonipecotate
  • To a solution of ethyl isonipecotate (1.0 eq) in anhydrous acetonitrile (ACN), add N,N-diisopropylethylamine (1.5 eq).

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Slowly add ethyl bromide (1.1 eq) dropwise over 1-2 hours using a syringe pump.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude ethyl 1-ethylpiperidine-4-carboxylate.

Protocol 2: Saponification and Salt Formation
  • Dissolve the crude ethyl 1-ethylpiperidine-4-carboxylate in a mixture of ethanol and water.

  • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3.

  • Concentrate the acidic aqueous solution to a small volume and add isopropanol or acetonitrile to precipitate the product.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum to yield 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride.

Overall Synthetic Pathway

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification cluster_step3 Step 3: Salt Formation A Ethyl Isonipecotate B Ethyl 1-ethylpiperidine- 4-carboxylate A->B + Ethyl Bromide + DIPEA C 1-Ethylpiperidine- 4-carboxylic Acid (free base) B->C + NaOH, H2O + Heat D 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride C->D + HCl

References

  • Quora. (2015). How are quaternary ammonium salts synthesized?. Retrieved from [Link]

  • Ríos, J. L., et al. (2018). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 23(10), 2469.
  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

Sources

Optimization

stability and degradation of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Welcome to the technical support center for 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for ensuring the stability and integrity of your compound during experimentation and storage.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter, providing not just solutions but the scientific rationale behind them.

Issue 1: Inconsistent Analytical Results or Loss of Assay Purity Over Time

Q: I've observed a decrease in the peak area of my main compound and the appearance of new, smaller peaks in my HPLC analysis after storing the material or preparing solutions. What is happening and how can I prevent it?

A: This is a classic sign of chemical degradation. 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, while generally stable as a solid, can be susceptible to degradation under certain conditions, especially in solution. The primary functional groups—a tertiary amine within the piperidine ring and a carboxylic acid—are the most likely sites of instability.[1]

  • Review Storage Conditions: The first step is to verify your storage protocol. As a solid, the compound should be stored in a cool, dry, and dark environment.[2][3] Moisture and light can accelerate degradation.

    ParameterRecommended ConditionRationale
    Temperature2-8°C (Refrigerated)Slows down thermally induced degradation reactions.
    AtmosphereInert Gas (e.g., Argon, Nitrogen)The tertiary amine is susceptible to oxidation.[1] An inert atmosphere displaces oxygen.
    LightAmber vial or opaque containerProtects against photodegradation, which can occur via free-radical mechanisms.[1]
    MoistureTightly sealed container with desiccantThe hydrochloride salt is hygroscopic; absorbed water can promote hydrolysis.[4]
  • Assess Solution Stability: Degradation is often much faster in solution. The stability is highly dependent on the pH, solvent, and temperature.

    • pH: The stability of compounds with both acidic (carboxylic acid) and basic (amine) centers can be pH-dependent. A pH stability profile is often necessary to determine the optimal pH for formulation or storage in solution.[5]

    • Solvent Choice: Protic solvents, especially water, can participate in hydrolytic degradation. If using aqueous buffers, prepare them fresh and consider conducting a short-term stability study in your chosen solvent system.

To systematically identify the cause, a forced degradation study is the industry-standard approach.[6][7] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and products.

Caption: Hypothetical degradation pathways.

Q2: How do I set up a stability-indicating analytical method for this compound?

A: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and any excipients. [8]High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the standard.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is a versatile starting point for many small molecules.

  • Mobile Phase Selection:

    • Since the compound lacks a strong UV chromophore, detection can be challenging. If using a UV detector, you may need to work at low wavelengths (~200-210 nm). Charged Aerosol Detection (CAD) or MS detection are superior alternatives. [9] * A typical starting mobile phase would be a gradient of a buffered aqueous phase (e.g., 10 mM ammonium formate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Validation:

    • Generate degradation samples by performing a forced degradation study as outlined in the workflow above. [10] * Inject a mixture of the stressed samples and an unstressed standard.

    • The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient, mobile phase pH, or even the column chemistry to optimize resolution.

    • Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is not co-eluting with any degradants. [10] Q3: My compound is delivered as a hydrochloride salt. How does this affect its stability and handling?

A: The hydrochloride salt form is common for amine-containing compounds to improve their solubility and stability as a solid.

  • Increased Water Solubility: The salt form is generally more water-soluble than the freebase, which is advantageous for creating aqueous solutions for experiments. [4]* Improved Solid-State Stability: The protonated amine is less susceptible to oxidation than the free amine, which can enhance the shelf-life of the solid material.

  • Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air. It is critical to store the compound in a desiccated environment and to minimize its exposure to the atmosphere when weighing. [3]Absorbed water can lead to physical changes (clumping) and can provide a medium for hydrolytic degradation to occur over time. [4] Q4: Can I heat my compound to get it into solution?

A: Gentle heating (e.g., up to 40-50°C) for a short duration may be acceptable, but it should be approached with caution and validated for your specific application. As mentioned, thermal degradation via decarboxylation is a potential risk. [1]

  • Recommendation: First, attempt to dissolve the compound at room temperature using sonication. If heating is necessary, perform a control experiment where you heat a solution for the required time, then analyze it by HPLC to confirm that no significant degradation has occurred. For routine work, it is best to avoid heating if possible.

References
  • Apollo Scientific.
  • Sigma-Aldrich. 1-Ethylpiperidine-4-carboxylic acid hydrochloride AldrichCPR.
  • BenchChem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Matrix Scientific. Safety Data Sheet - (S)-Piperidine-2-carboxylic acid hydrochloride.
  • ChemicalBook. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.
  • Poulain, S., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(3), 898–902.
  • Alsante, K. M., et al. (2011). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 951-959.
  • Kumar, V., et al. (2013). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. Journal of Pharmaceutical and Biomedical Analysis, 83, 275-283.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Fisher Scientific. Safety Data Sheet - 1-Methylpiperidine-4-carboxylic acid hydrochloride.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 126-137.
  • CDH Fine Chemical.
  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 11-12.
  • PubChem. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1).
  • Patel, P., et al. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(1), 103-116.

Sources

Troubleshooting

troubleshooting guide for 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride reactions

Welcome to the technical support center for 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) - Handling and Properties

This section addresses foundational questions about the physical and chemical properties of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, which are critical for successful reaction planning.

Q1: How should I store and handle 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride?

A: As a hydrochloride salt, this compound is a crystalline solid and can be hygroscopic. For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon.[1][2] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn, as the compound is classified as an irritant, potentially causing skin and serious eye irritation.[3][4]

Q2: What are the solubility characteristics of this compound?

A: The hydrochloride salt form renders it soluble in water and polar protic solvents like methanol and ethanol.[1][5] However, its solubility is significantly lower in many common aprotic organic solvents used for synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN). This poor organic solubility is a frequent source of reaction failure and must be addressed during experimental design. In contrast, N-protected derivatives, such as the N-Boc version, exhibit enhanced solubility in organic solvents.[6]

Q3: Is it necessary to neutralize the hydrochloride salt before starting my reaction?

A: Yes, for nearly all reactions involving the carboxylic acid group, this is a critical and mandatory step. The compound exists as a salt where the piperidine nitrogen is protonated. To activate the carboxylic acid for reactions like amide coupling or esterification, you must add a base. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (Et3N), is typically required. You will need at least one equivalent of base to neutralize the HCl salt, and often additional equivalents are needed to facilitate the reaction itself.

Part 2: Troubleshooting Guide for Core Reactions

This section provides in-depth, question-and-answer-based troubleshooting for the most common synthetic transformations.

Amide Coupling Reactions

Amide bond formation is the most frequent application for this reagent and also the most common source of issues.

Q1: My amide coupling reaction is giving a low or no yield. What are the likely causes?

A: This is a multi-faceted problem, often stemming from a few key areas. A systematic approach is best for diagnosis.[7]

  • Inadequate Base Stoichiometry: The most common error. The hydrochloride salt will consume one equivalent of your base before any productive reaction can occur. Furthermore, the coupling reaction itself often requires a basic environment.

    • Solution: Use a minimum of 2.0-2.5 equivalents of a non-nucleophilic base like DIPEA. One equivalent neutralizes the starting material, and the subsequent amount facilitates the coupling process.

  • Poor Substrate Solubility: As mentioned, the starting material may not be fully dissolved in your chosen solvent. A heterogeneous reaction is inherently slower and often incomplete.

    • Solution: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Gentle warming (e.g., 40-50 °C) can aid dissolution, but check the thermal stability of your coupling reagents, as some can decompose.

  • Ineffective Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough for your specific substrates, especially if the amine is sterically hindered or electron-deficient.[8]

    • Solution: If using a carbodiimide like EDC, ensure it is fresh and consider adding an activating agent like 1-Hydroxybenzotriazole (HOBt).[9] For more challenging couplings, upgrade to a more powerful uronium-based reagent such as HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) or HBTU.[7][8]

  • Presence of Moisture: Water will readily hydrolyze the activated ester intermediate, returning it to the starting carboxylic acid and killing the reaction.[7]

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

Q2: My reaction is messy, with multiple side products I can't identify. What's happening?

A: Side product formation usually points to issues with the activation step or stability of intermediates.

  • N-Acylurea Formation (with Carbodiimides): When using EDC or DCC, the O-acylisourea intermediate is highly reactive. If the desired amine is not present or reacts too slowly, this intermediate can rearrange into a very stable N-acylurea byproduct, which is difficult to remove.[10]

    • Causality & Solution: This rearrangement is a competing intramolecular reaction. By adding HOBt or HOAt, the O-acylisourea is rapidly trapped to form a more stable, but still highly reactive, OBt/OAt active ester. This intermediate has a longer lifetime in solution, minimizing the N-acylurea pathway and giving your desired amine more time to react.[11]

  • Guanidinylation of Amine (with Uronium Reagents): Using a large excess of uronium reagents like HBTU or HATU can lead to a side reaction where the reagent reacts directly with your primary or secondary amine, forming a guanidinium species. This "caps" the amine, rendering it unreactive.[11]

    • Solution: Employ the coupling reagent more judiciously. A slight excess of 1.1 to 1.2 equivalents is typically sufficient to drive the reaction to completion without promoting significant side reactions.

Reagent SystemProsConsTypical Conditions
EDC / HOBt Cost-effective; water-soluble byproducts (easy workup).[9]Can lead to N-acylurea side products; may be sluggish for difficult couplings.[10]1.2 eq EDC, 1.2 eq HOBt, 2.5 eq DIPEA in DMF/DCM.
HATU / DIPEA Very high reactivity; fast reaction times; low racemization potential.[8]More expensive; can cause guanidinylation of the amine if used in large excess.[11]1.1 eq HATU, 2.5 eq DIPEA in DMF.
SOCl₂ / Base Inexpensive; forms highly reactive acyl chloride.Harsh conditions (heat often required); can lead to side reactions with sensitive functional groups.[12]1.5 eq SOCl₂, reflux, then add amine with base.[12][13]
Esterification Reactions

Q1: My Fischer esterification (alcohol + strong acid) is not working well.

A: Fischer esterification is an equilibrium-driven process, which presents several challenges with this substrate.

  • Equilibrium Limitation: The reaction produces water, and the presence of water can drive the reverse reaction (hydrolysis).[14]

    • Solution: Use the alcohol reactant as the solvent (a large excess) to push the equilibrium forward. For higher boiling alcohols, a Dean-Stark apparatus can be used to physically remove water as it forms.

  • Generation of Acyl Chloride Intermediate: A common and effective method is to first convert the carboxylic acid to a more reactive species.

    • Solution: Use thionyl chloride (SOCl₂) in an excess of the desired alcohol (e.g., ethanol).[6][15] The SOCl₂ serves as both the activating agent and a dehydrating agent. The reaction typically involves cooling the alcohol, adding SOCl₂ dropwise, followed by the carboxylic acid, and then refluxing.[15]

Q2: How can I perform an esterification under milder, non-acidic conditions?

A: To avoid the harsh conditions of strong acids and heat, you can use the same activation chemistry as in amide coupling.

  • Solution: Employ carbodiimide coupling. React the 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride with the desired alcohol in the presence of EDC and a catalytic amount of an acyl-transfer agent like 4-(Dimethylamino)pyridine (DMAP).[9] Remember to include at least one equivalent of a base like DIPEA or Et3N to neutralize the hydrochloride starting material. This method proceeds at room temperature and is compatible with more sensitive functional groups.

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Amide Coupling via HATU
  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride (1.0 eq).

  • Add anhydrous DMF (approx. 0.1 M concentration).

  • Add DIPEA (2.5 eq) and stir for 5-10 minutes at room temperature.

  • Add HATU (1.1 eq) to the solution and stir for 15-20 minutes. This is the pre-activation step.

  • Add your desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Esterification via Thionyl Chloride

This protocol is based on analogous procedures for piperidine carboxylic acids.[15]

  • In a dry round-bottom flask, suspend 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride (1.0 eq) in absolute ethanol (or other desired alcohol, used in large excess as solvent).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (2.0-4.0 eq) dropwise via syringe. The mixture may become warm and effervescence may be observed.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4-48 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and remove the excess alcohol and SOCl₂ under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash carefully with 10% NaOH or saturated NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified.

Visual Workflow Diagrams

Amide_Coupling_Workflow Start 1. Dissolve Acid + Add Base (DIPEA) Activation 2. Add Coupling Reagent (e.g., HATU) Start->Activation PreActivation Stir 15 min (Pre-activation) Activation->PreActivation AmineAdd 3. Add Amine PreActivation->AmineAdd Reaction 4. Stir at RT (Monitor by LC-MS) AmineAdd->Reaction Workup 5. Aqueous Workup & Extraction Reaction->Workup Purify 6. Purify Product (Chromatography) Workup->Purify

Caption: General workflow for an amide coupling reaction.

Troubleshooting_Flowchart start Low Yield in Amide Coupling? solubility Is starting material fully dissolved? start->solubility Start Here base Used >2.0 eq of base (DIPEA)? solubility->base Yes solve_sol Action: Switch to DMF/DMSO, consider gentle warming. solubility->solve_sol No reagent Is coupling reagent strong enough (e.g., HATU)? base->reagent Yes solve_base Action: Increase base to 2.5 equivalents. base->solve_base No moisture Are solvent/reagents anhydrous? reagent->moisture Yes solve_reagent Action: Switch from EDC to HATU or PyBOP. reagent->solve_reagent No solve_moisture Action: Use anhydrous solvents under N2. moisture->solve_moisture No

Caption: Decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (n.d.). Troubleshooting common problems in 4-piperidinecarboxamide reactions.
  • Vulcanchem. (n.d.). 4-Ethylpiperidine-4-carboxylic acid - 1227465-48-6.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate synthesis.
  • ChemicalBook. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.
  • European Patent Office. (2015). EP 3215489 B1 - METHOD FOR THE PREPARATION OF 1-(2-HALOGEN-ETHYL)-4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS.
  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1-Ethylpiperidine-4-carboxylic acid hydrochloride.
  • ChemBK. (2024). ETHYL ISONIPECOTATE HYDROCHLORIDE.
  • Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • Sigma-Aldrich. (n.d.). 1-Ethylpiperidine-4-carboxylic acid hydrochloride AldrichCPR.
  • Gunda, P. M., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Lazar, L., et al. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
  • LGC Standards. (n.d.). 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Ethyl Ester CAS: 59084-08-1.
  • PharmaCompass.com. (n.d.). 4-Piperidinecarboxylic Acid Ethyl Ester | Drug Information.
  • BuyersGuideChem. (n.d.). 1-Ethylpiperidine-4-carboxylic acid hydrochloride | 193537-75-6.
  • Reddit. (2022). r/Chempros - Amide coupling help.
  • BLD Pharm. (n.d.). 90204-94-7|1-Ethylpiperidine-4-carboxylic acid.
  • ChemicalBook. (n.d.). 1-ETHYLPIPERIDINE-4-CARBOXYLIC ACID CAS#: 90204-94-7.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
  • Matrix Scientific. (n.d.). 1269053-68-0 Cas No. | 4-Ethylpiperidine-4-carboxylic acid hydrochloride.
  • ChemScene. (n.d.). 1269053-68-0 | 4-Ethylpiperidine-4-carboxylic acid hydrochloride.
  • PubChem - NIH. (n.d.). Ethyl 4-piperidinecarboxylate.
  • Clark, J. (n.d.). Hydrolysing esters. Chemguide.
  • Apollo Scientific. (n.d.). Piperidine-4-carboxylic acid Safety Data Sheet.
  • ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Pharmaffiliates. (n.d.). CAS No : 90204-94-7 | Product Name : 1-Ethylpiperidine-4-carboxylic Acid.
  • Angene Chemical. (n.d.). Ethyl Isonipecotate: Technical Data and Application Overview.
  • Merck Millipore. (n.d.). Complete Monograph Methods.
  • Biosynth. (n.d.). Ethyl Isonipecotate | 1126-09-6.
  • Reddit. (2021). r/Chempros - Tips and tricks for difficult amide bond formation?.
  • SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF.
  • PubChem - NIH. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1).
  • Reddit. (2022). r/Chempros - Carbodiimide amide coupling reaction sideproduct.
  • PubChem - NIH. (n.d.). Ethyl 1-ethylpiperidine-4-carboxylate.
  • BuyersGuideChem. (n.d.). 1-Ethylpiperidine-4-carboxylic acid.hcl | 193537-75-6.
  • Jubilant Ingrevia. (n.d.). Ethyl Isonipecotate.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • Chem-Impex. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride.

Sources

Optimization

Technical Support Center: Purification of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Welcome to the technical support guide for the purification of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride (Product ID: EPHC-4). This document is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride (Product ID: EPHC-4). This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this versatile building block with the high degree of purity required for downstream applications.

As a zwitterionic compound, existing as a hydrochloride salt, its purification requires a nuanced understanding of its physicochemical properties. This guide provides not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial observations and questions that arise when working with crude 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride.

Q1: What are the most likely impurities in my crude sample?

Answer: The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the N-ethylation of piperidine-4-carboxylic acid (isonipecotic acid) or its ethyl ester. Based on this, the expected impurities can be categorized as shown in the table below.

Impurity TypeSpecific ExamplesSource / Reason for Presence
Unreacted Starting Materials Isonipecotic acid, Ethyl isonipecotateIncomplete reaction during the N-ethylation step.[1]
Reagent-Related Impurities Triethylamine, DiisopropylethylamineOften used as a base in the ethylation reaction; can be difficult to remove completely.
Over-alkylation Byproducts Quaternary ammonium saltsThe piperidine nitrogen reacts with a second molecule of the ethylating agent.
Side-Reaction Products N-oxidesOxidation of the tertiary amine.
Residual Solvents Ethanol, Acetonitrile, DichloromethaneSolvents used during synthesis or initial workup.[1]
Water -Introduced during aqueous workup steps or absorbed from the atmosphere.[1]
Q2: My solid 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is off-white or yellow. What causes this and is it a problem?

Answer: A yellow to brownish discoloration is a common issue with amine-containing compounds. This is typically due to the presence of minute quantities of oxidation products, such as N-oxides or other degradation species. While trace discoloration may not interfere with some applications, it is a clear indicator of impurity. For sensitive downstream reactions, such as amide couplings or use in pharmaceutical development, this discoloration should be removed.

Pro-Tip from a Senior Application Scientist: A simple and often effective method to remove color is to perform a "charcoal treatment" before recrystallization. Dissolve your crude product in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated carbon, keep the solution hot for 5-10 minutes, and then filter the hot solution through a pad of celite to remove the carbon before allowing it to cool and crystallize.

Q3: How can I quickly assess the purity of my sample before and after purification?

Answer: Thin-Layer Chromatography (TLC) is the quickest method for a qualitative assessment.

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase: A polar solvent system is required. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 9:1 or 8:2 v/v).

  • Additive: Because your compound is both acidic (carboxylic acid) and basic (tertiary amine), it can streak on silica. To obtain sharp spots, add a small amount of an acid or base to the mobile phase.

    • Acidic conditions: Add 1% acetic acid or formic acid. This will protonate the amine, leading to better interaction with the silica.

    • Basic conditions: Add 1% triethylamine. This deprotonates the silica's acidic sites, reducing tailing of the basic amine.

  • Visualization: Stain with potassium permanganate (KMnO₄) solution. Your product and many impurities will show up as yellow-brown spots on a purple background.

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard. A robust starting method is provided in the table below.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention and separation for polar small molecules.[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA standard mobile phase for polar analytes. Formic acid improves peak shape for amines and is mass spectrometry compatible.[3]
Gradient Start at 5% B, ramp to 95% B over 15 minutesA broad gradient is suitable for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp 30-40 °CElevated temperature can improve peak shape and reduce viscosity.[2][4]
Detector UV at 210 nm or Charged Aerosol Detector (CAD)The molecule lacks a strong chromophore, so low UV wavelength is needed. CAD is ideal as it does not require a chromophore and provides near-universal response.[2]
Part 2: Troubleshooting Purification Workflows

This section provides detailed, step-by-step protocols and troubleshooting for the most effective purification methods for 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride.

Workflow 1: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[5] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[6]

  • Q: How do I select the best solvent for recrystallization?

    • A: The ideal solvent should dissolve your compound completely when hot (near boiling) but poorly when cold (room temperature or 0-4 °C). The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

    • Experimental Approach:

      • Place ~20-30 mg of your crude material into several small test tubes.

      • To each tube, add a different solvent dropwise (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water).

      • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound.

      • Heat the tubes that showed poor room temperature solubility. The compound should now dissolve completely.

      • Cool the dissolved solutions to room temperature and then in an ice bath. The solvent that yields a high amount of crystalline solid is your best choice. For piperidine derivatives, ethanol, isopropanol, or mixtures of ethanol/ethyl acetate are often successful.[7][8]

  • Q: My compound "oiled out" instead of crystallizing. What do I do?

    • A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.

    • Solutions:

      • Re-heat the solution to re-dissolve the oil.

      • Add a small amount more solvent.

      • Allow the solution to cool much more slowly. Insulating the flask can help.

      • Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.

      • Add a "seed crystal" (a tiny amount of pure solid) to induce crystallization.

  • Dissolution: Place the crude 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring (use a stir bar). Continue adding small portions of hot isopropanol until the solid just dissolves completely.[7]

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% w/w activated carbon. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to avoid premature crystallization.[6]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any soluble impurities adhering to the crystal surface.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Workflow 2: Purification by Acid-Base Extraction

This technique is exceptionally useful for separating acidic or basic compounds from neutral impurities.[9] Since 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride contains both a carboxylic acid (pKa ~4) and a tertiary amine (pKa of the conjugate acid ~10-11), its solubility can be dramatically altered by changing the pH of the aqueous solution. This allows for selective extraction.

AcidBaseExtraction cluster_base_wash Step 1: Base Wash cluster_acid_wash Step 2: Acid Wash Crude Crude Product (in Organic Solvent, e.g., DCM) WashBase Wash with aq. NaHCO₃ Crude->WashBase Sep1 Separate Layers WashBase->Sep1 WashAcid Wash with dil. aq. HCl Sep1->WashAcid AcidicImp Aqueous Layer 1: Contains Acidic Impurities (as Sodium Salts) Sep1->AcidicImp Aqueous Sep2 Separate Layers WashAcid->Sep2 BasicImp Aqueous Layer 2: Contains Basic Impurities (as HCl Salts) Sep2->BasicImp FinalOrg Final Organic Layer: Contains Neutral Impurities Sep2->FinalOrg Organic Product Product remains as a precipitate or requires pH adjustment to isolate

Caption: Workflow for separating impurities using sequential acid-base washes.

This protocol assumes you are starting with the hydrochloride salt and wish to remove water-soluble salts and non-basic organic impurities.

  • Basification: Dissolve the crude 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride in water. Cool the solution in an ice bath. Slowly add a base, such as sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH of the solution is ~8-9.[10] At this pH, the carboxylic acid is deprotonated (COO⁻) and the amine is in its free base form, making the molecule a zwitterion with limited water solubility, often causing it to precipitate.

  • Extraction of Free Base: Extract the aqueous suspension three times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. The neutral free base will prefer the organic layer. Combine the organic layers.

  • Removal of Basic Impurities: Wash the combined organic layers with a dilute acid (e.g., 1M HCl). This will protonate any non-zwitterionic basic impurities, pulling them into the aqueous layer.[11] Your zwitterionic product should largely remain in the organic phase, though some partitioning may occur.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base of 1-Ethylpiperidine-4-Carboxylic Acid.

  • Re-formation of Hydrochloride Salt: To recover the hydrochloride salt, dissolve the purified free base in a minimal amount of a solvent like isopropanol or diethyl ether and add a stoichiometric amount of HCl (either as a solution in isopropanol/ether or as gaseous HCl) until the solution is acidic. The hydrochloride salt will precipitate and can be collected by filtration.

Part 3: General Purification Strategy

A systematic approach is crucial for efficiently achieving high purity. The following diagram outlines a logical workflow for tackling a purification challenge with an unknown or complex impurity profile.

PurificationStrategy A Start: Crude Product B Assess Purity & Impurities (TLC, HPLC, NMR) A->B C Are impurities non-polar/neutral? B->C D Are impurities polar / colored? C->D No E Perform Acid-Base Extraction C->E Yes F Perform Recrystallization (with optional charcoal step) D->F Yes G Consider Flash Column Chromatography D->G No / Complex Mixture H Assess Final Purity (HPLC > 99%?) E->H F->H G->H H->B No, Re-evaluate I End: Pure Product H->I Yes

Caption: A decision-making workflow for selecting an appropriate purification strategy.

By following the structured advice, protocols, and troubleshooting guides presented here, you will be well-equipped to tackle the purification of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, ensuring the quality and integrity of your research.

References
  • SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
  • Google Patents. (2008).
  • ChemicalBook. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
  • ResearchGate. (2024).
  • Wikipedia. (n.d.). Acid–base extraction.
  • SOP: CRYSTALLIZ
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • University of California, Irvine. (n.d.).
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Sigma-Aldrich. (n.d.). 1-Ethylpiperidine-4-carboxylic acid hydrochloride AldrichCPR.
  • BuyersGuideChem. (n.d.). 1-Ethylpiperidine-4-carboxylic acid hydrochloride | 193537-75-6.
  • Santa Cruz Biotechnology. (n.d.). 1-Ethylpiperidine-4-carboxylic acid hydrochloride.
  • ChemicalBook. (n.d.). 1-ETHYLPIPERIDINE-4-CARBOXYLIC ACID CAS#: 90204-94-7.
  • Pharmaffiliates. (n.d.). CAS No : 90204-94-7 | Product Name : 1-Ethylpiperidine-4-carboxylic Acid.
  • Chemical Review and Letters. (2021).
  • Cheméo. (n.d.).
  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • BLD Pharm. (n.d.). 90204-94-7|1-Ethylpiperidine-4-carboxylic acid.
  • Semantic Scholar. (2020).
  • PubMed. (2022).
  • ChemicalBook. (n.d.).
  • BuyersGuideChem. (n.d.). 1-Ethylpiperidine-4-carboxylic acid.hcl | 193537-75-6.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride (C₈H₁₅NO₂·HCl). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to pilot or manufacturing scale. The following sections provide in-depth, experience-driven advice in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

I. Synthetic Pathway Overview

The most prevalent and scalable synthetic route to 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride involves a two-step process starting from Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate). The general workflow is as follows:

  • N-Alkylation: The secondary amine of Ethyl isonipecotate is ethylated using a suitable ethylating agent in the presence of a base.

  • Saponification (Ester Hydrolysis): The resulting ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt.

  • Acidification & Salt Formation: The carboxylate is then acidified to form the free carboxylic acid, which is subsequently treated with hydrochloric acid to crystallize the final hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis & Salt Formation Start Ethyl Isonipecotate Reagents1 + Ethylating Agent + Base Start->Reagents1 Intermediate 1-Ethylpiperidine-4-Carboxylic Acid Ethyl Ester Reagents1->Intermediate Reagents2 + Base (e.g., NaOH) + H₂O Intermediate->Reagents2 Carboxylate Sodium 1-Ethylpiperidine- 4-Carboxylate Reagents2->Carboxylate Reagents3 + HCl (aq) Carboxylate->Reagents3 Product 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride Reagents3->Product

Caption: General two-step synthesis workflow.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during scale-up?

The N-alkylation step is arguably the most critical phase during scale-up. The primary challenge is managing the competing side reaction of over-alkylation, which forms a quaternary ammonium salt (1,1-diethyl-4-(ethoxycarbonyl)piperidin-1-ium halide). This impurity is highly polar, can be difficult to remove from the desired product, and its formation represents a direct yield loss. Precise control over stoichiometry, temperature, and reagent addition rate is paramount.

Q2: How do I choose the best ethylating agent?

The choice of ethylating agent involves a trade-off between reactivity, cost, safety, and ease of handling on a large scale.

Ethylating AgentProsConsScale-Up Recommendation
Ethyl Iodide Highly reactive, often leading to faster reaction times and lower temperatures.Most expensive, potential for color body formation, light-sensitive.Best for initial lab-scale development but often too costly for large-scale production.
Ethyl Bromide Good balance of reactivity and cost.A gas at room temperature (BP: 38 °C), requiring specialized handling (pressure vessel or low-temperature addition).A viable option if the necessary engineering controls are in place.
Diethyl Sulfate Cost-effective, liquid with a high boiling point, easy to handle.Highly toxic and a suspected carcinogen; requires stringent safety protocols. Less reactive, may need higher temperatures.Often used in industrial settings due to cost, but only where appropriate containment and safety procedures can be guaranteed.

For most applications, Ethyl Bromide offers the best compromise, provided the equipment can handle a low-boiling liquid.

Q3: Which base should I use for the N-alkylation?

The base's role is to scavenge the acid (H-X) generated during the reaction. An ideal base should be strong enough to facilitate the reaction but not so strong that it promotes side reactions like ester hydrolysis.

  • Potassium Carbonate (K₂CO₃): This is a common and effective choice. It is inexpensive, easy to handle as a solid, and provides sufficient basicity. Its limited solubility in many organic solvents can sometimes lead to heterogeneous reaction mixtures, requiring good agitation.

  • Sodium Bicarbonate (NaHCO₃): A weaker base, which can result in slower reaction rates.[1] It might be suitable if the ethylating agent is highly reactive, but often K₂CO₃ is preferred for better kinetics.

  • Triethylamine (Et₃N): A liquid organic base that creates a homogeneous reaction mixture. However, it can be more difficult to remove during workup, and the resulting triethylammonium salt can sometimes complicate product isolation.

Recommendation: For scale-up, Potassium Carbonate is typically the most robust and cost-effective choice. Ensure a fine particle size and vigorous stirring to maximize surface area and reaction rate.

Q4: Why is basic hydrolysis (saponification) preferred over acidic hydrolysis?

While both methods can cleave the ester, alkaline hydrolysis is overwhelmingly preferred for scale-up for two key reasons[2][3]:

  • Irreversibility: Saponification is an irreversible process because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[4] This drives the reaction to completion, maximizing yield. Acidic hydrolysis, in contrast, is an equilibrium-controlled reaction, requiring a large excess of water to push it towards the products.[3][5]

  • Easier Separation: After saponification, the product exists as a water-soluble carboxylate salt, while any non-polar, unreacted starting material or by-products can be easily removed with a simple organic wash. The alcohol co-product (ethanol) can often be removed by distillation. This provides a purification advantage before the final product is isolated.[2]

III. Troubleshooting Guide

Problem 1: Low Yield or Stalled Reaction in the N-Alkylation Step

Possible Cause A: Insufficient Reaction Rate Your reaction may be running too slow due to temperature, concentration, or mixing issues. On scale-up, heat and mass transfer can become limiting.

  • Solution Protocol:

    • Monitor Progress: Use in-process controls (IPC) like HPLC or GC to track the disappearance of Ethyl isonipecotate. Do not rely solely on time.

    • Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments. Be aware that higher temperatures can also increase the rate of the competing quaternization reaction.

    • Improve Mixing: Ensure the agitator speed is sufficient to keep solids (like K₂CO₃) well-suspended. Poor mixing is a common cause of failed scale-up.

    • Solvent Choice: A more polar aprotic solvent (e.g., DMF, Acetonitrile) can sometimes accelerate Sₙ2 reactions compared to less polar solvents like Toluene.

Possible Cause B: Formation of Quaternary Salt Impurity This is the most common cause of yield loss. The desired product, being a tertiary amine, is nucleophilic and can react with a second molecule of the ethylating agent.

  • Solution Protocol:

    • Control Stoichiometry: Use a slight excess of the amine (Ethyl isonipecotate) relative to the ethylating agent (e.g., 1.0 to 1.05 equivalents of ethylating agent).

    • Slow Addition: Add the ethylating agent subsurface and slowly over a prolonged period (e.g., 2-4 hours). This keeps the instantaneous concentration of the alkylating agent low, favoring the primary reaction over the secondary one.

    • Temperature Control: Run the reaction at the lowest feasible temperature that still provides a reasonable reaction rate. The quaternization reaction often has a higher activation energy and is more sensitive to temperature increases.

Alkylation_Control cluster_main N-Alkylation Decision Tree cluster_yes YES cluster_no NO start Low Yield Detected check_impurity IPC Check: Quaternary Salt Present? start->check_impurity q_salt_present Quaternization is the issue check_impurity->q_salt_present Yes incomplete_rxn Reaction is stalled check_impurity->incomplete_rxn No solution_q_salt Implement Solutions: - Slow reagent addition - Lower temperature - Adjust stoichiometry q_salt_present->solution_q_salt solution_incomplete Implement Solutions: - Increase temperature - Improve agitation - Extend reaction time incomplete_rxn->solution_incomplete

Caption: Troubleshooting logic for low N-alkylation yield.

Problem 2: Product Fails to Crystallize or Oils Out During Salt Formation

Possible Cause A: High Water Content The presence of excess water can prevent the hydrochloride salt from precipitating, especially when using solvents like acetonitrile or isopropanol where the salt has some solubility in aqueous mixtures.

  • Solution Protocol:

    • Azeotropic Distillation: After the hydrolysis workup and before adding HCl, if your solvent forms an azeotrope with water (e.g., toluene), distill off a portion of the solvent to remove residual water.

    • Solvent Swap: Concentrate the reaction mixture containing the free base to a thick oil and then dissolve it in an anhydrous solvent suitable for crystallization (e.g., anhydrous Isopropanol (IPA), Acetonitrile).

    • Water Content Check: Use Karl Fischer (KF) titration to check the water content of the solution before adding HCl. A source mentions checking water content by KF analysis when using acetonitrile.[6]

Possible Cause B: Impurities Inhibiting Crystallization Even small amounts of impurities can act as crystal growth inhibitors, leading to oiling out or the formation of a sticky solid.

  • Solution Protocol:

    • Charcoal Treatment: Before adding HCl, treat the solution of the free base with activated carbon to remove colored impurities and other non-polar contaminants.

    • Re-work and Purify: If significant impurities are detected, it may be necessary to go back. Re-basify the mixture, extract the free base into an organic solvent, wash thoroughly, and then re-attempt the salt formation in a clean, dry solvent system.

    • Anti-Solvent Addition: Consider a solvent/anti-solvent crystallization. Dissolve the product in a minimal amount of a good solvent (e.g., methanol, ethanol) and then slowly add an anti-solvent (e.g., MTBE, heptane) in which the hydrochloride salt is insoluble to induce precipitation.

Problem 3: Final Product Fails Purity Specifications

Possible Cause A: Residual Starting Material (Ethyl Isonipecotate) This indicates an incomplete N-alkylation reaction.

  • Solution Protocol:

    • Optimize N-Alkylation: Revisit the N-alkylation step and drive it to completion (>99.5% conversion by IPC) using the methods described in Problem 1.

    • Purification of Intermediate: The intermediate ester can be purified by distillation under reduced pressure before hydrolysis. This is often a very effective, if energy-intensive, method for removing non-volatile impurities at scale.

Possible Cause B: High Levels of Quaternary Salt This impurity, once formed, can be challenging to remove as its solubility can be similar to the final product.

  • Solution Protocol:

    • Prevention: The best method is prevention by optimizing the N-alkylation step (see Problem 1B).

    • Recrystallization: Carefully select a recrystallization solvent system where the solubility difference between the product and the impurity is maximized. A polar solvent like an alcohol/water mixture might be a starting point, but extensive screening is required. The goal is to find a system where the quaternary salt remains in the mother liquor.

IV. References

  • PrepChem. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from PrepChem.com. [Link]

  • Clark, J. (2015). Hydrolysis of esters. Retrieved from Chemguide. [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Esters. Retrieved from LibreTexts. [Link]

  • LibreTexts Chemistry. (2024). 12.9: Hydrolysis of Esters. Retrieved from LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from organic-chemistry.org. [Link]

  • Google Patents. (2007). Process for Preparation of Piperidine Carboxylic Acid. (Publication No. US20080269495A1).

Sources

Optimization

Technical Support Center: 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Welcome to the technical support center for 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handli...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and troubleshooting of this compound, with a specific focus on its moisture sensitivity. Our goal is to ensure the integrity of your experiments through scientifically sound practices.

Understanding the Moisture Sensitivity of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is a bifunctional molecule containing a tertiary amine (as a hydrochloride salt) and a carboxylic acid. This structure inherently makes it susceptible to moisture. Amine hydrochloride salts are often hygroscopic, meaning they readily attract and absorb water from the atmosphere. The presence of absorbed moisture can lead to a range of issues, from physical changes like clumping to chemical degradation, ultimately impacting experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride has formed clumps. Can I still use it?

A1: Clumping is a primary indicator of moisture absorption. While the compound may not be fully degraded, its water content is no longer negligible. Using the clumped material will lead to inaccurate weighing and concentration calculations. For applications sensitive to water content, it is highly recommended to dry the material before use (see Protocol 1). If the material is severely clumped or has turned into a paste, its integrity may be compromised, and using a fresh, unopened container is advisable.

Q2: How does moisture affect the stability and reactivity of this compound?

A2: Moisture can impact the compound in several ways:

  • Hydrolysis: Although the piperidine ring is generally stable, long-term exposure to moisture, especially under certain pH conditions, could potentially lead to hydrolysis or other degradation pathways.[1]

  • Inaccurate Stoichiometry: For reactions requiring precise molar ratios, the presence of water will artificially inflate the mass of the compound, leading to the addition of fewer moles than intended.

  • Physical Properties: Absorbed water can alter the compound's physical state, making it difficult to handle and dissolve uniformly.[2][3]

Q3: What are the ideal storage conditions for 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride?

A3: To maintain its integrity, the compound should be stored in a tightly sealed container, preferably the original one.[4][5] Storage in a desiccator with a suitable drying agent (e.g., silica gel, Drierite) is strongly recommended to minimize exposure to atmospheric moisture.[4] The storage area should be cool and dry.[1][4] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q4: I work in a high-humidity environment. What extra precautions should I take?

A4: In environments with high humidity (>60% RH), it is crucial to minimize the compound's exposure to the atmosphere.

  • Glove Box/Bag: Whenever possible, handle the compound inside a glove box or a glove bag with a controlled, dry atmosphere.[6]

  • Minimize Exposure Time: If a controlled atmosphere is not available, open the container only for the time necessary to weigh out the material. Have all necessary tools and secondary containers ready beforehand.[2]

  • Aliquotting: For frequently used material, consider pre-aliquoting the powder into smaller, single-use vials under dry conditions. This prevents repeated exposure of the main stock to moist air.

Troubleshooting Guide

This section addresses common issues encountered during the use of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride and provides step-by-step solutions.

Issue 1: Inconsistent results in reactions or analytical measurements.

If you are experiencing variability in your experimental outcomes, moisture contamination in your starting material could be a contributing factor.

Troubleshooting Workflow

A Inconsistent Experimental Results B Check for Physical Clumping of the Solid A->B C Has the material been exposed to ambient air for extended periods? B->C No Clumping D Dry the compound using Protocol 1 B->D Clumping Observed C->D Yes E Perform a water content analysis (e.g., Karl Fischer titration) C->E No G Re-run experiment with dried material or new stock D->G E->D Water content is high E->G Water content is low F Use a fresh, unopened container of the compound F->G H Issue Resolved G->H Success I If issue persists, investigate other experimental parameters G->I Failure

Caption: Troubleshooting inconsistent results.

Issue 2: The compound is difficult to weigh and handle due to static or clumping.

This is a direct consequence of moisture absorption. The absorbed water increases the cohesiveness of the powder particles.

Solution:

  • Assess the Severity: If the material is only slightly clumpy, it can likely be salvaged by drying.

  • Drying: Follow Protocol 1 for drying the compound. This will remove the excess water and should restore its powdery, free-flowing nature.

  • Proper Handling: After drying, ensure you are following the recommended handling procedures to prevent re-absorption of moisture. Use anti-static weighing dishes if necessary.

Experimental Protocols

Protocol 1: Drying of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

This protocol describes a standard laboratory procedure for drying a hygroscopic solid.

Materials:

  • Hygroscopic 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

  • Vacuum oven or a desiccator connected to a vacuum line

  • Shallow glass dish (e.g., a crystallization dish)

  • Spatula

Procedure:

  • Preparation: Place a thin layer of the clumped compound in a shallow glass dish. Spreading the material increases the surface area for more efficient drying.

  • Vacuum Application: Place the dish inside a vacuum oven or desiccator.

  • Drying Conditions: Heat the vacuum oven to a moderate temperature (e.g., 40-50 °C). Caution: Do not exceed the melting point or decomposition temperature of the compound. Apply a vacuum.

  • Drying Time: Dry the compound for several hours (4-12 hours is typical, but the optimal time may vary).

  • Cooling: After the drying period, allow the compound to cool to room temperature under vacuum. This is critical to prevent re-adsorption of moisture from the air as it cools.

  • Storage: Once at room temperature, break the vacuum with an inert gas (if possible) and immediately transfer the dried powder to a tightly sealed container for storage in a desiccator.

Data Summary Table
PropertyValue/InformationSignificance
Chemical Formula C₈H₁₆ClNO₂-
Molecular Weight 193.67 g/mol Essential for accurate molar calculations.
Physical Form Solid[2]Prone to clumping upon moisture absorption.
Hygroscopicity Suspected to be highThe primary reason for strict handling and storage protocols.
Storage Recommendation Keep in a dry, cool, well-ventilated place in a tightly closed container.[1][5]Prevents moisture uptake and potential degradation.

Concluding Remarks

The chemical integrity of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is paramount for reliable and reproducible research. Its inherent hygroscopic nature necessitates careful handling and storage. By understanding the causes of its moisture sensitivity and implementing the protocols outlined in this guide, you can mitigate the risks associated with water absorption and ensure the high quality of your experimental data.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • BIOSYNCE. (2025). What is the stability of piperidine?. [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. [Link]

  • HepatoChem. How do you handle hygroscopic salts?. [Link]

  • AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. [Link]

  • Cleanroom Technology. (2024). How the drying process differs between fine and heavy chemicals. [Link]

  • Relequa. Effects of Moisture. [Link]

  • Zhu, H., & Yalkowsky, S. H. (1999). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 88(11), 1151–1155.
  • Kerone. (2021). Moisture Analysis in the Pharmaceutical Industry. [Link]

  • PerMix. (2025). Mixing & Drying Hygroscopic Materials. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Adam Equipment. (2022). The Importance of Moisture Content Determination in Pharmaceuticals. [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. [Link]

  • University of Colorado Boulder. Drying Organic Solutions. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for the Medicinal Chemist: 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride vs. 1-Methylpiperidine-4-Carboxylic Acid

An In-depth Guide to Two Key Building Blocks in Drug Discovery In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Two Key Building Blocks in Drug Discovery

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) agents and opioid analgesics. The strategic functionalization of the piperidine nitrogen atom with small alkyl groups, such as methyl and ethyl, can profoundly influence the physicochemical properties and pharmacological profile of the resulting molecules. This guide provides a detailed comparison of two closely related and commercially significant building blocks: 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride and 1-Methylpiperidine-4-Carboxylic Acid.

This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the nuanced differences in their chemical properties, synthesis, and application, thereby informing the rational design of next-generation therapeutics.

At a Glance: Key Physicochemical and Structural Differences

The seemingly subtle difference of a single methylene unit between the N-ethyl and N-methyl substituents imparts measurable changes in the physicochemical properties of these building blocks. These differences can have a cascading effect on solubility, lipophilicity, and ultimately, the biological activity and pharmacokinetic profile of the final drug candidate.

Property1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride1-Methylpiperidine-4-Carboxylic Acid
Molecular Formula C₈H₁₆ClNO₂[1]C₇H₁₃NO₂[2]
Molecular Weight 193.67 g/mol [1][3]143.18 g/mol [2]
Predicted pKa ~4.04[4][5]Not explicitly found
Calculated XLogP3 Not explicitly found-2.0[3]
Form Solid[1]Solid
Solubility Soluble in Methanol[4]Not explicitly found

The hydrochloride salt form of the ethyl derivative enhances its stability and potential solubility in polar solvents, a common strategy in drug development to improve handling and formulation characteristics.[6] The calculated XLogP3 of -2.0 for the methyl analog suggests a high degree of hydrophilicity.[3] While an experimental value for the ethyl derivative is not available, the addition of a methylene group is expected to slightly increase its lipophilicity.

The Decisive Role of the N-Alkyl Substituent in Bioactivity

The choice between an N-methyl and an N-ethyl group on a piperidine ring is a critical decision in drug design, particularly for compounds targeting opioid receptors. The N-substituent plays a pivotal role in receptor binding, potency, and selectivity.[7][8]

The piperidine ring in many active pharmaceutical ingredients (APIs), including the potent analgesic fentanyl, serves as a key pharmacophore that interacts with the target receptor. The N-substituent extends into a specific binding pocket, and its size, conformation, and lipophilicity can significantly modulate the affinity and efficacy of the ligand-receptor interaction.[9][10]

For instance, in the development of fentanyl analogs, the N-phenethyl group is crucial for high potency. However, even smaller N-alkyl groups can influence activity. A comparative analysis of N-substituted piperidine derivatives has shown that a methyl group can lead to high affinity for the σ1 receptor, while a larger ethyl group can decrease this affinity.[11] This highlights that the optimal N-substituent is target-dependent and requires careful consideration of the target's binding site topology.

The conformation of the N-substituent is also critical. Studies on opioid antagonists have demonstrated that an extended conformation of the N-substituent away from the piperidine nitrogen is favorable for high binding affinity and potency.[7][8] The ethyl group, with its additional rotational bond compared to the methyl group, may offer different conformational possibilities that could be exploited in drug design.

Synthesis and Experimental Protocols

Both 1-Ethylpiperidine-4-Carboxylic Acid and 1-Methylpiperidine-4-Carboxylic Acid are commonly synthesized from the readily available starting material, isonipecotic acid (piperidine-4-carboxylic acid).[12][13] The primary transformation is the N-alkylation of the piperidine nitrogen.

Synthesis of 1-Methylpiperidine-4-Carboxylic Acid

A prevalent method for the synthesis of 1-Methylpiperidine-4-Carboxylic Acid is the Eschweiler-Clarke reaction.[14][15][16][17] This one-pot reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.

G Isonipecotic_Acid Isonipecotic Acid Methyl_Derivative 1-Methylpiperidine-4-Carboxylic Acid Isonipecotic_Acid->Methyl_Derivative Eschweiler-Clarke Reaction Formaldehyde Formaldehyde (CH2O) Formaldehyde->Methyl_Derivative Formic_Acid Formic Acid (HCOOH) Formic_Acid->Methyl_Derivative

Caption: Eschweiler-Clarke synthesis of the methyl derivative.

Experimental Protocol: Synthesis of 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride [12]

  • Reaction Setup: Charge isonipecotic acid, palladium on activated carbon (10%), and purified water into a suitable reaction vessel.

  • Heating: Heat the resulting mixture to 90-100 °C.

  • Reagent Addition: Charge formic acid and formaldehyde to the vessel.

  • Cooling and Filtration: Cool the mixture to 20-30 °C and filter the reaction mixture. Wash the filter cake with purified water.

  • Concentration: Concentrate the combined filtrates under atmospheric pressure.

  • Salt Formation: Adjust the temperature to 65-75 °C and charge concentrated hydrochloric acid to the vessel.

  • Crystallization and Isolation: Add acetonitrile at ≥70 °C and then cool the mixture to 20-25 °C to induce crystallization. Stir for 1-2 hours.

  • Final Product: Filter the reaction mixture, wash the filter cake with acetonitrile, and dry the product to yield 1-Methylpiperidine-4-carboxylic acid hydrochloride.

Synthesis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

The synthesis of the ethyl derivative follows a similar principle of N-alkylation, typically through reductive amination with acetaldehyde or direct alkylation with an ethylating agent like ethyl iodide or diethyl sulfate.

G Isonipecotic_Acid Isonipecotic Acid Ethyl_Derivative 1-Ethylpiperidine-4-Carboxylic Acid Isonipecotic_Acid->Ethyl_Derivative Reductive Amination Acetaldehyde Acetaldehyde (CH3CHO) Acetaldehyde->Ethyl_Derivative Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Ethyl_Derivative

Caption: Reductive amination for the synthesis of the ethyl derivative.

While a specific, detailed protocol for the hydrochloride salt of the ethyl derivative was not found in the surveyed literature, a general procedure for reductive amination can be adapted.

General Experimental Protocol: N-Ethylation via Reductive Amination

  • Dissolution: Dissolve isonipecotic acid in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add acetaldehyde to the solution and stir to form the corresponding iminium ion intermediate.

  • Reduction: Add a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining the temperature.

  • Work-up: Quench the reaction with water or a mild acid. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or chromatography.

  • Salt Formation: Dissolve the free base in a suitable solvent and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

Applications in Drug Discovery: A Comparative Perspective

Both building blocks are invaluable in the synthesis of complex molecules for various therapeutic areas. Their utility is particularly prominent in the development of analgesics, where the piperidine scaffold is a key feature of many potent opioids.[18]

1-Methylpiperidine-4-Carboxylic Acid has been utilized as a key intermediate in the synthesis of various pharmaceutical compounds, including those targeting the central nervous system.[19] For example, it is a building block for certain fentanyl analogs.[20]

1-Ethylpiperidine-4-Carboxylic Acid serves as an intermediate in the synthesis of PARP-1 inhibitors, which are involved in DNA repair and are a target for cancer therapy.[5] The slightly larger and more lipophilic ethyl group can sometimes offer advantages in terms of metabolic stability or receptor interaction compared to the methyl group.

The choice between these two building blocks will ultimately depend on the specific structure-activity relationship (SAR) of the target of interest. A systematic exploration of N-alkyl substituents is a common strategy in lead optimization to fine-tune potency, selectivity, and pharmacokinetic properties.

Conclusion

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride and 1-Methylpiperidine-4-Carboxylic Acid, while structurally very similar, offer medicinal chemists distinct tools for molecular design. The key differences in their physicochemical properties, stemming from the seemingly minor variation in the N-alkyl substituent, can have significant implications for the biological activity and developability of a drug candidate.

  • 1-Methylpiperidine-4-Carboxylic Acid is a slightly smaller and more hydrophilic building block. Its synthesis is well-established through the Eschweiler-Clarke reaction.

  • 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride provides a modest increase in lipophilicity and is available as a stable hydrochloride salt. Its synthesis is readily achieved through standard reductive amination or N-alkylation procedures.

The selection between these two valuable intermediates should be guided by a thorough understanding of the target's SAR and the desired physicochemical properties of the final compound. This guide provides a foundational understanding to aid in this critical decision-making process in the pursuit of novel and effective medicines.

References

  • Investigation of the N-Substituent Conformation Governing Potency and μ Receptor Subtype-Selectivity in (+)-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)- piperidine Opioid Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Investigation of the N-substituent conformation governing potency and mu receptor subtype-selectivity in (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists. PubMed. Available from: [Link]

  • 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem. NIH. Available from: [Link]

  • N-methylpiperidine Definition - Organic Chemistry Key Term - Fiveable. Available from: [Link]

  • Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PubMed Central. Available from: [Link]

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  • Piperidine-4-carboxylic acid or isonipecotic acid - ChemBK. Available from: [Link]

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  • Kappa opioid analgesics: Synthesis and structure-activity relationships of substituted piperidines - ResearchGate. Available from: [Link]

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  • Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. Available from: [Link]

  • Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor - PubMed. Available from: [Link]

  • Eschweiler–Clarke reaction - Grokipedia. Available from: [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. Available from: [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs - Frontiers. Available from: [Link]

  • List of fentanyl analogues - Wikipedia. Available from: [Link]

  • Fentanyl: General Properties and Therapeutic Uses - Nova Science Publishers. Available from: [Link]

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  • CAS No : 68947-43-3 | Product Name : 1-Methylpiperidine-4-carboxylic Acid. Pharmaffiliates. Available from: [Link]

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Comparative

A Technical Guide to the Reactivity of N-Substituted Piperidine-4-Carboxylic Acids in Drug Development

For researchers, medicinal chemists, and professionals in drug development, the piperidine-4-carboxylic acid scaffold is a cornerstone in the design of novel therapeutics. The strategic introduction of substituents on th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine-4-carboxylic acid scaffold is a cornerstone in the design of novel therapeutics. The strategic introduction of substituents on the piperidine nitrogen atom (N-substituents) is a key tactic to modulate the physicochemical and pharmacological properties of the final compound. However, the choice of N-substituent also profoundly impacts the chemical reactivity of the molecule, particularly in crucial synthetic steps such as amide bond formation and esterification. This guide provides an in-depth comparison of the reactivity of three commonly employed N-substituted piperidine-4-carboxylic acids: N-Boc, N-benzyl, and N-methyl derivatives. By examining the interplay of steric and electronic effects, supported by available experimental data, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic strategies.

The Critical Role of the N-Substituent: A Balancing Act of Steric and Electronic Effects

The reactivity of the carboxylic acid moiety at the C4 position of the piperidine ring is intrinsically linked to the nature of the substituent at the nitrogen atom. This influence is a delicate balance of two primary factors:

  • Steric Hindrance: The size and conformation of the N-substituent can physically obstruct the approach of reagents to the carboxylic acid group, thereby slowing down reaction rates.

  • Electronic Effects: The N-substituent can either donate or withdraw electron density from the piperidine ring and, consequently, from the carboxylic acid group. This modulation of the electronic environment affects the electrophilicity of the carbonyl carbon and the nucleophilicity of the piperidine nitrogen.

To quantitatively discuss these effects, we will refer to established physical organic chemistry parameters. Steric bulk can be compared using Taft steric parameters (Es) , where a more negative value indicates greater steric hindrance[1][2]. Electronic effects can be understood through the basicity of the piperidine nitrogen, represented by the pKa of its conjugate acid (pKaH) . A higher pKaH value corresponds to a more basic and electron-donating environment[3].

Comparative Analysis of N-Substituents

Let's delve into a comparative analysis of three archetypal N-substituents: tert-Butoxycarbonyl (Boc), Benzyl (Bn), and Methyl (Me).

N-SubstituentStructurePredominant EffectSteric Hindrance (Qualitative)Electronic Effect (Qualitative)
Boc

Steric & Electron-withdrawingHighElectron-withdrawing (via resonance)
Benzyl

Steric & Weakly Electron-withdrawingModerateWeakly electron-withdrawing (inductive)
Methyl

Electron-donatingLowElectron-donating (inductive)
N-Boc-piperidine-4-carboxylic acid

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis[4]. Its large steric bulk significantly hinders the approach to the carboxylic acid. The Taft steric parameter (Es) for a tert-butyl group is -2.78, indicating substantial steric hindrance[1].

From an electronic standpoint, the carbamate functionality of the Boc group is electron-withdrawing due to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. This reduces the electron density on the piperidine nitrogen, making it less basic. Consequently, the inductive electron-donating effect on the carboxylic acid is diminished.

N-Benzyl-piperidine-4-carboxylic acid

Electronically, the benzyl group is generally considered to be weakly electron-withdrawing through an inductive effect. This is due to the sp2 hybridized carbons of the phenyl ring being more electronegative than the sp3 hybridized nitrogen of the piperidine.

N-Methyl-piperidine-4-carboxylic acid

The methyl group is the smallest of the three substituents, exhibiting the least steric hindrance. The Taft steric parameter (Es) for a methyl group is -1.24[1].

The methyl group is a classic electron-donating group through an inductive effect. This increases the electron density on the piperidine nitrogen, making it more basic. The pKa of the conjugate acid of N-methylpiperidine is approximately 10.08, indicating a significantly basic character[4][6][7]. This increased electron density can be transmitted through the piperidine ring to the carboxylic acid group.

Impact on Reactivity: A Data-Driven Comparison

Table of Comparative Properties and Predicted Reactivity:

N-Substituted Piperidine-4-carboxylic acidpKa of Conjugate Acid (N-Substituted Piperidine)Taft Steric Parameter (Es) of N-Substituent (approx.)Predicted Relative Reactivity (Amide Coupling/Esterification)
N-Methyl ~10.08[4][6][7]-1.24[1]Highest
N-Benzyl ~9.0 (estimated)-2.0 (estimated)Intermediate
N-Boc Low (carbamate)-2.78 (for t-Bu)[1]Lowest

Note: pKa and Es values are for the corresponding N-substituted piperidine or the substituent itself and are used here as proxies to predict reactivity trends.

The predicted order of reactivity for both amide bond formation and esterification is:

N-Methyl > N-Benzyl > N-Boc

This trend is primarily dictated by steric hindrance. The bulky Boc group creates the most significant steric shield around the carboxylic acid, making it the least reactive. The smaller methyl group offers the least hindrance, facilitating the easiest access for incoming nucleophiles. The benzyl group represents an intermediate case.

While electronic effects play a role, their influence appears to be secondary to the dominant steric effects in this series. The electron-donating nature of the methyl group in N-methylpiperidine-4-carboxylic acid might slightly decrease the electrophilicity of the carbonyl carbon; however, the minimal steric hindrance is the overriding factor leading to its higher reactivity. Conversely, the electron-withdrawing nature of the Boc group, which would be expected to increase carbonyl electrophilicity, is overshadowed by its immense steric bulk.

Experimental Protocols and Methodologies

To empirically validate the predicted reactivity trends, a standardized set of experiments should be conducted. Below are detailed protocols for comparative amide bond formation and esterification reactions.

Experimental Workflow: A Visual Representation

Mechanistic_Considerations cluster_Steric Steric Hindrance cluster_Electronic Electronic Effects cluster_Overall Overall Reactivity S1 Bulky N-Substituent (e.g., Boc) S2 Crowded Transition State S1->S2 destabilizes S3 Higher Activation Energy S2->S3 S4 Slower Reaction Rate S3->S4 E1 Electron-Donating Group (e.g., Methyl) E2 Decreased Carbonyl Electrophilicity E1->E2 E3 Slower Reaction Rate (minor effect) E2->E3 E4 Electron-Withdrawing Group (e.g., Boc) E5 Increased Carbonyl Electrophilicity E4->E5 E6 Faster Reaction Rate (minor effect) E5->E6 O1 Steric Effects Dominate O2 N-Methyl > N-Benzyl > N-Boc O1->O2

Figure 2: Dominance of steric effects over electronic effects in determining reactivity.

In the transition state, the carbonyl carbon re-hybridizes from sp2 to sp3, bringing the substituents closer together. A bulky N-substituent will lead to significant steric strain in this tetrahedral intermediate, raising the activation energy of the reaction and thus decreasing the reaction rate. This effect is most pronounced with the N-Boc derivative.

The electronic influence of the N-substituent on the electrophilicity of the carbonyl carbon is more subtle. While the electron-donating methyl group may slightly disfavor the reaction and the electron-withdrawing Boc group may slightly favor it from an electronic perspective, these effects are largely masked by the much more significant steric contributions.

Practical Implications and Conclusion

The choice of N-substituent on a piperidine-4-carboxylic acid has profound consequences for its synthetic utility.

  • N-Methyl-piperidine-4-carboxylic acid is the most reactive of the three, making it suitable for reactions where rapid and efficient coupling is desired. However, the basicity of the nitrogen may require specific considerations in certain reaction conditions or purification procedures.

  • N-Benzyl-piperidine-4-carboxylic acid offers a balance between reactivity and handling. The benzyl group can also be removed under various hydrogenolysis conditions, providing a route to the secondary amine if desired later in the synthetic sequence.

  • N-Boc-piperidine-4-carboxylic acid , while being the least reactive, offers the advantage of a well-established and orthogonal protecting group strategy. Reactions involving this substrate may require more forcing conditions, longer reaction times, or the use of highly efficient coupling reagents. The Boc group is readily removed under acidic conditions, which is a significant advantage in many synthetic plans.[3]

References

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • Slideshare. (2022, April 6). Steric parameters taft's steric factor (es). Retrieved from [Link]

  • Wikidata. (n.d.). N-methylpiperidine. Retrieved from [Link]

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
  • National Center for Biotechnology Information. (n.d.). N-Methylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Taft equation. Retrieved from [Link]

  • Wang, Y., et al. (2017).
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Validation

Validating the Biological Activity of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride: A Comparative Guide for Researchers

For researchers and professionals in drug development, the validation of a novel compound's biological activity is a critical step. This guide provides a comprehensive framework for assessing the biological activity of 1...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the validation of a novel compound's biological activity is a critical step. This guide provides a comprehensive framework for assessing the biological activity of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. Given the limited direct biological data on this specific molecule, this document will leverage established knowledge of the broader piperidine class of compounds to propose a validation strategy.[1][2] We will compare its potential activity with structurally related and well-characterized piperidine derivatives, providing a clear path for investigation.

The piperidine scaffold is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals due to its ability to interact with a wide range of biological targets.[2] Derivatives of piperidine have demonstrated a vast array of pharmacological effects, including analgesic, antimicrobial, anticancer, and neuroprotective activities.[1][3] Based on the structural similarities of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride to known neuroactive compounds such as Isonipecotic Acid (piperidine-4-carboxylic acid), a known GABAA receptor partial agonist, this guide will focus on validating its potential activity within the central nervous system.[4]

Comparative Framework: Selecting Appropriate Alternatives

To objectively evaluate the biological activity of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, a comparative approach is essential. The following compounds have been selected as alternatives based on their structural relevance and well-documented biological activities:

  • Isonipecotic Acid (Piperidine-4-carboxylic acid): The parent compound of our target molecule, lacking the N-ethyl group. It is a known partial agonist of the GABAA receptor.[4]

  • 4-Phenylpiperidine-4-carboxylic acid hydrochloride: This analog introduces a phenyl group at the 4-position and is a key intermediate in the synthesis of analgesics and psychoactive agents, highlighting its relevance in neuroscience research.[5]

Proposed Biological Target and Rationale

Given that Isonipecotic Acid interacts with the GABAA receptor, it is plausible that the addition of an ethyl group to the piperidine nitrogen of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride could modulate its affinity and efficacy for this target. The ethyl group may alter the compound's lipophilicity and steric profile, potentially influencing its ability to cross the blood-brain barrier and interact with the receptor's binding pocket.

Experimental Validation Workflow

The following is a detailed, step-by-step methodology for the validation of the biological activity of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, with a focus on its potential as a GABAA receptor modulator.

Diagram of the Experimental Workflow

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: In Vivo Behavioral Studies receptor_binding Radioligand Binding Assay (GABAA Receptor) electrophysiology Patch-Clamp Electrophysiology (Xenopus Oocytes or HEK293 cells) receptor_binding->electrophysiology Determine Affinity calcium_imaging Fluorescent Calcium Imaging Assay electrophysiology->calcium_imaging Confirm Functional Activity neurotransmitter_release Neurotransmitter Release Assay (Primary Neuronal Cultures) calcium_imaging->neurotransmitter_release Assess Cellular Response locomotor_activity Open Field Test (Locomotor Activity) neurotransmitter_release->locomotor_activity Evaluate In Vivo Effects anxiolytic_effects Elevated Plus Maze (Anxiolytic Effects) locomotor_activity->anxiolytic_effects Assess Behavioral Outcomes

Caption: Experimental workflow for validating the biological activity of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride.

Detailed Experimental Protocols

Radioligand Binding Assay for GABAA Receptor Affinity

This in vitro assay will determine the binding affinity of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride to the GABAA receptor.

  • Objective: To quantify the binding affinity (Ki) of the test compound to the GABAA receptor.

  • Materials:

    • Rat brain cortex membranes (source of GABAA receptors)

    • [3H]-Muscimol (radioligand)

    • 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

    • Isonipecotic Acid (positive control)

    • 4-Phenylpiperidine-4-carboxylic acid hydrochloride (comparative compound)

    • GABA (endogenous ligand)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation fluid

  • Procedure:

    • Prepare serial dilutions of the test compounds and controls.

    • In a 96-well plate, add rat brain membranes, [3H]-Muscimol, and the test compound or control.

    • Incubate at 4°C for 60 minutes to allow for binding equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki value.

Patch-Clamp Electrophysiology for Functional Activity

This assay will determine if 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride acts as an agonist, antagonist, or allosteric modulator of the GABAA receptor.

  • Objective: To characterize the functional effect of the test compound on GABAA receptor ion channel activity.

  • Materials:

    • Xenopus oocytes or HEK293 cells expressing specific GABAA receptor subtypes.

    • Two-electrode voltage-clamp or whole-cell patch-clamp setup.

    • Extracellular and intracellular recording solutions.

    • 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

    • GABA (agonist)

    • Bicuculline (antagonist)

  • Procedure:

    • Culture and prepare the cells expressing GABAA receptors.

    • Establish a stable recording configuration (two-electrode voltage-clamp for oocytes or whole-cell patch-clamp for HEK293 cells).

    • Apply GABA to elicit a baseline current response.

    • Apply the test compound alone to determine if it has agonist activity.

    • Co-apply the test compound with GABA to determine if it potentiates or inhibits the GABA-induced current, indicating allosteric modulation or antagonism.

    • Record and analyze the changes in ion current.

Comparative Data Summary (Hypothetical)

The following table presents hypothetical data to illustrate a potential outcome of the comparative analysis.

CompoundGABAA Receptor Binding Affinity (Ki, µM)Functional Activity (EC50/IC50, µM)In Vivo Anxiolytic Effect (MED, mg/kg)
1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride 15.225.8 (Partial Agonist)10
Isonipecotic Acid 35.852.1 (Partial Agonist)30
4-Phenylpiperidine-4-carboxylic acid hydrochloride > 100No significant activityNot active
GABA (Reference) 0.51.2 (Full Agonist)N/A

MED: Minimum Effective Dose

Potential Signaling Pathway

The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

Diagram of the GABAA Receptor Signaling Pathway

gabaa_pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABAA_R GABAA Receptor GABA_synapse->GABAA_R Binds Compound 1-Ethylpiperidine-4- Carboxylic Acid Hydrochloride Compound->GABAA_R Binds (Potentially) Cl_channel Chloride Channel Opening GABAA_R->Cl_channel Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_channel->Hyperpolarization Reduced_AP Reduced Action Potential Firing Hyperpolarization->Reduced_AP

Caption: Proposed interaction of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride with the GABAA receptor signaling pathway.

Conclusion

This guide provides a robust and scientifically grounded framework for the validation of the biological activity of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. By leveraging a comparative approach with structurally similar compounds and employing a multi-tiered experimental workflow, researchers can effectively characterize its potential as a novel neuroactive agent. The provided protocols are foundational and can be adapted based on initial findings to include a broader range of biological assays, such as in vivo microdialysis to measure neurotransmitter levels or further behavioral studies to assess potential antidepressant or anticonvulsant effects. The piperidine scaffold continues to be a rich source of pharmacologically active compounds, and a systematic validation process is paramount to unlocking their therapeutic potential.

References

  • Benchchem. Validating the Biological Activity of Piperidine-Containing Compounds: A Comparative Guide.
  • Benchchem. Application Notes and Protocols for In Vitro Evaluation of Piperidine Bioactivity.
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  • PubMed Central. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
  • Santa Cruz Biotechnology. 1-Ethylpiperidine-4-carboxylic acid hydrochloride.
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  • MDPI. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists.
  • PubMed. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines.
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  • Chem-Impex. 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
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  • Wikipedia. Isonipecotic acid.
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  • PubChem. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1).
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  • PubChem. Ethyl 4-piperidinecarboxylate.

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Comparative

A Researcher's Guide to the Spectroscopic Landscape of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride Derivatives

In the intricate world of drug discovery and development, the precise characterization of novel chemical entities is paramount. Among the vast array of heterocyclic scaffolds, the piperidine ring holds a prominent place,...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the precise characterization of novel chemical entities is paramount. Among the vast array of heterocyclic scaffolds, the piperidine ring holds a prominent place, forming the core of numerous therapeutic agents.[1] This guide offers an in-depth spectroscopic comparison of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride and its derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for their unambiguous identification and characterization.

This document moves beyond a mere recitation of data, delving into the causality behind experimental choices and fostering a self-validating approach to spectroscopic analysis. By understanding the subtle yet significant shifts in spectral data corresponding to structural modifications, researchers can confidently navigate the complexities of molecular characterization.

The Structural Foundation: 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

The parent compound, 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, also known as 1-Ethylisonipecotic Acid Hydrochloride, presents a fascinating subject for spectroscopic analysis. The presence of a tertiary amine, a carboxylic acid, and the flexible piperidine ring in its hydrochloride salt form gives rise to a rich and informative spectral signature.

Caption: General structure of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a 1-ethylpiperidine-4-carboxylic acid derivative is characterized by several key regions. The protons of the ethyl group typically appear as a quartet (CH₂) and a triplet (CH₃). The protons on the piperidine ring give rise to a complex series of multiplets in the aliphatic region. The proton at the C4 position, being adjacent to the carboxylic acid group, is often shifted downfield.

Expert Insight: The conformation of the piperidine ring (chair, boat, or twist-boat) significantly influences the chemical shifts and coupling constants of the ring protons. In the predominant chair conformation, axial and equatorial protons will have distinct chemical shifts and coupling patterns, providing valuable stereochemical information.

Comparative Data for Related Piperidine Carboxylic Acid Derivatives:

CompoundKey ¹H NMR Signals (δ, ppm)Source
N,N-ethylmethyl-piperidine-4-carboxylic acid (Isomer A, in D₂O) 3.47 (dt, 2H, H₂eq, H₆eq), 3.38 (q, 2H, CH₂CH₃), 3.24 (td, 2H, H₂ax, H₆ax), 2.96 (s, 3H, CH₃), 2.63 (tt, 1H, H₄), 2.12-1.99 (m, 4H, H₃, H₅), 1.25 (t, 3H, CH₂CH₃)[2]
Ethyl piperidine-3-carboxylate (in CDCl₃) 4.07 (q, 2H), 3.02 (d, 1H), 2.87–2.70 (m, 2H), 2.58 (t, 1H), 2.44–2.34 (m, 1H), 1.98–1.88 (m, 1H), 1.70–1.56 (m, 2H), 1.48–1.35 (m, 1H), 1.19 (t, 3H)[3]
Piperidine-2-carboxylic acid (in MeOD) 4.18 (t, 1H), 2.34–2.27 (m, 2H), 2.13–2.04 (m, 1H), 1.92–1.83 (m, 1H), 1.79–1.69 (m, 2H)[3]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (typically 170-185 ppm). The carbons of the piperidine ring and the ethyl group resonate in the aliphatic region.

Expert Insight: The chemical shift of the carbonyl carbon can be influenced by the electronic environment. The presence of the hydrochloride salt will affect the electron density around the carboxylic acid group, leading to a downfield shift compared to the free base.

Comparative Data for Related Piperidine Carboxylic Acid Derivatives:

CompoundKey ¹³C NMR Signals (δ, ppm)Source
Piperidine-2-carboxylic acid (in D₂O) 175.71, 175.65, 54.17, 29.91, 24.40, 17.84[3]
4-Piperidinecarboxylic acid Spectral data available in PubChem CID 3773[4]
Carbons of carboxylic acid derivatives Generally resonate between 160-180 ppm.[5]
Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating NMR experiment requires careful sample preparation and instrument setup.

  • Sample Preparation: Dissolve approximately 5-10 mg of the 1-ethylpiperidine-4-carboxylic acid hydrochloride derivative in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (e.g., -COOH, -NH⁺).

  • Internal Standard: Add a small amount of a suitable internal standard (e.g., TMS or a known reference compound) for accurate chemical shift referencing.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to obtain optimal resolution.

    • Set appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay, to ensure quantitative accuracy if needed.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to obtain singlets for all carbon signals.

    • Consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of complex spectra, especially for novel derivatives.

Caption: A streamlined workflow for NMR analysis.

Vibrational Spectroscopy: Probing Functional Groups with IR and Raman

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying functional groups within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 1-ethylpiperidine-4-carboxylic acid hydrochloride derivatives will be dominated by absorptions from the carboxylic acid and the amine salt.

  • O-H Stretch: A very broad and strong absorption from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[6]

  • C=O Stretch: A strong, sharp absorption between 1690 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[6]

  • N-H Stretch: The protonated tertiary amine (R₃N⁺-H) will show a broad absorption in the range of 2200-2800 cm⁻¹.

  • C-N Stretch: This vibration typically appears in the fingerprint region and can be difficult to assign definitively.

Comparative Data for Related Piperidine Carboxylic Acid Derivatives:

CompoundKey IR Absorptions (cm⁻¹)Source
4-Piperidinecarboxylic acid FT-IR spectrum available in a study by Ghorbani-Choghamarani et al.[7]
1-Acetyl-4-piperidinecarboxylic acid Gas-phase IR spectrum available in the NIST WebBook.[8]
General Carboxylic Acids O-H stretch: 3300-2500; C=O stretch: 1760-1690; C-O stretch: 1320-1210; O-H bend: 1440-1395 and 950-910[6]
Raman Spectroscopy

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations.

  • C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region are expected for the alkyl groups.

  • Piperidine Ring Vibrations: The breathing and deformation modes of the piperidine ring will give rise to characteristic bands in the fingerprint region.

  • C=O Stretch: The carbonyl stretch is also Raman active, though typically weaker than in the IR spectrum.

Expert Insight: The hydrochloride salt formation can lead to shifts in the vibrational frequencies of the piperidine ring due to changes in the ring's geometry and electronic distribution upon protonation of the nitrogen atom.

Comparative Data for Related Piperidine Compounds:

CompoundKey Raman InformationSource
Piperidine Raman spectrum available in the PubChem database.[9]
Piperidine hydrochloride Raman spectrum available from ChemicalBook.[10]
General Alkaloids Raman spectroscopy is a useful tool for the characterization of alkaloids.[11]
Experimental Protocol: Acquiring IR and Raman Spectra
  • Sample Preparation (IR):

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet. This is a common method for solid samples.

    • Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal. This technique requires minimal sample preparation.

  • Sample Preparation (Raman): Place the solid sample directly in the path of the laser beam. Glass vials or capillary tubes are often used as sample holders.

  • Data Acquisition:

    • IR: Acquire the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

    • Raman: Acquire the spectrum using a Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.

  • Data Analysis: Identify and assign the characteristic vibrational bands corresponding to the functional groups present in the molecule.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Expert Insight: The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method well-suited for polar and thermally labile molecules like amino acid derivatives, typically yielding the protonated molecular ion [M+H]⁺. Electron ionization (EI) is a harder technique that can provide more extensive fragmentation information.

The fragmentation of 1-ethylpiperidine-4-carboxylic acid derivatives is expected to proceed through several characteristic pathways:

  • Loss of the Ethyl Group: Cleavage of the N-ethyl bond can lead to a fragment corresponding to the piperidine-4-carboxylic acid cation.

  • Decarboxylation: Loss of CO₂ from the molecular ion is a common fragmentation pathway for carboxylic acids.

  • Ring Cleavage: The piperidine ring can undergo various fragmentation pathways, leading to a series of smaller charged fragments. The presence of the nitrogen atom often directs the fragmentation.

General Fragmentation Patterns for Carboxylic Acid Derivatives:

FragmentationDescriptionSource
Acylium Ion Formation Cleavage of the C-Y bond (where Y is the heteroatom attached to the carbonyl) to form a stable acylium ion (R-CO⁺) is often the base peak.[5][12]
McLafferty Rearrangement For longer chain carboxylic acids, a characteristic rearrangement can occur.[13]
[M – OH]⁺ and [M – CO₂H]⁺ Common fragments observed for aromatic and short-chain carboxylic acids.[13]

Comparative Data for a Related Piperidine Derivative:

CompoundKey Mass Spectral InformationSource
1-Acetyl-4-piperidinecarboxylic acid Mass spectrum (electron ionization) available in the NIST WebBook.[8]
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water) for ESI-MS.

  • Instrumentation:

    • ESI-MS: Infuse the sample solution directly into the ESI source.

    • GC-MS (for volatile derivatives): If the compound is derivatized to a more volatile form (e.g., by esterification), it can be analyzed by GC-MS with EI.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Propose fragmentation pathways to explain the observed fragment ions, which helps to confirm the proposed structure.

Caption: Common fragmentation pathways in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride derivatives, employing a combination of NMR, IR, Raman, and Mass Spectrometry, provides a robust framework for their unequivocal characterization. Each technique offers a unique piece of the structural puzzle, and together they form a powerful analytical arsenal for the modern researcher. By understanding the principles behind each method and the expected spectral features of this important class of compounds, scientists can accelerate the pace of discovery and innovation in medicinal chemistry and beyond.

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Sources

Validation

A Comparative Guide to the Efficacy of 1-Ethylpiperidine-4-Carboxylic Acid Analogs in Preclinical Assays

The piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a wide array of biological pathways. This g...

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a wide array of biological pathways. This guide provides a comparative analysis of the efficacy of various analogs derived from the foundational structure of 1-ethylpiperidine-4-carboxylic acid, drawing upon a range of preclinical assays. Our focus will be on elucidating the structure-activity relationships (SAR) that govern the performance of these compounds in neuroprotective, anticancer, and analgesic experimental models.

The Versatility of the Piperidine Scaffold

The piperidine ring, a saturated heterocycle, is a common motif in numerous pharmaceuticals and natural alkaloids. Its conformational flexibility and the ability to introduce substituents at various positions, particularly the 1 (nitrogen) and 4 positions, allow for the fine-tuning of physicochemical properties and biological activity. The 1-ethylpiperidine-4-carboxylic acid core provides a basic nitrogen atom, which can be crucial for receptor interactions, and a carboxylic acid group that can be modified to create esters, amides, and other functional groups, influencing potency, selectivity, and pharmacokinetic profiles.

Comparative Efficacy in Neuroprotection Assays

Several analogs of 1-ethylpiperidine-4-carboxylic acid have been investigated for their potential to combat neurodegenerative diseases. A common initial screening method is the MTT assay, which assesses the metabolic activity of cells and, by extension, their viability. This is often performed in neuronal-like cell lines such as SH-SY5Y, where neurotoxicity can be induced by agents like L-glutamic acid.

A study on novel piperidine urea derivatives demonstrated that modifications of the core structure can lead to potent neuroprotective agents. For instance, compound A10 from this series showed superior protective activity against L-glutamic acid-induced injury in SH-SY5Y cells compared to the control drug, Fenazinel.[1] Notably, this compound also exhibited lower cytotoxicity at higher concentrations, a critical factor for a favorable therapeutic window.[1]

In the context of Alzheimer's disease, piperidine-flavone analogs have been synthesized and evaluated. Compounds 5a , 5c , and 5j from one such study showed the most potent inhibition of Amyloid-beta (Aβ) peptide production in SH-SY5Y neuroblastoma cells, with IC50 values of 44.20 µM, 50.53 µM, and 49.25 µM, respectively.[2] These values are comparable to the standard drug, Donepezil.[2]

The following table summarizes the neuroprotective effects of selected piperidine-4-carboxylic acid analogs.

Compound IDAssay TypeCell LineInducing AgentKey FindingsReference
A10 MTT AssaySH-SY5YL-glutamic acidSuperior protective activity and lower cytotoxicity compared to Fenazinel.[1][1]
9d MTT AssaySH-SY5YGlutamatePotent protection against glutamate-induced cell damage.[3][3]
5a Aβ InhibitionSH-SY5YAβ-42IC50 = 44.20 µM.[2][2]
5c Aβ InhibitionSH-SY5YAβ-42IC50 = 50.53 µM.[2][2]
5j Aβ InhibitionSH-SY5YAβ-42IC50 = 49.25 µM.[2][2]
Experimental Workflow: Neuroprotective Agent Screening

The screening of novel compounds for neuroprotective activity typically follows a hierarchical approach, starting with in vitro assays and progressing to in vivo models.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Library of Piperidine Analogs B Primary Screen: MTT Assay in SH-SY5Y cells (Neurotoxicity Model) A->B Test Concentrations C Secondary Screen: Mechanism of Action Studies (e.g., Aβ aggregation, Cholinesterase inhibition) B->C Active Compounds D Animal Model of Neurodegeneration (e.g., MCAO for stroke) C->D Lead Compounds E Behavioral and Histological Analysis D->E Assess therapeutic effect

Caption: A typical workflow for screening neuroprotective compounds.

Anticancer Activity of Piperidine Derivatives

The piperidine scaffold has also been explored for its anticancer potential. A series of 1-(2-methoxyethyl)-2-(1-(substituted sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazoles, derived from piperidine-4-carboxylic acid, exhibited promising anti-inflammatory and antimicrobial activities.[4] Some derivatives with a phenyl sulfonamide moiety showed significant inhibition rates (79.6% to 84.2%) in anti-inflammatory assays, which can be relevant in cancer as inflammation is a key hallmark.[4]

Another study focused on quinolone derivatives incorporating a piperidine moiety. Compound 33 from this series showed anti-ovarian cancer (OC) activity with GI50 values ranging from 13.52–31.04 µM across different cell lines.[5] This compound also demonstrated a synergistic effect with cisplatin in resistant cells, suggesting its potential in combination therapies.[5]

The table below presents data on the anticancer efficacy of selected analogs.

Compound IDCancer TypeCell LineAssay TypeKey FindingsReference
Phenyl Sulfonamide Derivatives Not specifiedNot specifiedAnti-inflammatoryInhibition rates of 79.6% to 84.2%.[4][4]
33 Ovarian CancerVariousGI50GI50 values of 13.52–31.04 µM.[5][5]
844-TFM MycobacterialM. abscessusMICMIC = 1.5 µM (10-fold more active than parent compound).[6][6]

Analgesic Properties and Opioid Receptor Modulation

The piperidine ring is a core component of many potent analgesics, such as fentanyl. Research into novel piperidine derivatives continues to yield compounds with significant analgesic potential. In one study, several 4-piperidinopiperidine (PP) and 4-amino methylpiperidine (AMP) derivatives were synthesized and evaluated for their analgesic activity using the in-vivo tail immersion method.[7] Compounds PP1 , AMP5 , and AMP6 emerged as potent analgesic agents, with docking studies suggesting good binding affinity to the mu-opioid receptor.[7]

The structural activity relationship (SAR) of morphine has established that the piperidine ring is essential for its analgesic activity.[7] This underscores the importance of this scaffold in the design of new pain management therapies.

Enzyme Inhibition and Receptor Binding

Beyond broad cellular effects, piperidine-4-carboxylic acid analogs have been designed for specific molecular targets.

  • DNA Gyrase Inhibition: The piperidine-4-carboxamide 844 and its more potent analog 844-TFM have been identified as inhibitors of DNA gyrase in Mycobacterium abscessus, a bacterium that causes difficult-to-treat infections.[6] 844-TFM exhibited an almost 10-fold increase in activity, with a Minimum Inhibitory Concentration (MIC) of 1.5 µM.[6]

  • Cholinesterase Inhibition: In the quest for Alzheimer's treatments, N'-(4-benzylpiperidin-1-yl)alkylamine derivatives have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the low-nanomolar range.[8] Compound 5k was highly selective for AChE and also demonstrated a strong ability to inhibit Aβ aggregation.[8]

  • PPARα/γ Agonism: Substituted dehydropiperidine and piperidine-4-carboxylic acid analogs have been designed as potent dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ), which are important targets in metabolic diseases.[9]

Signaling Pathway: A Generalized View of Mu-Opioid Receptor Action

The analgesic effects of many piperidine derivatives are mediated through the mu-opioid receptor, a G-protein coupled receptor (GPCR).

Piperidine Analog\n(Agonist) Piperidine Analog (Agonist) Mu-Opioid Receptor Mu-Opioid Receptor Piperidine Analog\n(Agonist)->Mu-Opioid Receptor Gi/o Protein Gi/o Protein Mu-Opioid Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits Ion Channels Ion Channels Gi/o Protein->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Reduces Neuronal Excitability Neuronal Excitability Ion Channels->Neuronal Excitability Decreases Analgesia Analgesia Neuronal Excitability->Analgesia Leads to

Caption: Simplified signaling pathway of a mu-opioid receptor agonist.

Detailed Experimental Protocols

MTT Assay for Neuroprotection
  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of 1 x 10^4 cells/well. The cells are allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: A neurotoxic agent (e.g., L-glutamic acid at a final concentration of 10 mM) is added to the wells (except for the control group) and incubated for a further 24 hours.

  • MTT Addition: The culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group.

Conclusion

The 1-ethylpiperidine-4-carboxylic acid scaffold and its analogs represent a highly fruitful area of research for the development of new therapeutic agents. The versatility of this chemical structure allows for the creation of compounds with diverse biological activities, including neuroprotective, anticancer, and analgesic effects. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core piperidine ring can lead to significant improvements in potency and selectivity. Future research in this area will likely focus on further optimizing these analogs to enhance their therapeutic efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications.

References

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  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect.
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  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Deriv
  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
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Comparative

A Comparative Guide to the Structural Activity Relationship of N-Substituted Piperidine-4-Carboxylic Acid Derivatives

The piperidine-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of therapeutic agents across a spectrum of diseases. Its rigid, six-membered hetero...

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of therapeutic agents across a spectrum of diseases. Its rigid, six-membered heterocyclic structure provides a reliable framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. A critical determinant of the pharmacological profile of these derivatives is the nature of the substituent at the 1-position (the piperidine nitrogen). This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted piperidine-4-carboxylic acid derivatives, with a particular focus on the influence of the N-ethyl group in comparison to other substituents like N-methyl and N-benzyl. We will delve into their differential effects on biological targets such as acetylcholinesterase (AChE) and the sigma-1 (σ1) receptor, supported by experimental data and detailed protocols.

The Pivotal Role of the N-Substituent in Receptor Affinity and Selectivity

The substituent on the piperidine nitrogen plays a crucial role in modulating the pharmacological properties of piperidine-4-carboxylic acid derivatives. This is primarily due to its influence on the molecule's overall lipophilicity, basicity, and steric profile, which in turn dictates its interaction with the binding pockets of target proteins. While a diverse array of N-substituents has been explored, a comparative analysis of small alkyl groups versus the larger benzyl group reveals key SAR principles.

Case Study 1: Acetylcholinesterase Inhibition - A Target for Alzheimer's Disease

Acetylcholinesterase (AChE) inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. The piperidine scaffold is a common feature in many potent AChE inhibitors. SAR studies on 1-substituted-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shed light on the impact of the N-substituent.

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-AChE activity.[1] The N-benzyl group has been shown to be a key contributor to high-potency inhibition. For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 1 ) was identified as one of the most potent inhibitors of acetylcholinesterase with an IC50 of 0.56 nM.[1] This high affinity is attributed to favorable interactions of the benzyl group within the active site of AChE.

Table 1: Comparative Anti-AChE Activity of N-Benzylpiperidine Derivatives

CompoundN-Substituent4-Position SubstituentAChE IC50 (nM)Reference
1 Benzyl-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]0.56[1]
2 Benzyl-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl] (Donepezil)5.7[2]
3 Benzyl-[2-[4-(benzoylamino)phthalimido]ethyl]1.2[3]

This data underscores the effectiveness of the N-benzyl group in achieving potent AChE inhibition. Future studies directly comparing N-ethyl and N-benzyl analogues are warranted to quantify the impact of this substitution.

Case Study 2: Sigma-1 (σ1) Receptor Modulation - A Target for CNS Disorders

The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases and pain. The piperidine scaffold has been successfully employed to develop potent σ1 receptor ligands.

A study on a series of 4-(2-aminoethyl)piperidine derivatives revealed a clear SAR trend for the N-substituent.[4] The nature of the group on the piperidine nitrogen significantly modulates σ1 receptor affinity and selectivity over the σ2 subtype.

Here, a direct comparison between different N-substituents was made. A 1-methylpiperidine derivative showed high σ1 receptor affinity, whereas piperidines with a proton (N-H) or a larger ethyl group at the 1-position exhibited considerably lower affinity.[4] This suggests that for the σ1 receptor, a small, specific alkyl group like methyl provides an optimal fit in the lipophilic binding pocket, and increasing the size to ethyl is detrimental to binding.

Table 2: Comparative σ1 Receptor Affinity of N-Substituted 4-(2-aminoethyl)piperidine Derivatives

N-Substituentσ1 Receptor Ki (nM)Reference
H165[4]
Methyl7.9[4]
EthylLower affinity than methyl[4]

This finding is crucial for drug design, as it indicates that even a subtle change from a methyl to an ethyl group on the piperidine nitrogen can dramatically alter the pharmacological profile. Molecular dynamics simulations suggest that different interactions of the N-substituent with the lipophilic binding pocket, comprising residues like Leu105, Thr181, and Tyr206, are responsible for these differences in affinity.[4]

Logical Framework for SAR Analysis

The relationship between the N-substituent and the biological activity of piperidine-4-carboxylic acid derivatives can be visualized as a decision-making process in drug design.

SAR_Logic start Piperidine-4-Carboxylic Acid Scaffold target Select Biological Target (e.g., AChE, σ1 Receptor) start->target n_sub Choose N-Substituent target->n_sub pos4_sub Modify 4-Position (Amide, Ester, etc.) n_sub->pos4_sub data Synthesize & Test (In Vitro & In Vivo) pos4_sub->data sar Analyze SAR: Potency, Selectivity, PK/PD data->sar sar->n_sub Optimize N-Substituent sar->pos4_sub Optimize 4-Position Synthesis_Workflow cluster_synthesis Synthesis of Piperidine-4-Carboxamides start N-Substituted Piperidine-4-Carboxylic Acid activation Acid Activation (EDC/HOBt) start->activation coupling Amine Coupling activation->coupling purification Purification (Chromatography) coupling->purification product Final Product purification->product

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 1-Ethylpiperidine-4-Carboxylic Acid

Introduction: The Significance of 1-Ethylpiperidine-4-Carboxylic Acid 1-Ethylpiperidine-4-carboxylic acid, also known as 1-Ethylisonipecotic Acid, is a crucial substituted piperidine derivative that serves as a versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Ethylpiperidine-4-Carboxylic Acid

1-Ethylpiperidine-4-carboxylic acid, also known as 1-Ethylisonipecotic Acid, is a crucial substituted piperidine derivative that serves as a versatile building block in modern medicinal chemistry. Its rigid piperidine scaffold, combined with the reactive handles of a tertiary amine and a carboxylic acid, makes it an invaluable synthon for constructing complex molecules with diverse pharmacological activities. The strategic placement of the ethyl group on the nitrogen atom can significantly influence the lipophilicity, metabolic stability, and receptor-binding affinity of the final drug candidate. This guide provides a comparative analysis of the most prevalent and practical synthetic routes to this important intermediate, offering field-proven insights to aid researchers in selecting the optimal pathway for their specific needs, from bench-scale discovery to process development.

Comparative Overview of Synthetic Strategies

Three primary strategies dominate the synthetic landscape for 1-Ethylpiperidine-4-Carboxylic Acid. Each route presents a unique set of advantages and challenges concerning starting material availability, reaction efficiency, operational complexity, and scalability. The choice of synthesis is therefore not merely a procedural decision but a strategic one, dictated by the project's specific constraints and goals.

  • Route 1: N-Alkylation of Isonipecotic Acid Derivatives

  • Route 2: Reductive Amination of Piperidine-4-Carboxylate

  • Route 3: Strecker Synthesis from 1-Ethyl-4-piperidone

The following sections will delve into the mechanistic underpinnings and practical considerations of each route, supported by experimental data and detailed protocols.

Route 1: N-Alkylation of Isonipecotic Acid Derivatives

This classical and linear approach is arguably the most intuitive. It begins with the readily available piperidine-4-carboxylic acid (isonipecotic acid)[1]. The carboxylic acid is first protected as an ester, typically an ethyl ester, to prevent unwanted side reactions with the alkylating agent. The secondary amine of the resulting ethyl isonipecotate is then selectively alkylated with an ethylating agent, followed by saponification of the ester to yield the final product.

Causality and Experimental Choices
  • Esterification: The initial esterification is critical. The proton of the carboxylic acid is acidic enough to react with the base used in the subsequent alkylation step, leading to salt formation and inhibiting the desired N-alkylation. Converting it to an ester renders it inert under basic alkylation conditions. The use of thionyl chloride in ethanol is a highly efficient and common method for this transformation, driving the reaction to completion with high yields[2].

  • N-Alkylation: This is a standard SN2 reaction. A base, such as sodium or potassium carbonate, is required to deprotonate the secondary amine, generating a more nucleophilic species that readily attacks the ethylating agent (e.g., bromoethane or ethyl iodide). The choice of a moderate base and an aprotic polar solvent like acetonitrile or DMF facilitates the reaction while minimizing side reactions.

  • Hydrolysis: The final step involves the hydrolysis of the ethyl ester back to the carboxylic acid. This is typically achieved under basic conditions (saponification) using sodium or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt.

Workflow and Logic

cluster_ester Step 1: Esterification cluster_alkylation Step 2: N-Alkylation cluster_hydrolysis Step 3: Hydrolysis Isonipecotic_Acid Isonipecotic Acid Thionyl_Chloride SOCl₂, Ethanol Isonipecotic_Acid->Thionyl_Chloride Ethyl_Isonipecotate Ethyl Isonipecotate Thionyl_Chloride->Ethyl_Isonipecotate Ethylating_Agent Bromoethane, K₂CO₃ Ethyl_Isonipecotate->Ethylating_Agent Ethyl_Ester_Product Ethyl 1-Ethylpiperidine-4-carboxylate Ethylating_Agent->Ethyl_Ester_Product Base 1. NaOH (aq) 2. HCl (aq) Ethyl_Ester_Product->Base Final_Product 1-Ethylpiperidine-4-Carboxylic Acid Base->Final_Product

Caption: Workflow for the N-Alkylation synthesis route.

Route 2: Reductive Amination of Piperidine-4-Carboxylate

Reductive amination is a powerful and highly efficient one-pot method for forming C-N bonds. In this context, it involves the reaction of ethyl piperidine-4-carboxylate with acetaldehyde in the presence of a reducing agent. The reaction proceeds via the in-situ formation of an intermediate enamine or iminium ion, which is then immediately reduced to the target N-ethylated product.

Causality and Experimental Choices
  • One-Pot Efficiency: The primary advantage of this route is its convergence and operational simplicity. It combines the amine and the carbonyl compound directly, avoiding a separate alkylation step with potentially hazardous alkyl halides.

  • Choice of Reducing Agent: The key to a successful reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is less reactive and more selective than other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), and the reaction can be run in non-protic solvents without generating flammable hydrogen gas[3]. The mild acidity of the acetic acid byproduct can also catalyze iminium ion formation. A patent describes a similar reaction using NaCNBH₃, which is also effective but more toxic[4].

  • Reaction Conditions: The reaction is typically performed at room temperature in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE). The inclusion of a small amount of acetic acid can catalyze the initial condensation step.

Workflow and Logic

cluster_ester Step 1: Esterification cluster_amination Step 2: Reductive Amination (One-Pot) cluster_hydrolysis Step 3: Hydrolysis Isonipecotic_Acid Isonipecotic Acid Thionyl_Chloride SOCl₂, Ethanol Isonipecotic_Acid->Thionyl_Chloride Ethyl_Isonipecotate Ethyl Isonipecotate Thionyl_Chloride->Ethyl_Isonipecotate Reagents Acetaldehyde, NaBH(OAc)₃ Ethyl_Isonipecotate->Reagents Ethyl_Ester_Product Ethyl 1-Ethylpiperidine-4-carboxylate Reagents->Ethyl_Ester_Product Base 1. NaOH (aq) 2. HCl (aq) Ethyl_Ester_Product->Base Final_Product 1-Ethylpiperidine-4-Carboxylic Acid Base->Final_Product

Caption: Workflow for the Reductive Amination synthesis route.

Route 3: Strecker Synthesis from 1-Ethyl-4-piperidone

This convergent approach builds the carboxylic acid functionality onto a pre-formed N-ethylated piperidine ring. The synthesis begins with the N-alkylation of 4-piperidone to form 1-ethyl-4-piperidone[3][5]. This ketone then undergoes a Strecker amino acid synthesis, a three-component reaction between the ketone, a cyanide source (e.g., KCN), and an ammonia source (e.g., NH₄Cl)[6][7]. The resulting α-aminonitrile intermediate is then subjected to vigorous hydrolysis to yield the target amino acid.

Causality and Experimental Choices
  • Convergent Strategy: This route is advantageous as it quickly establishes the N-ethylpiperidine core. The synthesis of 1-ethyl-4-piperidone is a high-yielding and straightforward alkylation[3][5].

  • Strecker Reaction: This classic reaction is a robust method for creating α-amino acids from carbonyl compounds[8]. The reaction proceeds through the formation of an imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile[6]. The use of potassium cyanide and ammonium chloride is a common and safer alternative to handling hydrogen cyanide gas directly[7].

  • Hydrolysis: The final step requires the hydrolysis of the nitrile group to a carboxylic acid. This typically necessitates harsh conditions, such as refluxing in concentrated strong acid (e.g., HCl) or base (e.g., NaOH), which can be a drawback in the presence of sensitive functional groups[7][9]. The stability of the N-ethylpiperidine ring under these conditions is a key consideration.

Workflow and Logic

cluster_alkylation Step 1: N-Alkylation cluster_strecker Step 2: Strecker Reaction cluster_hydrolysis Step 3: Nitrile Hydrolysis Piperidone 4-Piperidone Reagents_Alk Bromoethane, K₂CO₃ Piperidone->Reagents_Alk Ethyl_Piperidone 1-Ethyl-4-piperidone Reagents_Alk->Ethyl_Piperidone Reagents_Str KCN, NH₄Cl Ethyl_Piperidone->Reagents_Str Aminonitrile α-Amino-1-ethylpiperidine-4-carbonitrile Reagents_Str->Aminonitrile Acid HCl (conc.), Δ Aminonitrile->Acid Final_Product 1-Ethylpiperidine-4-Carboxylic Acid Acid->Final_Product

Caption: Workflow for the Strecker Synthesis route.

Quantitative and Qualitative Comparison

To facilitate an objective comparison, the key parameters of each synthetic route are summarized below. Yields and costs are estimates based on literature precedents and typical laboratory-scale synthesis.

ParameterRoute 1: N-AlkylationRoute 2: Reductive AminationRoute 3: Strecker Synthesis
Overall Yield Good (~70-80%)Excellent (~80-90%)Moderate (~50-65%)
Number of Steps 3 (Esterification, Alkylation, Hydrolysis)3 (Esterification, Reductive Amination, Hydrolysis)3 (Alkylation, Strecker, Hydrolysis)
Starting Materials Isonipecotic acid, BromoethaneIsonipecotic acid, Acetaldehyde4-Piperidone, Bromoethane, KCN
Key Reagents SOCl₂, K₂CO₃, NaOHNaBH(OAc)₃, Acetic Acid, NaOHKCN, NH₄Cl, conc. HCl
Scalability HighHighModerate (Cyanide handling)
Safety Concerns Bromoethane (toxic, alkylating agent)Acetaldehyde (volatile, flammable)KCN (highly toxic), conc. acid
Simplicity Straightforward, well-established reactionsOperationally simple (one-pot step)Requires careful handling of cyanide
Cost-Effectiveness ModerateGood (avoids alkyl halides)Good (inexpensive reagents)

Expert Recommendation

For most laboratory applications focused on discovery and lead optimization, Route 2 (Reductive Amination) offers the best combination of high yield, operational simplicity, and safety. The use of sodium triacetoxyborohydride is a significant advantage, making it a reliable and robust choice.

For large-scale process development where cost is a primary driver, Route 1 (N-Alkylation) remains a highly viable and well-understood option. While it involves an additional isolation step compared to the one-pot reductive amination, the reagents are common and the procedure is highly scalable.

Route 3 (Strecker Synthesis) is a powerful convergent method, but the safety and handling requirements associated with potassium cyanide, along with the harsh hydrolysis conditions, make it less favorable unless the α-aminonitrile intermediate is desired for other transformations.

Detailed Experimental Protocols

Protocol 1: Synthesis via N-Alkylation

Step 1a: Synthesis of Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate) [2]

  • To a stirred solution of isonipecotic acid (12.9 g, 100 mmol) in absolute ethanol (250 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Add thionyl chloride (29.2 mL, 400 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 48 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield a viscous oil.

  • Dissolve the residue in ethyl acetate (200 mL) and carefully wash with 10% aqueous NaOH solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford ethyl isonipecotate as a clear oil (Yield: ~14.9 g, 94%).

Step 1b: Synthesis of Ethyl 1-ethylpiperidine-4-carboxylate

  • In a round-bottom flask, dissolve ethyl isonipecotate (15.7 g, 100 mmol) in acetonitrile (200 mL).

  • Add anhydrous potassium carbonate (27.6 g, 200 mmol) and bromoethane (11.2 mL, 150 mmol).

  • Heat the suspension to reflux and stir vigorously for 16 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil. Purification can be achieved by vacuum distillation or column chromatography.

Step 1c: Synthesis of 1-Ethylpiperidine-4-carboxylic Acid (Hydrolysis)

  • Dissolve the crude ethyl 1-ethylpiperidine-4-carboxylate from the previous step in a mixture of ethanol (100 mL) and water (100 mL).

  • Add sodium hydroxide pellets (8.0 g, 200 mmol) and heat the mixture to reflux for 4 hours.

  • Cool the solution and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer to 0 °C and carefully adjust the pH to ~6-7 with concentrated HCl. The product will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Synthesis via Reductive Amination

Step 2a: Synthesis of Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate)

  • Follow protocol 1a.

Step 2b: Synthesis of Ethyl 1-ethylpiperidine-4-carboxylate [3][4]

  • To a stirred solution of ethyl isonipecotate (15.7 g, 100 mmol) in dichloromethane (DCM, 300 mL), add acetaldehyde (8.4 mL, 150 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (31.8 g, 150 mmol) portion-wise over 20 minutes, managing any mild exotherm.

  • Stir the reaction at room temperature for 12-16 hours until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (200 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

Step 2c: Synthesis of 1-Ethylpiperidine-4-carboxylic Acid (Hydrolysis)

  • Follow protocol 1c.

Protocol 3: Synthesis via Strecker Synthesis

Step 3a: Synthesis of 1-Ethyl-4-piperidone [3][5]

  • Combine 4-piperidone hydrochloride monohydrate (15.4 g, 100 mmol), potassium carbonate (41.5 g, 300 mmol), and acetonitrile (250 mL) in a round-bottom flask.

  • Add bromoethane (8.9 mL, 120 mmol) and heat the mixture to reflux for 8 hours.

  • Cool the reaction to room temperature and filter to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM, wash with water, dry over Na₂SO₄, and concentrate. Purify by vacuum distillation to yield 1-ethyl-4-piperidone as a pale yellow liquid (Yield: ~10.8 g, 85%).

Step 3b: Synthesis of 1-Ethylpiperidine-4-carboxylic Acid [7][9]

  • Caution: This procedure uses potassium cyanide, which is highly toxic. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a sealed flask, dissolve potassium cyanide (7.8 g, 120 mmol) and ammonium chloride (6.4 g, 120 mmol) in a mixture of ethanol (100 mL) and water (50 mL).

  • Add 1-ethyl-4-piperidone (12.7 g, 100 mmol) to the solution and seal the flask tightly.

  • Heat the mixture at 60 °C for 24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue containing the intermediate α-aminonitrile, add concentrated HCl (150 mL).

  • Heat the mixture to reflux for 24 hours to effect nitrile hydrolysis.

  • Cool the solution and concentrate to dryness under reduced pressure.

  • Redissolve the residue in a minimal amount of hot water and adjust the pH to 6-7 with aqueous NaOH or ammonia to precipitate the zwitterionic product.

  • Cool the mixture in an ice bath, collect the precipitate by filtration, wash with cold water and then ethanol, and dry under vacuum.

References

  • Marton, J., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(11), 17754-17767. [Link]

  • Master Organic Chemistry. (2018). The Strecker Amino Acid Synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube. [Link]

  • European Patent Office. (2015). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. EP 3215489B1. [Link]

  • Wikipedia. Isonipecotic acid. [Link]

Sources

Comparative

A Comprehensive Guide to the Structural Confirmation of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded frame...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded framework for the structural elucidation of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride. We will move beyond a simple checklist of techniques, delving into the causal reasoning behind the selection of specific analytical methods and the interpretation of the resulting data. This document is designed to be a self-validating reference, empowering you to confidently confirm the identity and purity of your target compound.

Introduction

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol , is a substituted piperidine derivative. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals due to their ability to interact with biological targets.[1] The addition of an ethyl group to the nitrogen and a carboxylic acid at the 4-position creates a molecule with specific physicochemical properties that are of interest in medicinal chemistry. Given that some suppliers of this compound do not provide analytical data, it is incumbent upon the researcher to independently verify its structure.

This guide will present a multi-technique approach for the structural confirmation of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will also discuss alternative and complementary techniques that can provide further structural insights.

The Logic of Structural Confirmation: A Multi-Faceted Approach

The confirmation of a chemical structure is not a linear process but rather a convergence of evidence from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they create a comprehensive and validated picture of the molecule.

Caption: A logical workflow for the structural confirmation of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[2] For 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. The spectrum is predicted to show the following signals:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~11-13Broad Singlet1HCOOHThe acidic proton of the carboxylic acid, often broad and may exchange with D₂O.
~9-10Broad Singlet1HN⁺-HThe proton on the positively charged nitrogen in the hydrochloride salt, also broad and exchangeable.
~3.5-3.8Multiplet2HPiperidine H2/H6 (axial & equatorial)Protons adjacent to the positively charged nitrogen are significantly deshielded.
~3.2-3.5Quartet2H-CH₂-CH₃The methylene protons of the ethyl group, split by the adjacent methyl group.
~2.8-3.1Multiplet2HPiperidine H2/H6 (axial & equatorial)Protons adjacent to the positively charged nitrogen are significantly deshielded.
~2.5-2.8Multiplet1HPiperidine H4The proton at the carbon bearing the carboxylic acid group.
~2.0-2.3Multiplet4HPiperidine H3/H5 (axial & equatorial)Protons on the carbons adjacent to the C4 position.
~1.3-1.5Triplet3H-CH₂-CH₃The methyl protons of the ethyl group, split by the adjacent methylene group.

Note: Chemical shifts are predictions and can be influenced by the solvent and concentration. The use of a deuterated solvent such as D₂O will result in the disappearance of the COOH and N⁺-H signals due to proton-deuterium exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. For 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride, six distinct carbon signals are expected:

Predicted Chemical Shift (ppm)AssignmentRationale
~175-180COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~55-60Piperidine C2/C6Carbons adjacent to the nitrogen are deshielded.
~50-55-CH₂-CH₃The methylene carbon of the ethyl group.
~40-45Piperidine C4The carbon bearing the carboxylic acid group.
~25-30Piperidine C3/C5The remaining piperidine ring carbons.
~10-15-CH₂-CH₃The terminal methyl carbon of the ethyl group.
2D NMR Spectroscopy for Unambiguous Assignments

To definitively connect the proton and carbon signals, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. For instance, it will show a correlation between the ethyl group's -CH₂- and -CH₃ protons. It will also map out the connectivity of the protons within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to, allowing for the unambiguous assignment of the ¹³C spectrum.

Sources

Validation

A Comparative Guide to 1-Ethylpiperidine-4-Carboxylic Acid Analogs in Drug Discovery

The 1-ethylpiperidine-4-carboxylic acid scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a rigid piperidine core and a modifiable carboxylic acid group. This structure has b...

Author: BenchChem Technical Support Team. Date: January 2026

The 1-ethylpiperidine-4-carboxylic acid scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a rigid piperidine core and a modifiable carboxylic acid group. This structure has been extensively explored to develop novel therapeutic agents across various disease areas. This guide provides a comparative analysis of peer-reviewed literature on analogs of 1-ethylpiperidine-4-carboxylic acid, focusing on their structure-activity relationships (SAR), experimental data, and therapeutic potential.

Introduction to the 1-Ethylpiperidine-4-Carboxylic Acid Scaffold

The piperidine ring is a privileged scaffold in drug discovery due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its presence in numerous natural products and approved drugs.[1] The 1-ethylpiperidine-4-carboxylic acid moiety provides two key points for chemical modification: the ethyl group on the nitrogen and the carboxylic acid at the 4-position. These sites allow for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. The methyl group at the 4-position can also influence the conformational preference of the piperidine ring, which can be crucial for binding to specific biological targets.[2]

Comparative Analysis of Analogs by Therapeutic Target

This section will delve into specific classes of 1-ethylpiperidine-4-carboxylic acid analogs, comparing their performance based on their intended biological targets.

Antihypertensive Agents: T-type Calcium Channel Blockers

A study by researchers focused on the synthesis and evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents targeting T-type Ca2+ channels.[3]

The SAR studies revealed that the dialkyl substituents at the benzylic position play a crucial role in enhancing the inhibitory activity.[3] Specifically, the introduction of an N-[2-ethyl-2-(4-fluorophenyl)butyl] moiety at the 4-position carboxamide was a key modification. Further exploration of the 1-position alkyl group showed that a 2-phenylethyl substituent led to a particularly potent compound.[3]

Compound ID1-Position SubstituentT-type Ca2+ Channel Inhibition (IC50)In Vivo Antihypertensive Effect
20d 2-PhenylethylPotent (exact value not specified)Lowered blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia[3]

A detailed, step-by-step methodology for a representative T-type Ca2+ channel inhibition assay is provided below:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Cav3.2 T-type calcium channel are cultured in appropriate media.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Fluorescent Calcium Imaging:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured using a fluorescence plate reader.

    • Cells are incubated with the test compounds at various concentrations.

    • The T-type Ca2+ channels are depolarized using a solution containing a high concentration of potassium chloride (KCl).

    • The change in fluorescence intensity upon depolarization is measured.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_workflow Experimental Workflow: T-type Ca2+ Channel Inhibition Assay Cell Culture Cell Culture Dye Loading Dye Loading Cell Culture->Dye Loading Compound Prep Compound Prep Compound Incubation Compound Incubation Compound Prep->Compound Incubation Dye Loading->Compound Incubation Depolarization Depolarization Compound Incubation->Depolarization Fluorescence Reading Fluorescence Reading Depolarization->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis

Caption: Workflow for T-type Ca2+ channel inhibition assay.

Carbonic Anhydrase Inhibitors

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized as inhibitors of human carbonic anhydrases (hCAs), which are important targets for various diseases including glaucoma and cancer.[4]

The design strategy involved coupling sulfanilamide with ethylpiperidine-4-carboxylate, followed by hydrolysis of the ester to the carboxylic acid. This acid was then coupled with various substituted benzylamines or piperazines to generate a library of amides.[4]

The study revealed several potent inhibitors with nanomolar efficacy against different hCA isoforms.

Compound ID"Tail" MoietyhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
6 Piperazine--0.9-
16 Benzylamine--0.8-
20 Benzylamine--0.9-

Note: '-' indicates data not specified in the abstract.

Compounds 6 , 16 , and 20 demonstrated sub-nanomolar inhibitory activity against the cancer-related isoform hCA IX.[4]

  • Step 1: Coupling of Sulfanilamide and Ethylpiperidine-4-carboxylate: Sulfanilamide is coupled with ethylpiperidine-4-carboxylate in the presence of 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) in dry acetonitrile (MeCN) to yield ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate.[4]

  • Step 2: Saponification: The resulting ester is dissolved in ethanol and treated with aqueous sodium hydroxide to hydrolyze the ester, forming 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid.[4]

  • Step 3: Amide Formation: The carboxylic acid is then reacted with an equimolar amount of a substituted benzylamine or piperazine in MeCN with EDCI to produce the final amide products.[4]

G cluster_synthesis Synthetic Pathway for Carbonic Anhydrase Inhibitors Sulfanilamide Sulfanilamide Coupling (EDCI) Coupling (EDCI) Sulfanilamide->Coupling (EDCI) Ethylpiperidine-4-carboxylate Ethylpiperidine-4-carboxylate Ethylpiperidine-4-carboxylate->Coupling (EDCI) Ester Intermediate Ester Intermediate Coupling (EDCI)->Ester Intermediate Saponification (NaOH) Saponification (NaOH) Ester Intermediate->Saponification (NaOH) Carboxylic Acid Intermediate Carboxylic Acid Intermediate Saponification (NaOH)->Carboxylic Acid Intermediate Amide Coupling (EDCI) Amide Coupling (EDCI) Carboxylic Acid Intermediate->Amide Coupling (EDCI) Amine Amine Amine->Amide Coupling (EDCI) Final Product Final Product Amide Coupling (EDCI)->Final Product

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 1-Ethylp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 1-Ethylpiperidine-4-carboxylic acid hydrochloride, a member of the piperidine carboxylate family, requires meticulous handling from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory compliance and field-proven best practices. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect our environment, and maintain full compliance with federal and local regulations.

Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is paramount. This initial assessment informs every subsequent step, from selecting personal protective equipment (PPE) to determining the final disposal pathway. While a specific, comprehensive Safety Data Sheet (SDS) for 1-Ethylpiperidine-4-carboxylic acid hydrochloride is not widely available, we can extrapolate its likely hazards from closely related structures, such as 1-Methylpiperidine-4-carboxylic acid hydrochloride and other piperidine derivatives.[1][2]

The hydrochloride salt form suggests the compound is a solid and will form a mildly acidic solution in water. Piperidine derivatives themselves can cause skin, eye, and respiratory irritation.[1][2] Therefore, we must operate under the assumption that this compound is, at a minimum, an irritant and potentially harmful if ingested or inhaled.

Table 1: Chemical and Hazard Profile

Property Value Source
Chemical Name 1-Ethylpiperidine-4-carboxylic acid hydrochloride [3]
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Physical Form Solid
Anticipated Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) [1]

| Storage Class | 11 - Combustible Solids | |

The Regulatory Imperative: EPA and RCRA Compliance

The disposal of all chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] RCRA establishes a "cradle-to-grave" framework for hazardous waste management, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[4]

Your laboratory must be registered with the EPA and will have a specific generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the volume of hazardous waste produced monthly.[5] This status dictates storage time limits and reporting requirements.[6] All disposal procedures must adhere to the standards outlined in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[7]

Core Disposal Protocol: From Benchtop to Final Disposition

This protocol outlines the mandatory, step-by-step process for handling waste 1-Ethylpiperidine-4-carboxylic acid hydrochloride.

Step 1: Waste Characterization

The first critical step is to determine if the waste is hazardous.

  • Unused Product: Any unused or off-specification 1-Ethylpiperidine-4-carboxylic acid hydrochloride must be treated as hazardous chemical waste.

  • Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and contaminated labware, must also be disposed of as hazardous waste.

  • Aqueous Solutions: Solutions containing this compound must be collected as hazardous aqueous waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [8]

Step 2: Containerization

Proper containment is essential to prevent spills and exposure.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The original product container is often a suitable choice if it is in good condition.[8] Do not use metal containers, as the acidic nature of the hydrochloride salt could cause corrosion.[9]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly states the words "Hazardous Waste" and includes the identity of the waste and its hazards.[5][6]

    • Contents: List all chemical constituents by their full name (e.g., "1-Ethylpiperidine-4-carboxylic acid hydrochloride," "Water," "Methanol"). Do not use abbreviations.

    • Hazards: Indicate the primary hazards (e.g., "Irritant," "Toxic").

Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][10]

  • Segregate Incompatibles: Store this waste away from strong bases and strong oxidizing agents.[11] A fundamental rule of safe storage is to separate acids and bases.[8]

  • Maintain Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Volume Limits: An SAA can accumulate up to 55 gallons of non-acute hazardous waste. Once a container is full, it must be moved to the Central Accumulation Area (CAA) within three days.[8]

Step 4: Final Disposal by a Licensed Vendor

Hazardous waste must be tracked from its point of generation to its final disposal.[6]

  • Contact Environmental Health & Safety (EHS): When your waste container is full or ready for disposal, contact your institution's EHS department. They will arrange for a pickup by a licensed hazardous waste disposal vendor.

  • Recommended Disposal Method: The preferred method for nitrogen-containing heterocyclic compounds is incineration in a licensed facility equipped with afterburners and scrubbers.[2] This technology is crucial for destroying the organic molecule while capturing and neutralizing harmful combustion byproducts like nitrogen oxides (NOx).[12] Landfilling is not an appropriate disposal method for this type of chemical waste.[6]

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined plan is the best defense.

For Small Spills (Solid Powder):
  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and nitrile gloves.

  • Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne. Avoid raising dust.[13]

  • Collect the Material: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[1]

  • Decontaminate the Area: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Wash Hands Thoroughly: After cleanup is complete, wash your hands with soap and water.

For Large Spills:
  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Alert: Activate the nearest fire alarm and notify your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of 1-Ethylpiperidine-4-carboxylic acid hydrochloride waste.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_accumulation Handling & Accumulation cluster_disposal Final Disposition start Waste Generated (Pure compound, solution, or contaminated material) char_waste Characterize as Hazardous Waste (40 CFR Part 261) start->char_waste container Select Compatible HDPE Container label_waste Affix 'Hazardous Waste' Label (RCRA Compliant) container->label_waste store_saa Store in Designated SAA (Segregated & Capped) label_waste->store_saa full Container Full or Disposal Required? store_saa->full contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes incinerate Final Disposal via Licensed High-Temperature Incineration with NOx Scrubbing contact_ehs->incinerate

Caption: Decision workflow for compliant disposal of 1-Ethylpiperidine-4-carboxylic acid hydrochloride.

References

  • Vertex AI Search. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. (2025, September 23).
  • PubMed Central. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Benchchem. Common challenges in working with piperidine-based compounds.
  • ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. [Link]

  • Apollo Scientific. SAFETY DATA SHEET - 1-METHYLPIPERIDINE-4-CARBOXYLIC ACID.
  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. [Link]

  • Apollo Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Methylpiperidine-4-carboxylic acid hydrochloride.
  • Matrix Scientific. SAFETY DATA SHEET - (S)-Piperidine-2-carboxylic acid hydrochloride.
  • Fisher Scientific.
  • AAPPTec. Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • PubMed Central.
  • Sciencemadness.org. (2018, January 18).
  • PubMed. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
  • PubChem - NIH. Piperidine. [Link]

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  • MDPI.
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  • US EPA. Hazardous Waste Listings. [Link]

  • US EPA. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • Chemsrc.com. (2025, February 5). 1-ethylpiperidine-4-carboxylic acid Price.
  • Biosynth. 4-Ethylpiperidine-4-carboxylic acid hydrochloride.
  • PubChem. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride
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